Product packaging for Nickel;vanadium(Cat. No.:CAS No. 12059-26-6)

Nickel;vanadium

Cat. No.: B15484145
CAS No.: 12059-26-6
M. Wt: 227.022 g/mol
InChI Key: BZHCLLJFOJAOKJ-UHFFFAOYSA-N
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Description

Nickel;vanadium is a useful research compound. Its molecular formula is Ni3V and its molecular weight is 227.022 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ni3V B15484145 Nickel;vanadium CAS No. 12059-26-6

Properties

CAS No.

12059-26-6

Molecular Formula

Ni3V

Molecular Weight

227.022 g/mol

IUPAC Name

nickel;vanadium

InChI

InChI=1S/3Ni.V

InChI Key

BZHCLLJFOJAOKJ-UHFFFAOYSA-N

Canonical SMILES

[V].[Ni].[Ni].[Ni]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Nickel-Vanadium Binary Phase Diagram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the nickel-vanadium (Ni-V) binary phase diagram, a critical tool for materials science, alloy development, and understanding the behavior of Ni-V containing systems. This document summarizes the essential quantitative data, details the experimental methodologies for phase diagram determination, and presents a visual representation of the phase relationships.

Introduction to the Nickel-Vanadium System

The nickel-vanadium system is characterized by the formation of several intermetallic compounds and solid solutions, which dictate the properties of Ni-V alloys at various temperatures and compositions. Understanding these phase transformations is crucial for applications where high strength, corrosion resistance, and specific electronic or catalytic properties are desired.

Data Presentation: Invariant Reactions and Phase Boundaries

The following tables summarize the key quantitative data for the invariant reactions and phase boundaries in the Ni-V system. These values have been compiled from various metallurgical assessments and experimental studies.

Table 1: Invariant Reactions in the Nickel-Vanadium Binary System

Reaction TypeTemperature (°C)Composition (at. % V)Reaction
Peritectic~1540~23L + (Ni) ↔ σ
Eutectic~1287~49L ↔ σ + NiV₃
Peritectoid~1200~33.3σ + (Ni) ↔ Ni₂V
Peritectoid~1040~25Ni₂V + (Ni) ↔ Ni₃V
Eutectoid~900~40σ ↔ Ni₂V + NiV₃

Table 2: Solid Solubility Limits

PhaseSoluteMaximum Solubility (at. %)Temperature (°C)
(Ni)V~28~1287
(V)Ni~10~1287

Table 3: Crystal Structures of Phases

PhaseFormulaCrystal StructurePearson SymbolSpace Group
(Ni)-Face-Centered Cubic (FCC)cF4Fm-3m
(V)-Body-Centered Cubic (BCC)cI2Im-3m
Ni₃VNi₃VTetragonaltI8I4/mmm
Ni₂VNi₂VOrthorhombicoI12Immm
σNiVTetragonaltP30P4₂/mnm
NiV₃NiV₃TetragonaltI8I4/mmm

Experimental Protocols for Phase Diagram Determination

The determination of the Ni-V binary phase diagram relies on a combination of experimental techniques to identify phase transitions and establish phase boundaries.

Sample Preparation

High-purity nickel (99.9 wt.%) and vanadium (99.9 wt.%) are used as starting materials. Alloys of various compositions are prepared by arc melting the constituents in an inert atmosphere (e.g., argon) to prevent oxidation. The samples are re-melted multiple times to ensure homogeneity. For the study of solid-state transformations, the as-cast alloys are subjected to long-term annealing at different temperatures in vacuum-sealed quartz tubes followed by quenching in water or oil to retain the high-temperature microstructure.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are employed to detect the temperatures of phase transformations. In these techniques, the temperature of a sample is increased or decreased at a constant rate, and the difference in temperature or heat flow between the sample and a reference material is measured. Endothermic or exothermic peaks in the DSC/DTA curves correspond to phase transitions such as melting, solidification, and solid-state transformations.

Microstructural and Phase Analysis

X-Ray Diffraction (XRD) is a primary tool for identifying the crystal structures of the phases present in the alloys at different temperatures. By analyzing the diffraction patterns of quenched samples, the phases and their crystal structures can be determined.

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is used to visualize the microstructure of the alloys and to determine the chemical composition of the constituent phases. Backscattered electron imaging in SEM is particularly useful for distinguishing between phases with different average atomic numbers.

Electron Probe Microanalysis (EPMA) provides more precise quantitative chemical analysis of the phases, which is crucial for determining the phase boundaries with high accuracy.

Visualization of the Nickel-Vanadium Phase Diagram

The following diagram, generated using the Graphviz (DOT language), illustrates the logical relationships between the phases in the Ni-V binary system as a function of temperature and composition.

Ni_V_Phase_Diagram cluster_temp Temperature (°C) cluster_comp Composition (at. % Vanadium) T_max 1600 T_peritectic ~1540 T_eutectic ~1287 T_peritectoid1 ~1200 T_peritectoid2 ~1040 T_eutectoid ~900 T_min RT Ni 0 (Ni) V23 ~23 V33 ~33.3 V40 ~40 V49 ~49 V100 100 (V) L Liquid (L) L_Ni L + (Ni) L->L_Ni L_sigma L + σ L->L_sigma L_NiV3 L + NiV₃ L->L_NiV3 Ni_ss (Ni) V_ss (V) L_Ni->Ni_ss Ni_sigma (Ni) + σ L_Ni->Ni_sigma sigma σ L_sigma->sigma sigma_NiV3 σ + NiV₃ L_sigma->sigma_NiV3 NiV3 NiV₃ L_NiV3->NiV3 NiV3_V NiV₃ + (V) L_NiV3->NiV3_V Ni2V Ni₂V Ni3V Ni₃V Ni_sigma->Ni_ss Ni_sigma->sigma Ni_Ni2V (Ni) + Ni₂V Ni_sigma->Ni_Ni2V Ni_Ni2V->Ni_ss Ni_Ni2V->Ni2V Ni_Ni3V (Ni) + Ni₃V Ni_Ni2V->Ni_Ni3V Ni_Ni3V->Ni_ss Ni_Ni3V->Ni3V sigma_Ni2V σ + Ni₂V sigma_Ni2V->sigma sigma_Ni2V->Ni2V Ni2V_NiV3 Ni₂V + NiV₃ sigma_Ni2V->Ni2V_NiV3 Ni2V_NiV3->Ni2V Ni2V_NiV3->NiV3 sigma_NiV3->sigma sigma_NiV3->NiV3 NiV3_V->V_ss NiV3_V->NiV3 peritectic_point p1_sigma peritectic_point->p1_sigma eutectic_point peritectoid1_point p2_Ni2V peritectoid1_point->p2_Ni2V peritectoid2_point p3_Ni3V peritectoid2_point->p3_Ni3V eutectoid_point p1_L p1_L->peritectic_point p1_Ni p1_Ni->peritectic_point e1_L e1_L->eutectic_point e1_sigma e1_sigma->eutectic_point e1_NiV3 e1_NiV3->eutectic_point p2_sigma p2_sigma->peritectoid1_point p2_Ni p2_Ni->peritectoid1_point p3_Ni2V p3_Ni2V->peritectoid2_point p3_Ni p3_Ni->peritectoid2_point e2_sigma e2_sigma->eutectoid_point e2_Ni2V e2_Ni2V->eutectoid_point e2_NiV3 e2_NiV3->eutectoid_point

A simplified representation of the Ni-V binary phase diagram.

This guide provides a foundational understanding of the nickel-vanadium binary phase diagram. For specific applications, it is recommended to consult detailed and critically assessed phase diagrams from reputable materials science databases.

A Technical Guide to the Solvothermal Synthesis of Nickel Vanadium Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the solvothermal synthesis of nickel vanadium oxide nanoparticles, a class of materials garnering significant interest for their diverse applications in catalysis, energy storage, and biomedicine. This document provides a comprehensive overview of the synthesis methodologies, key experimental parameters, and the resulting material properties, with a focus on reproducibility and clear data presentation for research and development purposes.

Introduction

Nickel vanadium oxides are ternary compounds that exhibit a range of stoichiometries, such as NiV₂O₆, Ni₂V₂O₇, and Ni₃V₂O₈, each with unique crystal structures and physicochemical properties. The nanoscale forms of these materials offer enhanced surface area-to-volume ratios, leading to improved performance in various applications. Solvothermal synthesis, a method involving a chemical reaction in a solvent at temperatures above its boiling point within a sealed vessel, provides excellent control over the size, morphology, and crystallinity of the resulting nanoparticles. This technique is highly valued for its ability to produce high-purity, homogeneous nanomaterials.

Solvothermal Synthesis: An Overview

The solvothermal synthesis process for nickel vanadium oxide nanoparticles typically involves the dissolution of nickel and vanadium precursors in a suitable solvent, which is then heated in an autoclave. The elevated temperature and pressure facilitate the reaction and crystallization of the desired nickel vanadium oxide phase. Key parameters influencing the final product include the choice of precursors, the solvent system, reaction temperature and time, and the use of any structure-directing agents.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis of nickel vanadium oxide nanoparticles. Below are representative procedures derived from established research, focusing on the hydrothermal method, a subset of solvothermal synthesis where water is the solvent.

Synthesis of Ni₃V₂O₈ Interconnected Hollow Microspheres

This protocol is adapted from a one-step hydrothermal synthesis for lithium-ion battery applications.[1][2]

Materials:

Procedure:

  • Prepare separate aqueous solutions of stoichiometric amounts of NH₄VO₃ and Ni(CH₃COO)₂·4H₂O, each dissolved in 10 mL of deionized water.

  • Mix the two solutions and stir for 1 hour.

  • Add 2 mL of ethylene glycol to the mixture and continue stirring at room temperature for an additional 4 hours.

  • Transfer the resulting solution to a 50 mL Teflon-lined stainless steel autoclave.

  • Heat the autoclave at 180°C for 24 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the product with deionized water and absolute ethanol (B145695) three times to remove any unreacted precursors or byproducts.

  • Dry the final product in a vacuum oven.

Synthesis of NiVO₃ Nanoparticles

This protocol outlines a simple hydrothermal process for producing nickel metavanadate nanoparticles.[3]

Materials:

Procedure:

  • Prepare "Solution A" by dissolving 8.450 g of urea in deionized water with constant magnetic stirring.

  • Prepare "Solution B" by dissolving an appropriate amount of nickel nitrate in approximately 240 mL of water.

  • Slowly add Solution B to Solution A under constant magnetic stirring.

  • Adjust the total volume of the solution to 350 mL.

  • Transfer the final solution to a Teflon-lined autoclave and maintain it at 180°C for 36 hours.[3]

  • After cooling, collect the product by centrifugation.

  • Wash the nanoparticles with deionized water and absolute ethanol.

  • Dry the synthesized NiVO₃ nanoparticles.

Data Presentation

The following tables summarize key quantitative data from the characterization of nickel vanadium oxide nanoparticles synthesized via hydrothermal methods.

Material Synthesis Method Crystallite Size (nm) Morphology Electrochemical Performance Reference
NiVO₃Hydrothermal~10.3NanocompositeSpecific Capacitance: 398 Fg⁻¹ at 5 Ag⁻¹[4][5]
Ni₃V₂O₈Hydrothermal-Interconnected Hollow MicrospheresInitial Discharge/Charge Capacities: 1209.76/839.85 mAh g⁻¹ at 200 mA g⁻¹[1][2]
NiCo₂V₂O₈Hydrothermal-Circular and Ovular NanostructuresSpecific Capacity: 218.4 F g⁻¹[6]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis processes.

Solvothermal_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_mixing Solution Mixing cluster_reaction Solvothermal Reaction cluster_processing Post-Synthesis Processing Ni_precursor Nickel Precursor Solution (e.g., Nickel Acetate) Mixing Mix Precursor Solutions Ni_precursor->Mixing V_precursor Vanadium Precursor Solution (e.g., Ammonium Metavanadate) V_precursor->Mixing Stirring Stirring (1-4 hours) Mixing->Stirring Additive Add Ethylene Glycol (optional) Stirring->Additive Autoclave Transfer to Teflon-lined Autoclave Additive->Autoclave Heating Heat at 180°C (24-36 hours) Autoclave->Heating Cooling Natural Cooling Heating->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Wash with Water & Ethanol Centrifugation->Washing Drying Drying Washing->Drying Final_Product Nickel Vanadium Oxide Nanoparticles Drying->Final_Product

Caption: General workflow for the solvothermal synthesis of nickel vanadium oxide nanoparticles.

Signaling Pathways and Logical Relationships

The formation of nickel vanadium oxide nanoparticles via the solvothermal method can be conceptualized as a series of interconnected steps.

Formation_Pathway Precursors Ni²⁺ and V⁵⁺ Precursors in Solution Hydrolysis Hydrolysis & Condensation (Elevated T & P) Precursors->Hydrolysis Solvothermal Conditions Nucleation Nucleation of Ni-V-O species Hydrolysis->Nucleation Growth Crystal Growth Nucleation->Growth Ostwald Ripening Nanoparticles Nickel Vanadium Oxide Nanoparticles Growth->Nanoparticles

Caption: Proposed formation pathway of nickel vanadium oxide nanoparticles during solvothermal synthesis.

Conclusion

This technical guide provides a foundational understanding of the solvothermal synthesis of nickel vanadium oxide nanoparticles, offering detailed experimental protocols and summarized characterization data. The provided workflows and diagrams serve to clarify the synthesis process and underlying formation mechanisms. Researchers and scientists can utilize this information as a starting point for the development and optimization of nickel vanadium oxide nanomaterials for a wide array of applications, including advanced drug delivery systems and therapeutic agents. The precise control over nanoparticle characteristics afforded by the solvothermal method makes it a powerful tool in the rational design of next-generation nanomaterials.

References

A Technical Guide to the Electrochemical Properties of Nickel Vanadium Sulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel vanadium sulfides (Ni-V-S) have emerged as highly promising materials in the field of electrochemistry, demonstrating significant potential for applications in energy storage and catalysis. Their unique electronic structure, synergistic effects between nickel and vanadium, and tunable morphologies contribute to their enhanced electrochemical performance. This technical guide provides an in-depth overview of the core electrochemical properties of nickel vanadium sulfides, focusing on their applications in supercapacitors and electrocatalysis for hydrogen and oxygen evolution reactions. The information presented herein is compiled from recent scientific literature to serve as a valuable resource for researchers and professionals in related fields.

Electrochemical Applications and Performance

Nickel vanadium sulfides exhibit remarkable performance in several key electrochemical applications. The combination of nickel's high electrical conductivity and vanadium's multiple oxidation states leads to rich redox chemistry and improved charge storage capabilities.[1][2]

Supercapacitor Applications

As electrode materials for supercapacitors, nickel vanadium sulfides have demonstrated high specific capacitance, excellent rate capability, and long-term cycling stability. The porous nanostructures often synthesized, such as nanoflowers and nanoparticles encapsulated in graphene, provide large surface areas and efficient ion diffusion pathways, which are crucial for high-performance energy storage.[2][3]

Electrocatalysis

In the realm of electrocatalysis, nickel vanadium sulfides have proven to be effective for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are critical for water splitting to produce hydrogen fuel. Doping nickel sulfides with vanadium has been shown to enhance catalytic activity by optimizing the electronic structure and increasing the number of active sites.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative electrochemical performance data for various nickel vanadium sulfide-based materials as reported in the literature.

Table 1: Supercapacitor Performance of Nickel Vanadium Sulfide (B99878) Materials

Material CompositionSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Capacitance Retention (%)Number of CyclesEnergy Density (W h kg⁻¹)Power Density (kW kg⁻¹)Reference
NVS/G composite1437191.210,00074.70.8[1][3]
NVS/G composite10502091.210,000--[1][3]
V-Ni3S2 (VNS)2072186.410,00081.330.16[2]
NVS/G//rGO ASC210188.210,00074.70.8[1]

Table 2: Electrocatalytic Performance of Nickel Vanadium Sulfide Materials

Material CompositionReactionOverpotential (mV) at 10 mA cm⁻²Tafel Slope (mV dec⁻¹)StabilityReference
V-doped Ni3S2 Nanowire ArraysHER68112Stable after thousands of cycles[4]
Li, V–Ni3S2HER90--[6]
V–Ni3S2/NFOER27356.67Stable over 24 hours[5]
VOx/Ni3S2@NFOER358--[7][8]

Experimental Protocols

Detailed methodologies for the synthesis and electrochemical characterization of nickel vanadium sulfides are crucial for reproducible research. The following sections outline typical experimental procedures.

Synthesis Methodologies

A common and effective method for synthesizing nickel vanadium sulfide nanomaterials is the hydrothermal or solvothermal method .[3][4][5] This approach allows for good control over the morphology and composition of the final product.

Typical Hydrothermal Synthesis of V-doped Ni3S2 Nanowire Arrays on Nickel Foam: [4]

  • Precursor Solution Preparation: A specific molar ratio of nickel and vanadium precursors (e.g., nickel chloride, ammonium (B1175870) vanadate) and a sulfur source (e.g., thiourea) are dissolved in a solvent, which is often a mixture of deionized water and ethanol.

  • Hydrothermal Reaction: A piece of cleaned nickel foam is immersed in the precursor solution within a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is sealed and heated to a specific temperature (e.g., 120-200°C) for a designated period (e.g., 6-24 hours).

  • Product Recovery: After cooling to room temperature, the nickel foam with the grown nanowire arrays is removed, washed with deionized water and ethanol, and dried in a vacuum oven.

Electrochemical Characterization

The electrochemical properties of nickel vanadium sulfide electrodes are typically evaluated using a three-electrode system in an appropriate electrolyte (e.g., 3 M KOH for supercapacitors, 1 M KOH for OER/HER).[1][5]

Standard Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Performed to assess the capacitive behavior and redox reactions of the material. The measurements are taken within a specific potential window at various scan rates.[1]

  • Galvanostatic Charge-Discharge (GCD): Used to determine the specific capacitance, energy density, and power density of the electrode material by charging and discharging it at constant currents.[1]

  • Electrochemical Impedance Spectroscopy (EIS): Conducted to investigate the charge transfer and diffusion processes at the electrode-electrolyte interface. The data is typically collected over a frequency range (e.g., 100 kHz to 0.01 Hz).[1]

  • Linear Sweep Voltammetry (LSV): Employed to evaluate the electrocatalytic activity for HER and OER by measuring the current density as a function of the applied potential. The overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²) is a key performance metric.[5]

  • Tafel Plots: Derived from the LSV data, the Tafel slope provides insights into the reaction kinetics of the catalytic process.[4][5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of nickel vanadium sulfides.

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_post Product Recovery A Dissolve Ni and V Salts B Add Sulfur Source A->B D Immerse Ni Foam B->D C Prepare Solvent C->A E Seal in Autoclave D->E F Heat at Controlled Temperature E->F G Cool to Room Temperature F->G H Wash with DI Water and Ethanol G->H I Dry in Vacuum Oven H->I J Final Product I->J Characterization Electrochemical_Characterization cluster_setup Experimental Setup cluster_measurements Measurement Techniques cluster_analysis Data Analysis A Three-Electrode Cell (Working, Counter, Reference) B Electrolyte (e.g., KOH) A->B C Cyclic Voltammetry (CV) B->C D Galvanostatic Charge-Discharge (GCD) B->D E Electrochemical Impedance Spectroscopy (EIS) B->E F Linear Sweep Voltammetry (LSV) B->F G Specific Capacitance C->G D->G H Energy & Power Density D->H I Charge Transfer Resistance E->I J Overpotential & Tafel Slope F->J Performance_Factors A Electrochemical Performance B Material Properties A->B C Synergistic Effects (Ni & V) A->C D Morphology & Nanostructure A->D E Electrical Conductivity B->E F Redox Activity C->F G Surface Area D->G H Ion Diffusion Pathways D->H

References

Unlocking Electrocatalysis: A Technical Guide to the Fundamental Mechanisms of Nickel-Vanadium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for efficient and cost-effective electrocatalysts is paramount for advancing sustainable energy technologies such as water splitting for hydrogen production. Among the promising candidates, bimetallic nickel-vanadium (NiV) based materials have emerged as highly active and stable catalysts for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). The synergistic interplay between nickel and vanadium endows these materials with unique electronic properties and optimized binding energies for reaction intermediates, leading to enhanced catalytic performance. This in-depth technical guide delves into the core mechanisms of NiV electrocatalysis, providing a comprehensive overview of their synthesis, characterization, and the fundamental principles governing their activity.

The Synergistic Role of Nickel and Vanadium

The enhanced electrocatalytic activity of NiV-based materials stems from a strong synergistic effect between the two metals. Vanadium plays a crucial role in modulating the electronic structure of the nickel active sites. Theoretical and experimental studies have shown that the incorporation of vanadium can:

  • Optimize Adsorption Energies: Vanadium can tune the d-band center of the nickel atoms, leading to more optimal adsorption energies for key reaction intermediates in both OER (OH, *O, *OOH) and HER (H). This facilitates the elementary reaction steps and lowers the overall overpotential required to drive the reactions.

  • Enhance Electrical Conductivity: The presence of vanadium can improve the electrical conductivity of the catalyst, which is crucial for efficient charge transfer during the electrocatalytic process.[1]

  • Stabilize High-Valent Active Species: In the context of OER, vanadium helps to stabilize the high-valent Ni(III) and Ni(IV) species (e.g., in the form of NiOOH), which are believed to be the true active sites for water oxidation.[2]

  • Facilitate Water Dissociation: In alkaline HER, the initial water dissociation step (Volmer step) is often rate-limiting. The presence of vanadium can create more favorable sites for water adsorption and dissociation, thereby accelerating the overall HER kinetics.[3]

Synthesis of Nickel-Vanadium Electrocatalysts

Several methods have been developed for the synthesis of NiV-based electrocatalysts, each offering distinct advantages in controlling the material's morphology, composition, and crystallinity.

Hydrothermal Synthesis of NiV-Layered Double Hydroxides (LDH)

Hydrothermal synthesis is a widely used method for preparing crystalline NiV-LDH nanosheets. This bottom-up approach allows for good control over the material's composition and morphology.

Experimental Protocol:

  • Precursor Solution Preparation: In a typical synthesis, nickel chloride (NiCl₂) and vanadium chloride (VCl₃) are dissolved in deionized (DI) water in a specific molar ratio (e.g., 3:1 Ni:V). Urea is added to the solution as a precipitating agent that slowly decomposes upon heating to provide a homogeneous supply of hydroxide (B78521) ions.[2]

  • Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120°C) for a set duration (e.g., 12 hours).[2] During this process, the metal ions co-precipitate to form the layered double hydroxide structure.

  • Product Collection and Washing: After the autoclave cools down to room temperature, the resulting precipitate is collected by centrifugation. The product is then washed multiple times with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: The final NiV-LDH powder is dried in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.

experimental_workflow_hydrothermal cluster_synthesis Hydrothermal Synthesis A Prepare Precursor Solution (NiCl₂, VCl₃, Urea in DI water) B Hydrothermal Reaction (Autoclave, 120°C, 12h) A->B C Collect & Wash Precipitate (Centrifugation, DI water, Ethanol) B->C D Dry Product (Vacuum oven, 60°C) C->D

Fig. 1: Experimental workflow for the hydrothermal synthesis of NiV-LDH.
Electrochemical Deposition of NiV Alloys

Electrochemical deposition is a versatile technique for growing NiV alloy films directly onto conductive substrates. This method offers precise control over the film thickness and composition by tuning the electrochemical parameters.

Experimental Protocol:

  • Electrolyte Preparation: An aqueous electrolyte bath is prepared containing salts of nickel and vanadium, such as nickel sulfate (B86663) (NiSO₄) and vanadyl sulfate (VOSO₄). A complexing agent, like sodium citrate, is often added to the solution to bring the reduction potentials of Ni²⁺ and VO²⁺ closer, enabling their co-deposition. The pH of the electrolyte is adjusted to a specific value (e.g., using sulfuric acid or sodium hydroxide).

  • Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used, with the desired conductive material as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).

  • Deposition Process: The deposition is carried out under either potentiostatic (constant potential) or galvanostatic (constant current) control. The applied potential or current density is a critical parameter that influences the composition and morphology of the deposited alloy film. The deposition is run for a specific duration to achieve the desired film thickness.

  • Post-Treatment: After deposition, the electrode is rinsed thoroughly with DI water and dried. In some cases, a subsequent annealing step under an inert atmosphere may be performed to improve the crystallinity and stability of the alloy.

Electrocatalytic Performance and Data

The performance of NiV-based electrocatalysts is typically evaluated based on several key metrics obtained from electrochemical measurements.

Oxygen Evolution Reaction (OER) Performance

The OER is the anodic half-reaction in water splitting (2H₂O → O₂ + 4H⁺ + 4e⁻ in acidic media, or 4OH⁻ → O₂ + 2H₂O + 4e⁻ in alkaline media). Key performance indicators for OER catalysts include:

  • Overpotential (η): The additional potential beyond the thermodynamic equilibrium potential (1.23 V vs. RHE) required to achieve a certain current density (e.g., 10 mA/cm²). A lower overpotential indicates a more efficient catalyst.

  • Tafel Slope: A measure of how much the overpotential needs to increase to achieve a tenfold increase in current density. A smaller Tafel slope generally suggests more favorable reaction kinetics.

Table 1: OER Performance of NiV-based Electrocatalysts and Benchmarks in Alkaline Media

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
NiV-LDH~270~50[1]
Ni₀.₇₅V₀.₂₅-LDH20048.3[4]
Ir-doped NiV-LDH20355.3[5]
NiFe-LDH~220-300~40-60[6]
RuO₂~300-350~60-80[7]
Hydrogen Evolution Reaction (HER) Performance

The HER is the cathodic half-reaction in water splitting (2H⁺ + 2e⁻ → H₂ in acidic media, or 2H₂O + 2e⁻ → H₂ + 2OH⁻ in alkaline media). The performance of HER catalysts is also evaluated by overpotential and Tafel slope.

Table 2: HER Performance of NiV-based Electrocatalysts and Benchmarks in Alkaline Media

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Ni-V₂O₃/NF2558[3]
V-Ni₂P93-[2]
Ir-doped NiV-LDH4235.9[5]
Pt/C<50~30[3]

Mechanistic Insights from Advanced Characterization and a Theoretical Approach

A deeper understanding of the fundamental mechanisms of NiV electrocatalysis is gained through a combination of advanced in-situ/operando characterization techniques and theoretical calculations.

In-situ and Operando Spectroscopy
  • X-ray Absorption Spectroscopy (XAS): In-situ and operando XAS are powerful tools for probing the electronic structure and local coordination environment of the Ni and V centers under reaction conditions. These studies have confirmed that during the OER, the Ni centers in NiV-LDH undergo oxidation to higher valence states (Ni³⁺/Ni⁴⁺), which are the catalytically active species.[8]

  • Raman Spectroscopy: In-situ Raman spectroscopy can provide vibrational information about the catalyst surface, allowing for the identification of key intermediates and structural transformations. For Ni-based OER catalysts, Raman spectroscopy can track the conversion of Ni(OH)₂ to NiOOH during the catalytic process.[9]

Density Functional Theory (DFT) Calculations

DFT calculations provide theoretical insights into the reaction mechanisms at the atomic level. For NiV-based catalysts, DFT studies have been instrumental in:

  • Mapping Reaction Pathways: By calculating the free energy of adsorption for various intermediates, DFT can be used to map out the most favorable reaction pathways for both OER and HER.[3]

  • Identifying Active Sites: DFT can help to identify the specific atomic sites (e.g., Ni, V, or a combination) that are most active for different elementary steps of the reaction.

  • Understanding Synergistic Effects: DFT calculations can elucidate how the presence of vanadium modifies the electronic properties of the nickel sites, leading to the observed synergistic enhancement in catalytic activity.

oer_pathway cluster_oer Adsorbate Evolution Mechanism (AEM) for OER on NiV Site Start * + OH⁻ Step1 *OH + e⁻ Start->Step1 OH⁻ adsorption Step2 *O + H₂O + e⁻ Step1->Step2 Deprotonation Step3 *OOH + e⁻ Step2->Step3 Nucleophilic attack by OH⁻ Step4 * + O₂ + H₂O + e⁻ Step3->Step4 O₂ evolution

Fig. 2: A simplified representation of the OER pathway on a catalytic site.

Experimental Protocols for Electrochemical Characterization

Rigorous and standardized electrochemical characterization is essential for accurately evaluating and comparing the performance of electrocatalysts.

Rotating Disk Electrode (RDE) Voltammetry for OER/HER Activity

RDE is a standard technique for measuring the intrinsic activity of an electrocatalyst while minimizing mass transport limitations.

Protocol:

  • Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of the catalyst powder in a solvent mixture (e.g., water, isopropanol, and Nafion solution) through ultrasonication. A specific volume of the ink is then drop-casted onto a polished glassy carbon electrode and dried to form a thin film.

  • Electrochemical Measurement: The RDE working electrode is immersed in an electrolyte-filled three-electrode cell. For OER, the electrolyte is typically a 1.0 M KOH solution saturated with O₂. For HER, it is saturated with N₂ or Ar. Linear sweep voltammetry (LSV) is performed at a slow scan rate (e.g., 5 mV/s) while the electrode is rotated at a constant speed (e.g., 1600 rpm). The obtained current is normalized to the geometric area of the electrode to give the current density.

  • iR Correction: The measured potential is corrected for the uncompensated solution resistance (iR drop) to obtain the true potential at the electrode-electrolyte interface. The resistance is typically measured using electrochemical impedance spectroscopy (EIS).

  • Tafel Analysis: The Tafel plot is constructed by plotting the overpotential (η) versus the logarithm of the current density (log|j|). The Tafel slope is determined from the linear region of this plot.

experimental_workflow_characterization cluster_characterization Electrochemical Characterization E Prepare Catalyst Ink (Catalyst, Solvent, Nafion) F Fabricate Working Electrode (Drop-casting on Glassy Carbon) E->F G Perform RDE Measurement (LSV in 3-electrode cell) F->G H Data Analysis (iR correction, Tafel plot) G->H

References

Nickel-Vanadium Composites: A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals exploring the forefront of nickel-vanadium composite technology. This document details the synthesis, characterization, and performance of these materials in emerging applications, from energy storage to catalysis and beyond.

Nickel-vanadium (Ni-V) composites are a class of materials that are gaining significant attention for their synergistic properties, which often surpass those of their individual components. The combination of nickel's high electrical conductivity and catalytic activity with vanadium's multiple oxidation states and high theoretical capacity has opened up new avenues for their application in various high-technology fields. This technical guide provides an in-depth look at the novel applications of Ni-V composites, with a focus on quantitative performance data, detailed experimental protocols, and the underlying scientific principles.

Energy Storage Applications

The demand for high-performance energy storage devices has driven much of the research into Ni-V composites. These materials have shown exceptional promise as electrode materials in both lithium-ion batteries (LIBs) and supercapacitors.

Lithium-Ion Battery Anodes

Ni-V composites, particularly nickel vanadates (e.g., Ni₃V₂O₈), have been investigated as anode materials for LIBs due to their high theoretical capacities. The unique three-dimensional architectures that can be achieved with these composites, such as interlaced nanosheets grown on nickel foam, provide a large surface area for electrolyte interaction and accommodate the strain associated with lithiation and delithiation cycles.[1]

Table 1: Performance of Nickel-Vanadium Composites as Li-Ion Battery Anodes

Composite MaterialSynthesis MethodInitial Discharge Capacity (mA h g⁻¹)Capacity after 100 Cycles (mA h g⁻¹)Current Density (mA g⁻¹)Reference
Ni₃V₂O₈/NiHydrothermal1626.11286.8200[1]
Hierarchical Ni₃V₂O₈@CMK-3ZIF intermediate precipitation-945.9 (after 200 cycles)500[2]
Ni-V₂O₅-ILIonic liquid synthesis-765 (after 300 cycles)300[2]
Supercapacitor Electrodes

In the realm of supercapacitors, Ni-V composites, including nickel vanadium sulfides and oxides, are valued for their high specific capacitance and excellent rate capability. The synergistic effect between nickel and vanadium, with their multiple stable oxidation states, facilitates rich redox reactions, which are crucial for high capacitive performance.[3][4]

Table 2: Performance of Nickel-Vanadium Composites as Supercapacitor Electrodes

Composite MaterialSynthesis MethodSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Cycle Stability (% retention after cycles)Reference
NVS/GSolvothermal1437191.2% after 10,000[3]
NiV11 (Ni:V = 1:1)Hydrothermal & Annealing1090.4- (at 20 mV/s)92.0% after 10,000[4]
Ni₃V₂O₈-NCPolymerization & Calcination104510-[5]
Nickel Vanadium OxideHydrothermal297389.5% after 500[6][7]
V-doped Ni-Mo selenide/RGOHydrothermal12202-[8]

Catalytic Applications

The versatile electronic properties of Ni-V composites make them excellent candidates for a range of catalytic applications, from promoting the hydrogen evolution reaction to degrading organic pollutants.

Hydrogen Evolution Reaction (HER)

Ni-V composites, such as highly dispersed nickel supported on vanadium nitride (Ni/VN), have demonstrated outstanding performance as catalysts for the hydrogen evolution reaction, a critical process in water splitting for hydrogen production.[9] These materials can exhibit performance comparable to, and in some cases exceeding, that of the benchmark platinum on carbon (Pt/C) catalyst, particularly in alkaline solutions.[9] The vanadium nitride support enhances the dispersion of nickel, weakens surface oxidation, and lowers the hydrogen binding energy, all of which contribute to improved catalytic activity.[9]

Table 3: Performance of Nickel-Vanadium Composites in Hydrogen Evolution Reaction

CatalystOverpotential at 10 mA cm⁻² (mV)ElectrolyteKey FindingReference
Ni/VN43AlkalineLower overpotential than Pt/C (57 mV)[9]
Photocatalysis

Ni-V oxide nanocomposites have been synthesized for the photocatalytic degradation of organic pollutants like methyl orange.[10] These materials can harness light energy to generate reactive oxygen species that break down harmful organic molecules in wastewater. The efficiency of these photocatalysts can be further enhanced by controlling synthesis conditions to optimize their structure and size.[10] Another novel application is the use of InVO₄/NiFe₂O₄ nanocomposites for the degradation of tetracycline, showing significantly enhanced photocatalytic activity compared to the individual components.[11]

Table 4: Performance of Nickel-Vanadium Composites in Photocatalysis

Composite MaterialSynthesis MethodPollutantDegradation Efficiency (%)Time (min)Reference
NiO:V₂O₅Sol-gelMethyl Orange88-[10]
InVO₄/NiFe₂O₄HydrothermalTetracycline96.6896[11]
V₂O₅/Cs-doped NiO₂HydrothermalMethylene Blue94.21-[12]
Other Catalytic Applications

Ni-V composites also play a role in industrial processes such as fluid catalytic cracking (FCC), where they can enhance the catalyst's tolerance to metal contaminants like nickel and vanadium present in crude oil feedstocks.[13][14] Furthermore, nickel-vanadium-impregnated activated carbon has been investigated for the electrocatalytic conversion of furfural, a biomass-derived compound, into valuable fuels and chemicals.[15]

Other Novel Applications

Beyond energy and catalysis, researchers are exploring the use of Ni-V composites in other cutting-edge areas.

Anticancer Applications

Nickel-doped vanadium pentoxide (Ni@V₂O₅) nanocomposites have shown promise in cancer therapy.[16] Studies have indicated that these nanocomposites can induce apoptosis (programmed cell death) in skin cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.[16] The material generates reactive oxygen species within the mitochondria, leading to cellular damage and subsequent cell death.[16]

Structural and Mechanical Applications

The addition of vanadium to nickel-based alloys, such as Ni-Hard 2, can significantly improve their mechanical properties.[17] Alloying with vanadium can lead to a reduction in grain size and the formation of hard vanadium carbides, resulting in increased hardness and wear resistance.[17] Nickel-vanadium alloys are also used in the aerospace industry for manufacturing components like turbine blades due to their excellent high-temperature strength.[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are representative experimental protocols for the synthesis of Ni-V composites.

Protocol 1: Hydrothermal Synthesis of Ni₃V₂O₈/Ni Composites

This protocol is based on the facile one-step hydrothermal route for preparing Ni₃V₂O₈/Ni composites directly on nickel foam.[1]

  • Substrate Preparation: A piece of nickel foam is cleaned by sonication in 3 M HCl, deionized water, and ethanol (B145695) for 15 minutes each to remove the surface oxide layer and any organic contaminants.

  • Precursor Solution Preparation: In a typical synthesis, a specific amount of ammonium (B1175870) metavanadate (NH₄VO₃) is dissolved in deionized water by heating and stirring.

  • Hydrothermal Reaction: The cleaned nickel foam is immersed in the precursor solution within a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 180 °C) for a designated period (e.g., 12 hours).

  • Product Recovery: After the autoclave cools down to room temperature, the nickel foam with the grown Ni₃V₂O₈/Ni composite is taken out, washed several times with deionized water and ethanol, and finally dried in an oven at a specific temperature (e.g., 60 °C) for several hours.

Protocol 2: Solvothermal Synthesis of Nickel Vanadium Sulfide (B99878) on Graphene (NVS/G)

This protocol describes the fabrication of a hierarchical structure of nickel vanadium sulfide nanoparticles encapsulated on graphene nanosheets.[3]

  • Graphene Oxide (GO) Dispersion: GO is dispersed in a solvent, such as ethylene (B1197577) glycol, through ultrasonication to obtain a homogeneous suspension.

  • Precursor Addition: Stoichiometric amounts of nickel chloride (NiCl₂·6H₂O) and sodium vanadate (B1173111) (Na₃VO₄) are added to the GO suspension and stirred until fully dissolved.

  • Sulfur Source Addition: A sulfur source, such as thioacetamide (B46855) (TAA), is then added to the mixture.

  • Solvothermal Reaction: The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 160 °C) for a certain duration (e.g., 12 hours).

  • Product Collection and Treatment: After cooling, the black precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried under vacuum. The final product may undergo further heat treatment to obtain the desired crystalline phase.

Protocol 3: Sol-Gel Synthesis of NiO:V₂O₅ Nanocomposite

This method is used for preparing nickel oxide and vanadium pentoxide composites for applications like photocatalysis.[10]

  • Vanadium Pentoxide (V₂O₅) Sol Preparation: Ammonium metavanadate (NH₄VO₃) is dissolved in deionized water. An ion-exchange resin is added to the solution and stirred. The resin is then filtered out to obtain a V₂O₅ sol.

  • Nickel Oxide (NiO) Precursor Solution: Nickel acetate (B1210297) (Ni(CH₃CO₂)₂·4H₂O) is dissolved in a suitable solvent like methanol.

  • Composite Formation: The V₂O₅ sol is slowly added to the nickel acetate solution under continuous stirring. The mixture is heated until a thick gel is formed.

  • Drying and Calcination: The gel is dried at ambient temperature for 24 hours and then calcined in a furnace at a specific temperature (e.g., 250 °C) for a couple of hours to obtain the final NiO:V₂O₅ nanocomposite powder.

Visualizing the Science: Diagrams and Pathways

To better understand the complex processes and relationships involved in the applications of nickel-vanadium composites, the following diagrams have been generated.

experimental_workflow_hydrothermal cluster_prep Substrate & Solution Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery A Clean Ni Foam C Combine in Autoclave A->C B Prepare NH4VO3 Solution B->C D Heat at 180°C for 12h C->D E Cool to Room Temp D->E F Wash with DI Water & Ethanol E->F G Dry at 60°C F->G

Caption: Hydrothermal synthesis workflow for Ni₃V₂O₈/Ni composites.

signaling_pathway_anticancer NiV_comp Ni@V2O5 Nanocomposite ROS Reactive Oxygen Species (ROS) Generation NiV_comp->ROS PI3K PI3K NiV_comp->PI3K inhibits Mito Mitochondrial Damage ROS->Mito Caspase Caspase 9/3 Activation Mito->Caspase AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibits Caspase->Apoptosis

Caption: PI3K/AKT/mTOR signaling pathway targeted by Ni@V₂O₅.

logical_relationship_her NiV_cat Ni/VN Catalyst Dispersion High Ni Dispersion NiV_cat->Dispersion Oxidation Weakened Surface Oxidation NiV_cat->Oxidation HBE Lower H Binding Energy NiV_cat->HBE HER Enhanced HER Activity Dispersion->HER Oxidation->HER HBE->HER

Caption: Factors contributing to enhanced HER activity in Ni/VN catalysts.

References

Stability of Nickel-Vanadium Compounds in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the stability of nickel-vanadium compounds in aqueous solutions. Understanding the behavior of these compounds in aqueous environments is critical for a range of applications, from materials science and catalysis to geochemistry and drug development, where the bioavailability and potential toxicity of metallic compounds are of paramount concern. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the chemical relationships that govern the stability of these compounds.

The aqueous chemistry of both nickel and vanadium is complex. Nickel(II) is the most common oxidation state in aqueous solutions and is known to form various hydrolyzed species as a function of pH. Vanadium can exist in multiple oxidation states, from +2 to +5, each exhibiting distinct and often vibrant colors in solution. The speciation of vanadium is highly dependent on both pH and concentration, with a tendency to form a variety of polyoxovanadates. The interaction between nickel and vanadate (B1173111) ions in aqueous solutions leads to the formation of several sparingly soluble compounds, the stability of which is a key focus of this guide.

Data Presentation: pH-Dependent Formation of Nickel Vanadates

The stability of nickel-vanadium compounds in aqueous solutions is predominantly governed by the pH of the medium. The formation of different nickel vanadates occurs at distinct pH ranges, as determined by electrometric titrations. The following table summarizes the formation of nickel ortho-, pyro-, and metavanadate from the reaction of nickel chloride with various sodium vanadate solutions.

Nickel Vanadate CompoundFormulaReactantsFormation pH
Nickel Orthovanadate3NiO·V₂O₅NiCl₂ and Sodium Orthovanadate (Na₃VO₄)~8.9
Nickel Pyrovanadate2NiO·V₂O₅NiCl₂ and Sodium Pyrovanadate (Na₄V₂O₇)~8.0
Nickel MetavanadateNiO·V₂O₅NiCl₂ and Sodium Metavanadate (NaVO₃)~6.8

Data sourced from Prasad et al., 2007.[1]

Logical Relationships in Nickel-Vanadate Formation

The formation of specific nickel vanadate precipitates is a direct consequence of the pH-dependent equilibrium of vanadate species in aqueous solution. The following diagram illustrates the logical relationship between the pH of the solution and the resulting stable nickel vanadate compound.

G cluster_pH pH Scale cluster_vanadate Dominant Vanadate Species cluster_product Nickel Vanadate Precipitate pH_high High pH (e.g., ~12.4) ortho Orthovanadate (VO₄³⁻) pH_high->ortho favors pH_mid_high Moderately High pH (e.g., ~10.5) pyro Pyrovanadate (V₂O₇⁴⁻) pH_mid_high->pyro favors pH_neutral Near-Neutral pH (e.g., ~7.4) meta Metavanadate (VO₃⁻) pH_neutral->meta favors Ni_ortho Nickel Orthovanadate (3NiO·V₂O₅) ortho->Ni_ortho reacts with Ni²⁺ to form Ni_pyro Nickel Pyrovanadate (2NiO·V₂O₅) pyro->Ni_pyro reacts with Ni²⁺ to form Ni_meta Nickel Metavanadate (NiO·V₂O₅) meta->Ni_meta reacts with Ni²⁺ to form

Caption: pH-dependent formation of nickel vanadate species.

Experimental Protocols

The determination of the formation conditions for nickel vanadates can be achieved through established electrometric techniques, namely potentiometric and conductometric titrations.

Preparation of Vanadate Solutions of Varying pH

Solutions of sodium pyro-, meta-, and poly-vanadates can be prepared by the controlled acidification of a sodium orthovanadate solution.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized distilled water

Procedure:

  • Sodium Orthovanadate (Na₃VO₄) Stock Solution: Prepare a stock solution of sodium orthovanadate by digesting one mole of V₂O₅ in a boiling solution containing six moles of NaOH.

  • pH-Adjusted Vanadate Solutions:

    • Sodium Pyrovanadate (Na₄V₂O₇): Add 1 mole of HCl to 1 mole of the Na₃VO₄ stock solution at 100°C. This will yield a solution with a pH of approximately 10.5, where the pyrovanadate anion (V₂O₇⁴⁻) is the predominant species.[1]

    • Sodium Metavanadate (NaVO₃): Add 2 moles of HCl to 1 mole of the Na₃VO₄ stock solution at 100°C. This results in a solution with a pH of about 7.4, favoring the metavanadate anion (VO₃⁻).[1]

    • Sodium Polyvanadate (Na₄H₂V₁₀O₂₈): Add 2.6 moles of HCl to 1 mole of the Na₃VO₄ stock solution at 100°C to achieve a pH of approximately 3.6, where the polyvanadate anion (H₂V₁₀O₂₈⁴⁻) is formed.[1]

Potentiometric Titration for the Determination of Nickel Vanadate Formation

This method involves monitoring the change in pH of a vanadate solution upon the addition of a nickel salt solution. The inflection point in the titration curve indicates the stoichiometric endpoint of the precipitation reaction.

Apparatus:

  • pH meter with a glass combination electrode

  • Microburette

  • Stirring plate and stir bar

  • Titration vessel

Reagents:

  • Standardized nickel chloride (NiCl₂) solution (e.g., 5.00 x 10⁻² mol L⁻¹)

  • Sodium vanadate solutions of known concentration and pH (ortho-, pyro-, or metavanadate)

  • 20% ethanolic medium (optional, to decrease the solubility of precipitates)[1]

Procedure:

  • Pipette a known volume (e.g., 25 mL) of the desired sodium vanadate solution into the titration vessel. If using, add ethanol (B145695) to make a 20% ethanolic solution.

  • Immerse the calibrated pH electrode and a stir bar into the solution.

  • Begin stirring the solution at a constant rate.

  • Add the NiCl₂ solution from the microburette in small increments.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration well past the expected equivalence point.

  • Plot the pH (y-axis) versus the volume of NiCl₂ added (x-axis). The endpoint of the titration is the point of maximum inflection in the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.

The following diagram illustrates the general workflow for this experimental setup.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_vanadate Prepare Sodium Vanadate Solution start_titration Pipette Vanadate Solution into Vessel prep_vanadate->start_titration prep_nickel Prepare Standardized NiCl₂ Solution add_titrant Add NiCl₂ from Burette in Increments prep_nickel->add_titrant start_titration->add_titrant record_data Record pH and Volume add_titrant->record_data record_data->add_titrant continue until past equivalence point plot_curve Plot pH vs. Volume record_data->plot_curve determine_endpoint Determine Inflection Point (Endpoint) plot_curve->determine_endpoint

Caption: Experimental workflow for potentiometric titration.

Stability in the Context of Pourbaix Diagrams

The Pourbaix diagram for nickel indicates that Ni²⁺ is the dominant soluble species in acidic to near-neutral solutions. In alkaline conditions, solid nickel hydroxides, such as Ni(OH)₂, precipitate.

The Pourbaix diagram for vanadium is significantly more complex due to its multiple oxidation states. In general, at a given potential, the speciation of vanadium is highly sensitive to pH. For instance, in the +5 oxidation state, the decavanadate (B1236424) ion ([V₁₀O₂₈]⁶⁻) is predominant in mildly acidic conditions (pH 2-6), while the orthovanadate ion (VO₄³⁻) is the main species at high pH (12-14).[1]

The formation of the nickel vanadate precipitates, as detailed in the table above, represents regions of insolubility and stability for these mixed-metal oxides. These precipitation zones would be superimposed on the individual Pourbaix diagrams, effectively removing the respective ions from the solution under those specific pH and potential conditions.

Conclusion

The stability of nickel-vanadium compounds in aqueous solutions is primarily dictated by the pH of the environment, which controls the speciation of vanadate ions. Nickel orthovanadate, pyrovanadate, and metavanadate are formed at progressively lower pH values, corresponding to the pH ranges where the respective vanadate anions are the dominant species. The experimental protocols outlined in this guide, particularly potentiometric titration, provide a reliable method for determining the formation conditions of these compounds. For researchers and professionals in drug development, this information is crucial for understanding the potential for precipitation of these compounds under physiological conditions, which can impact bioavailability and toxicity. Further research to determine the precise solubility products and a comprehensive Pourbaix diagram for the Ni-V-H₂O system would provide a more complete thermodynamic understanding of the stability of these compounds.

References

Methodological & Application

Application Notes and Protocols: Nickel-Vanadium Catalysts for Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of renewable energy technologies, enabling the production of clean hydrogen fuel from water. While platinum-group metals are the benchmark catalysts for HER, their high cost and scarcity limit large-scale applications. This has spurred research into earth-abundant, cost-effective alternatives. Nickel-vanadium (NiV)-based materials have emerged as highly promising electrocatalysts for HER due to their synergistic effects, tunable electronic structures, and excellent performance, particularly in alkaline media.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of NiV-based HER catalysts.

Data Presentation: Performance of NiV-Based HER Catalysts

The following table summarizes the electrocatalytic performance of various NiV-based materials for the hydrogen evolution reaction in alkaline electrolytes.

Catalyst CompositionSubstrateElectrolyteOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)StabilityReference
V-Ni₂P NSAs/CCCarbon Cloth1.0 M KOH85-Long-term stability[1]
Ni(Cu)VOₓ-----[1]
Ni/VN-Alkaline Solution43-More durable than Pt/C[4]
NiVIr-LDHSelf-supported-42--[5]
NiCoCu LDHNickel Foam-87-Excellent stability[6]
Amorphous Ni-P-1.0 M KOH50--[7]

Experimental Protocols

Protocol 1: Synthesis of Nickel-Vanadium Layered Double Hydroxide (B78521) (NiV-LDH)

This protocol describes a typical hydrothermal method for synthesizing NiV-LDH nanosheets directly on a conductive substrate like nickel foam (NF).

Materials:

Procedure:

  • Substrate Preparation:

    • Cut a piece of nickel foam to the desired dimensions (e.g., 1x2 cm).

    • Clean the NF by sequential ultrasonication in acetone, ethanol, and DI water for 15 minutes each to remove surface impurities.

    • Treat the NF with a dilute HCl solution (e.g., 3 M) for 10 minutes to remove the surface oxide layer.

    • Rinse thoroughly with DI water and ethanol and dry under vacuum.

  • Precursor Solution Preparation:

    • Prepare a mixed aqueous solution by dissolving Ni(NO₃)₂·6H₂O, NH₄VO₃, and urea in DI water. A typical molar ratio would be Ni:V of 3:1. For example, dissolve 3 mmol of Ni(NO₃)₂·6H₂O, 1 mmol of NH₄VO₃, and 15 mmol of urea in 80 mL of DI water.

    • Stir the solution vigorously until all salts are completely dissolved.

  • Hydrothermal Synthesis:

    • Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave.

    • Pour the prepared precursor solution into the autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).

  • Post-Synthesis Treatment:

    • Allow the autoclave to cool down to room temperature naturally.

    • Carefully remove the nickel foam, which should now be coated with the NiV-LDH product.

    • Rinse the coated NF several times with DI water and ethanol to remove any residual reactants.

    • Dry the final product in a vacuum oven at 60 °C for 6 hours.

Protocol 2: Electrochemical Evaluation of HER Performance

This protocol outlines the standard three-electrode electrochemical setup and measurement procedures for assessing the HER activity of the prepared NiV-LDH on nickel foam.[8]

Materials and Equipment:

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode electrochemical cell

  • Working Electrode (WE): NiV-LDH/NF

  • Counter Electrode (CE): Graphite (B72142) rod or Platinum foil

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Mercury/Mercuric Oxide (Hg/HgO) electrode

  • Electrolyte: 1.0 M KOH solution prepared with DI water

  • High-purity hydrogen or argon gas

Procedure:

  • Electrolyte Preparation:

    • Prepare a 1.0 M KOH solution by dissolving the appropriate amount of KOH pellets in DI water. Allow the solution to cool to room temperature.

  • Cell Assembly:

    • Assemble the three-electrode cell with the NiV-LDH/NF as the working electrode, a graphite rod or Pt foil as the counter electrode, and an appropriate reference electrode.[8]

    • Fill the cell with the 1.0 M KOH electrolyte, ensuring that all electrodes are properly immersed.

    • Purge the electrolyte with high-purity hydrogen or argon gas for at least 30 minutes before the measurements to ensure an oxygen-free environment. Maintain the gas flow over the electrolyte during the experiment.

  • Electrochemical Measurements:

    • Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.241 + 0.059pH or E(RHE) = E(Hg/HgO) + 0.098 + 0.059pH.

    • Open Circuit Potential (OCP): Measure the OCP for a few minutes until a stable potential is reached.

    • Linear Sweep Voltammetry (LSV): Record the polarization curves by sweeping the potential from the OCP towards more negative values at a slow scan rate (e.g., 5 mV/s). The current densities are typically normalized to the geometric surface area of the electrode.

    • Tafel Plot: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data in the linear region. The Tafel equation is η = b*log|j| + a, where 'b' is the Tafel slope.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the electrode kinetics and charge transfer resistance.

    • Chronoamperometry or Chronopotentiometry: Assess the long-term stability of the catalyst by applying a constant potential or current density for an extended period (e.g., 10-24 hours) and monitoring the current or potential change over time.[8]

Visualizations

HER_Mechanism_Alkaline cluster_volmer Volmer Step (Water Dissociation) cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H2O H₂O M_H_OH M-H* + OH⁻ H2O->M_H_OH + M + e⁻ M M (Catalyst Site) M->M_H_OH M_H_OH_2 M-H* + OH⁻ M_H_1 M-H e_minus e⁻ M_2 M M_H_OH_2->M_2 + H₂O + e⁻ → H₂ + OH⁻ H2O_2 H₂O H2O_2->M_2 H2_2 H₂ OH_2 OH⁻ e_minus_2 e⁻ M_3 2M M_H_1->M_3 + M-H* → H₂ M_H_2 M-H M_H_2->M_3 H2_3 H₂

Caption: HER mechanism in alkaline media.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis Prep_Substrate Substrate Preparation (e.g., Ni Foam Cleaning) Prep_Solution Precursor Solution Preparation Prep_Substrate->Prep_Solution Hydrothermal Hydrothermal Synthesis Prep_Solution->Hydrothermal Post_Treat Post-Synthesis Treatment (Wash & Dry) Hydrothermal->Post_Treat XRD XRD (Phase) Post_Treat->XRD SEM_TEM SEM/TEM (Morphology) Post_Treat->SEM_TEM XPS XPS (Chemical State) Post_Treat->XPS Cell_Assembly Three-Electrode Cell Assembly Post_Treat->Cell_Assembly LSV Linear Sweep Voltammetry (LSV) Cell_Assembly->LSV EIS Electrochemical Impedance Spectroscopy (EIS) Cell_Assembly->EIS Stability Long-Term Stability Test Cell_Assembly->Stability Tafel Tafel Analysis LSV->Tafel Performance_Eval Performance Evaluation (Overpotential, Tafel Slope) Tafel->Performance_Eval

Caption: Experimental workflow for NiV catalyst.

References

Application Notes and Protocols for Nickel-Vanadium (NiV) Alloys in Aerospace Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Nickel-Vanadium (NiV) alloys in the demanding environment of aerospace engineering. The document outlines the key material properties, potential applications, and detailed experimental protocols for the evaluation of these alloys.

Introduction to NiV Alloys in Aerospace

Nickel-based superalloys are critical materials in the aerospace industry, prized for their exceptional mechanical strength, high-temperature stability, and resistance to corrosion and oxidation.[1][2] The addition of vanadium as a primary alloying element to nickel is intended to further enhance these properties. Vanadium is known to improve the yield and tensile strength of alloys and is a key component in precipitation strengthening.[3] NiV alloys are therefore being explored for applications in high-temperature sections of aircraft and spacecraft, including turbine blades, engine components, and exhaust systems.[4]

The performance of NiV alloys in these critical applications is directly linked to their composition, processing, and resulting microstructure. A thorough understanding and characterization of their mechanical and chemical properties are paramount for their successful implementation.

Key Aerospace Applications

The unique properties of NiV alloys make them suitable for a range of aerospace components that operate under extreme conditions:

  • Turbine Blades and Vanes: The high-temperature strength and creep resistance of NiV alloys are critical for the manufacturing of turbine blades and other engine parts that are exposed to intense heat and stress.[1][4]

  • Engine Casings and Housings: The durability and corrosion resistance of these alloys are beneficial for engine casings, providing structural integrity and protection from the harsh operating environment.

  • Exhaust Systems and Nozzles: NiV alloys can withstand the high temperatures and corrosive gases present in aircraft exhaust systems.[1]

  • Fasteners and Structural Components: High-strength NiV alloys can be utilized for critical fasteners and other structural elements where reliability is paramount.[1]

  • Spacecraft Components: For applications in missiles, satellites, and spacecraft, NiV alloys offer the potential to withstand the extreme environmental conditions of space.[4]

Quantitative Data on Material Properties

While specific quantitative data for binary NiV alloys tailored for aerospace applications is not extensively available in open literature, the following tables provide a comparative overview of the properties of pure nickel and a common nickel-based superalloy, Inconel 718, which often contains trace amounts of vanadium. This data serves as a benchmark for the expected performance of developmental NiV alloys.

Table 1: Tensile Properties of Nickel-Based Materials at Various Temperatures

MaterialConditionTemperature (°C)Yield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation (%)
Pure Nickel (99.5%) Annealed2514848247
Annealed54011731745
Annealed8156911055
Inconel 718 Solution Treated and Aged211100137512
Solution Treated and Aged650965117013
Solution Treated and Aged87089593018

Table 2: Creep and Fatigue Properties of Inconel 718

PropertyTest ConditionsValue
Creep Rupture Life 650°C, 620 MPa230 hours
700°C, 480 MPa300 hours
Fatigue Life 540°C, Δσ = 760 MPa10^5 cycles
650°C, Δσ = 620 MPa10^5 cycles

Table 3: Oxidation and Corrosion Data

MaterialEnvironmentTemperature (°C)Oxidation/Corrosion Rate
Pure Nickel Air1000~1.2 mm/year (parabolic)
Inconel 718 Air980Excellent resistance, <0.025 mm/year
10% NaCl solutionAmbient<0.0025 mm/year (pitting resistant)

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and comparison of NiV alloys. The following sections outline the methodologies for key experiments based on established ASTM standards.

Tensile Testing

4.1.1. Room Temperature Tensile Testing (ASTM E8/E8M)

This test determines the yield strength, ultimate tensile strength, elongation, and reduction of area of the NiV alloy at room temperature.[1][2][5][6][7]

  • Specimen Preparation:

    • Machine tensile specimens from the NiV alloy material according to the dimensions specified in ASTM E8/E8M. Common specimen geometries include round or flat "dog-bone" shapes.

    • Ensure the surface finish of the gauge section is smooth and free from scratches or machining marks that could act as stress concentrators.

    • Measure and record the initial dimensions of the gauge section (diameter or width and thickness) and the initial gauge length.

  • Test Procedure:

    • Mount the specimen in a universal testing machine equipped with appropriate grips to ensure axial loading.

    • Attach an extensometer to the gauge section to accurately measure strain.

    • Apply a tensile load at a constant strain rate as specified in the standard (e.g., 0.015 ± 0.006 in/in/min).[5]

    • Record the load and extension data continuously until the specimen fractures.

  • Data Analysis:

    • Plot the stress-strain curve from the recorded data.

    • Determine the 0.2% offset yield strength.

    • Identify the ultimate tensile strength (the maximum stress reached).

    • After fracture, fit the two halves of the specimen together and measure the final gauge length and the dimensions of the fracture surface to calculate the percent elongation and reduction of area.

4.1.2. Elevated Temperature Tensile Testing (ASTM E21)

This protocol is used to evaluate the tensile properties of NiV alloys at temperatures relevant to their intended aerospace applications.[8][9][10][11][12]

  • Specimen Preparation:

    • Prepare specimens as described in the ASTM E8/E8M protocol.

  • Test Procedure:

    • Mount the specimen in a universal testing machine equipped with a furnace capable of reaching and maintaining the desired test temperature with high accuracy.

    • Attach a high-temperature extensometer to the specimen's gauge section.

    • Heat the specimen to the specified test temperature and hold for a sufficient time to ensure thermal equilibrium.

    • Apply the tensile load at a specified strain rate.

    • Record load and extension data until fracture.

  • Data Analysis:

    • Perform the same data analysis as for the room temperature tensile test to determine the yield strength, ultimate tensile strength, elongation, and reduction of area at the elevated temperature.

Creep and Stress-Rupture Testing (ASTM E139)

This test method evaluates the time-dependent deformation (creep) and time to fracture (rupture) of NiV alloys under a constant load at elevated temperatures.[3][13][14][15][16]

  • Specimen Preparation:

    • Machine creep specimens according to ASTM E139 specifications.

  • Test Procedure:

    • Mount the specimen in a creep testing frame equipped with a furnace.

    • Attach a high-temperature extensometer to the specimen.

    • Heat the specimen to the desired test temperature and allow it to stabilize.

    • Apply a constant tensile load to the specimen.

    • Continuously record the strain (elongation) as a function of time. The test is continued until the specimen ruptures or for a predetermined duration.

  • Data Analysis:

    • Plot the creep strain versus time curve.

    • From the curve, determine the primary, secondary (steady-state), and tertiary creep stages.

    • Calculate the minimum creep rate (in the secondary stage).

    • Record the time to rupture.

    • Measure the elongation and reduction of area after rupture.

Fatigue Testing

Fatigue testing is crucial to determine the ability of NiV alloys to withstand cyclic loading conditions experienced during aircraft operation.

  • Specimen Preparation:

    • Fabricate fatigue specimens with a highly polished surface finish to minimize surface-initiated cracks.

  • Test Procedure:

    • Mount the specimen in a servo-hydraulic or electromagnetic fatigue testing machine.

    • Apply a cyclic load (e.g., tension-tension, tension-compression) with a specified stress ratio (R) and frequency.

    • For high-temperature fatigue, use a furnace to heat the specimen to the desired temperature.

    • The test is run until the specimen fails or reaches a predetermined number of cycles.

  • Data Analysis:

    • Record the number of cycles to failure for each stress level.

    • Plot the S-N curve (stress amplitude vs. number of cycles to failure).

    • Determine the fatigue limit or fatigue strength at a specific number of cycles.

Oxidation Resistance Testing (ASTM G54)

This practice provides a method for evaluating the resistance of NiV alloys to oxidation in air at elevated temperatures.[17][18][19]

  • Specimen Preparation:

    • Prepare small, coupon-type specimens of the NiV alloy with a known surface area.

    • Clean the specimens to remove any surface contaminants.

    • Measure and record the initial weight of each specimen.

  • Test Procedure:

    • Place the specimens in a high-temperature furnace exposed to still air.

    • Heat the furnace to the desired test temperature and hold for a specified duration.

    • Periodically remove the specimens from the furnace, allow them to cool to room temperature, and weigh them to determine the weight gain due to oxidation.

  • Data Analysis:

    • Calculate the weight change per unit area as a function of time.

    • Plot the weight gain versus time to determine the oxidation kinetics (e.g., linear, parabolic).

    • Analyze the oxide scale morphology and composition using techniques such as Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS).

Corrosion Resistance Testing (ASTM G5)

This test method is used to conduct potentiostatic and potentiodynamic anodic polarization measurements to evaluate the corrosion behavior of NiV alloys in a specific electrolyte.[4][20][21][22][23]

  • Specimen Preparation:

    • Prepare a small, flat specimen of the NiV alloy and mount it in a holder that exposes a known surface area.

    • Polish the exposed surface to a standardized finish.

  • Test Procedure:

    • Place the specimen in an electrochemical cell containing the test electrolyte (e.g., a simulated aerospace fluid or a standard corrosive solution).

    • Use a three-electrode setup with the NiV alloy as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

    • Perform a potentiodynamic scan by sweeping the potential of the working electrode from a cathodic value to an anodic value at a constant scan rate.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Plot the polarization curve (log of current density vs. potential).

    • From the curve, determine key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit).

Visualizations

The following diagrams illustrate key relationships and workflows in the study of NiV alloys for aerospace applications.

G cluster_0 Alloy Design & Processing cluster_1 Material Characterization cluster_2 Performance Properties cluster_3 Aerospace Application Composition Alloy Composition (Ni, V, other elements) Processing Processing Route (e.g., Casting, Forging, Powder Metallurgy) Composition->Processing influences HeatTreatment Heat Treatment (e.g., Solutionizing, Aging) Processing->HeatTreatment determines Microstructure Microstructure (Grain Size, Phases, Precipitates) HeatTreatment->Microstructure controls MechProp Mechanical Properties (Tensile, Creep, Fatigue) Microstructure->MechProp governs ChemProp Chemical Properties (Oxidation, Corrosion Resistance) Microstructure->ChemProp governs Application Aerospace Component (e.g., Turbine Blade) MechProp->Application enables ChemProp->Application enables

Caption: Relationship between NiV alloy design, microstructure, and performance.

G cluster_0 Mechanical Testing cluster_1 Chemical & Microstructural Analysis cluster_2 Data Analysis & Reporting start Start: NiV Alloy Sample tensile Tensile Testing (ASTM E8, E21) start->tensile creep Creep & Rupture Testing (ASTM E139) start->creep fatigue Fatigue Testing start->fatigue oxidation Oxidation Testing (ASTM G54) start->oxidation corrosion Corrosion Testing (ASTM G5) start->corrosion microscopy Microscopy (SEM, TEM) start->microscopy analysis Data Analysis tensile->analysis creep->analysis fatigue->analysis oxidation->analysis corrosion->analysis microscopy->analysis report Comprehensive Report analysis->report end End: Material Qualification report->end

Caption: Experimental workflow for the characterization of NiV alloys.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy of NiV Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial and bulk properties of electrochemical systems. For researchers working with nickel-vanadium (NiV) electrodes, which are promising materials for various applications including electrocatalysis (e.g., hydrogen evolution reaction - HER, and oxygen evolution reaction - OER) and energy storage, EIS provides invaluable insights into reaction kinetics, charge transfer processes, and electrode stability. These application notes provide a detailed overview and experimental protocols for performing and interpreting EIS measurements on NiV electrodes.

Principles of EIS on NiV Electrodes

EIS involves applying a small amplitude AC voltage or current signal over a wide range of frequencies to the electrochemical cell containing the NiV working electrode. By measuring the resulting current or voltage response, the impedance of the system (Z = V/I) can be determined at each frequency. The impedance data is typically represented in a Nyquist plot (plotting the imaginary part of impedance, -Z'', against the real part, Z') or Bode plots (plotting impedance magnitude and phase angle against frequency).

Analysis of the impedance spectra allows for the determination of several key parameters that characterize the electrochemical behavior of NiV electrodes:

  • Solution Resistance (Rs): The resistance of the electrolyte and contacts, which is observed at high frequencies.

  • Charge Transfer Resistance (Rct): Represents the resistance to the electrochemical reaction at the electrode-electrolyte interface. A smaller Rct value generally indicates faster reaction kinetics and a more efficient electrocatalyst.[1][2]

  • Double-Layer Capacitance (Cdl): Arises from the charge separation at the electrode-electrolyte interface, forming an electrical double layer that behaves like a capacitor. The Cdl is proportional to the electrochemically active surface area (ECSA) of the electrode.[3][4]

  • Warburg Impedance (W): Appears at low frequencies and is related to the diffusion of reactants or products to and from the electrode surface.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from EIS analysis of NiV-based electrodes for the Oxygen Evolution Reaction (OER). This data is crucial for comparing the performance of different NiV formulations and understanding the effect of material modifications.

ElectrocatalystReactionRct (Ω)Cdl (mF/cm²)ElectrolyteReference
NiV-LDH/NFOER1.9837761 M KOH[1]
NiFeV-LDHOER--1 M KOH[5]
Ce SAs/m-NiV LDHOER---[6]

Note: The table will be populated with more specific data as it becomes available in the literature. The values presented are indicative and can vary significantly based on the specific synthesis method, electrode preparation, and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for performing Electrochemical Impedance Spectroscopy on NiV electrodes, particularly for evaluating their performance in the Hydrogen Evolution Reaction (HER) or Oxygen Evolution Reaction (OER).

Electrode Preparation and Cell Assembly
  • Working Electrode: A NiV alloy or NiV-based material (e.g., NiV-LDH) deposited on a conductive substrate (e.g., nickel foam, carbon paper, glassy carbon electrode). Ensure a good electrical contact is made to the current collector. The geometric surface area of the electrode should be accurately measured.

  • Counter Electrode: A platinum wire or graphite (B72142) rod is commonly used. The surface area of the counter electrode should be significantly larger than the working electrode to ensure that the measured impedance is dominated by the working electrode.

  • Reference Electrode: A standard reference electrode such as a Saturated Calomel Electrode (SCE), Ag/AgCl, or a Mercury/Mercury Oxide (Hg/HgO) electrode is used. The reference electrode should be placed close to the working electrode using a Luggin capillary to minimize uncompensated solution resistance (iR drop).

  • Electrolyte: The choice of electrolyte depends on the reaction being studied. For HER and OER in alkaline media, a 1 M KOH solution is commonly used.[1][5][7] For acidic media, a 0.5 M H₂SO₄ solution can be used. The electrolyte should be purged with an inert gas (e.g., N₂ or Ar) for at least 30 minutes before the experiment to remove dissolved oxygen, especially for HER studies.

  • Electrochemical Cell: A standard three-electrode glass cell is typically used.

Instrumentation
  • A potentiostat with a frequency response analyzer (FRA) module capable of performing EIS measurements is required.

EIS Measurement Parameters
  • Open Circuit Potential (OCP) Stabilization: Before the EIS measurement, allow the system to stabilize at the OCP for a period (e.g., 10-30 minutes) until a stable potential is reached.

  • DC Potential: The EIS measurement is typically performed at a specific DC potential where the electrochemical reaction of interest occurs. For HER, this will be at a cathodic overpotential, while for OER, it will be at an anodic overpotential. It is recommended to perform EIS at several different potentials to study the potential-dependent kinetics.

  • AC Voltage Amplitude: A small AC voltage perturbation is applied. A typical amplitude is 5-10 mV to ensure a linear response from the system.[8]

  • Frequency Range: A wide frequency range is scanned to capture all the relevant electrochemical processes. A typical range is from 100 kHz down to 0.1 Hz or 0.01 Hz.[8]

  • Number of Points per Decade: Typically, 10 points per decade are measured to ensure good resolution of the impedance spectrum.

Data Analysis and Interpretation
  • Nyquist Plot: The collected impedance data is plotted as a Nyquist plot (-Z'' vs. Z').

  • Equivalent Circuit Modeling: The Nyquist plot is then fitted to an appropriate equivalent electrical circuit model to extract the quantitative parameters (Rs, Rct, Cdl, etc.). A common and simple model for many electrochemical systems is the Randles circuit. More complex models may be necessary for porous electrodes or multi-step reactions.

  • Parameter Extraction: Software provided with the potentiostat or other specialized software can be used for fitting the data and extracting the values of the circuit elements. The goodness of fit should be evaluated (e.g., by examining the chi-squared value and the residuals).

  • Interpretation: The extracted parameters provide insights into the performance of the NiV electrode. A lower Rct indicates better catalytic activity. A higher Cdl suggests a larger electrochemically active surface area. Changes in these parameters over time during stability testing can indicate degradation of the catalyst.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cell Cell Assembly cluster_measurement EIS Measurement cluster_analysis Data Analysis prep_we Prepare NiV Working Electrode assemble Assemble Three-Electrode Electrochemical Cell prep_we->assemble prep_ce Prepare Counter Electrode (Pt/Graphite) prep_ce->assemble prep_re Prepare Reference Electrode (SCE/Ag/AgCl) prep_re->assemble prep_elec Prepare Electrolyte (e.g., 1 M KOH) prep_elec->assemble stabilize Stabilize at OCP assemble->stabilize set_params Set EIS Parameters (DC Potential, AC Amplitude, Frequency Range) stabilize->set_params run_eis Run EIS Scan set_params->run_eis plot Generate Nyquist Plot run_eis->plot fit Fit Data to Equivalent Circuit Model plot->fit extract Extract Parameters (Rs, Rct, Cdl) fit->extract interpret Interpret Results extract->interpret

Caption: Experimental workflow for EIS measurements on NiV electrodes.

Randles_Circuit out node1 Rct Rct node1->Rct Cdl Cdl node1->Cdl Cdl_label Cdl c1_1 node1->c1_1 node2 node2->out Rs Rs Rs->node1 Rct->node2 Cdl->node2 c1_2 c1_1->c1_2 c2_1 c2_1->node2 c2_2 c2_1->c2_2

Caption: Simplified Randles equivalent circuit model.

References

Application Notes and Protocols for Operando Raman Spectroscopy of Nickel-Vanadium Catalysts under Oxygen Evolution Reaction (OER)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxygen evolution reaction (OER) is a critical process in various renewable energy technologies, including water splitting and metal-air batteries. Nickel-based catalysts are promising due to their high activity and low cost. The incorporation of vanadium into nickel hydroxides to form nickel-vanadium layered double hydroxides (NiV LDHs) has been shown to further enhance OER performance. Understanding the dynamic structural changes of these catalysts under operating conditions is crucial for designing more efficient and stable materials. Operando Raman spectroscopy is a powerful technique that provides real-time vibrational information of the catalyst's surface during the electrochemical reaction, offering insights into the active species and reaction mechanism.

This document provides detailed application notes and protocols for conducting operando Raman spectroscopy on nickel-vanadium catalysts during the OER.

Data Presentation

Table 1: Synthesis Parameters of Nickel-Vanadium Layered Double Hydroxide (B78521) (NiV LDH) Catalysts
ParameterValueReference
Precursors Ni(NO₃)₂·6H₂O, VCl₃, Urea (B33335)[1][2]
Solvent Deionized Water[1][2]
Synthesis Method Wet-Chemical / Co-precipitation[1][2][3]
Temperature 120 °CNot specified in search results
Time 12 hNot specified in search results
Washing Deionized water and ethanol (B145695)Not specified in search results
Drying 60 °C in a vacuum ovenNot specified in search results
Table 2: Electrochemical Performance of Ni-V Based Catalysts for OER in Alkaline Medium
CatalystOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)Reference
NiCoV-LDH 280Not Specified[1][2][3]
NiCo-LDH (pristine) 322Not Specified[1][2]
NiVIr-LDH Not Specified (Overall water splitting voltage of 1.49 V @ 10 mA cm⁻²)Not Specified[4]
Table 3: Key Raman Peak Assignments for Nickel-Based OER Catalysts
Wavenumber (cm⁻¹)AssignmentPhaseReference
~3647Non-hydrogen bonded hydroxyl groupsβ-Ni(OH)₂[5]
~3580O-H stretchingNi(OH)₂Not specified in search results
~550Ni-O stretchingγ-NiOOHNot specified in search results
~530Ni-OH bendingNi(OH)₂Not specified in search results
~480Ni-O stretchingγ-NiOOH[6]
~460Lattice modesα-Ni(OH)₂[5]
~315Ni-OH lattice vibrationNi(OH)₂Not specified in search results

Experimental Protocols

Synthesis of Nickel-Vanadium Layered Double Hydroxide (NiV LDH) Catalyst

This protocol is based on a general wet-chemical synthesis method for trimetallic LDH.[1][2][3]

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Vanadium(III) chloride (VCl₃)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O and VCl₃ in deionized water. The molar ratio of Ni to V can be varied to optimize catalyst performance.

  • Add urea to the solution. The urea acts as a precipitating agent that slowly hydrolyzes to provide a homogeneous supply of hydroxide ions.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 120 °C for 12 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the collected solid thoroughly with deionized water and ethanol several times to remove any unreacted precursors and impurities.

  • Dry the final product in a vacuum oven at 60 °C overnight.

Operando Raman Spectroscopy of NiV LDH under OER

This protocol describes the setup and procedure for in-situ monitoring of the NiV LDH catalyst during the oxygen evolution reaction.

Materials and Equipment:

  • Raman spectrometer with a long working distance objective

  • Potentiostat/Galvanostat

  • Custom-built three-electrode spectro-electrochemical cell with a quartz window

  • Working Electrode: NiV LDH catalyst loaded onto a suitable substrate (e.g., nickel foam, glassy carbon, or gold-coated silicon)

  • Counter Electrode: Platinum wire or foil

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Electrolyte: 1 M KOH solution

  • Laser source (e.g., 532 nm or 633 nm)

Procedure:

  • Working Electrode Preparation:

    • Prepare a catalyst ink by dispersing the synthesized NiV LDH powder in a mixture of deionized water, ethanol, and Nafion® solution.

    • Drop-cast a specific amount of the catalyst ink onto the substrate and let it dry.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode spectro-electrochemical cell.

    • Place the prepared working electrode in the cell.

    • Insert the counter and reference electrodes.

    • Fill the cell with the 1 M KOH electrolyte, ensuring the electrodes are submerged and the catalyst surface is facing the quartz window.

  • Operando Raman Measurement:

    • Mount the cell on the Raman spectrometer stage.

    • Focus the laser onto the surface of the working electrode through the quartz window and the electrolyte.

    • Connect the electrodes to the potentiostat.

    • Record an initial Raman spectrum at the open-circuit potential (OCP).

    • Apply a series of potentials or a constant current to initiate the OER.

    • Simultaneously record Raman spectra and electrochemical data (current and potential) at different applied potentials or over time. It is crucial to monitor the structural evolution of the catalyst as the potential is increased.[6][7]

Visualizations

G cluster_prep Catalyst Preparation cluster_cell Spectro-electrochemical Cell Setup cluster_measurement Operando Measurement synthesis NiV LDH Synthesis ink Catalyst Ink Preparation synthesis->ink deposition Deposition on Electrode ink->deposition assembly Cell Assembly deposition->assembly electrolyte Add Electrolyte assembly->electrolyte raman_setup Raman Spectrometer Setup electrolyte->raman_setup data Simultaneous Data Acquisition (Raman Spectra & E-chem Data) raman_setup->data electrochem Electrochemical Control (Potentiostat) electrochem->data

Caption: Experimental workflow for operando Raman spectroscopy of NiV catalysts.

G M_OH M-OH M_O M-O M_OH->M_O M_OOH M-OOH M_O->M_OOH + OH⁻, - e⁻ M_OO M-OO M_OOH->M_OO M_OO->M_OH + OH⁻, - e⁻ O2 O₂ M_OO->O2

Caption: Proposed OER mechanism on a metal (M = Ni, V) active site.

Discussion of Signaling Pathways and Logical Relationships

The experimental workflow for operando Raman spectroscopy of NiV catalysts under OER is a multi-step process that integrates catalyst synthesis, electrode preparation, electrochemical cell setup, and simultaneous spectroscopic and electrochemical measurements. The initial step involves the synthesis of the NiV LDH catalyst, followed by the preparation of a stable catalyst ink which is then deposited onto a suitable electrode substrate. This working electrode is then assembled into a three-electrode spectro-electrochemical cell. The cell design is critical, featuring a transparent window to allow the laser from the Raman spectrometer to probe the catalyst-electrolyte interface.

Once the cell is set up, it is connected to a potentiostat to control the electrochemical conditions (potential or current). The Raman spectrometer is focused on the catalyst surface. The core of the operando measurement lies in the simultaneous acquisition of Raman spectra and electrochemical data. As the potential is swept or held at values where the OER occurs, the Raman spectra reveal changes in the vibrational modes of the catalyst. These spectral changes can be correlated with the observed electrochemical activity (i.e., the current density). For instance, the emergence of new peaks or shifts in existing peaks can indicate the formation of high-valent nickel or vanadium oxyhydroxide species, which are often proposed as the true active sites for OER.[6] By analyzing the potential-dependent evolution of the Raman spectra, one can deduce the reaction mechanism and identify key intermediates.

The proposed OER mechanism on the surface of the NiV catalyst generally follows the well-established adsorbate evolution mechanism (AEM). The metal active site (M, which can be Ni or V) initially has a hydroxyl group adsorbed on its surface (M-OH). Through a series of proton-coupled electron transfer steps involving hydroxide ions from the alkaline electrolyte, this species is sequentially oxidized to M-O, M-OOH, and M-OO intermediates. Finally, the M-OO species releases a molecule of oxygen, regenerating the initial M-OH site to complete the catalytic cycle. Operando Raman spectroscopy can potentially identify the vibrational signatures of these key intermediates, providing direct evidence for the proposed reaction pathway. The incorporation of vanadium is believed to modify the electronic structure of the nickel sites, thereby lowering the energy barriers for these transformation steps and enhancing the overall OER activity.[1][2]

References

Application Notes and Protocols for SEM and TEM Characterization of Nickel-Vanadium Nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of nickel-vanadium (NiV) nanostructures using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). The following sections detail the synthesis of NiV nanostructures, protocols for their morphological and structural analysis, and expected quantitative data.

Introduction

Nickel-vanadium nanostructures are of growing interest in various fields, including catalysis, energy storage, and biomedical applications, owing to their unique electronic and chemical properties. A thorough understanding of the morphology, size distribution, and elemental composition of these nanostructures is crucial for optimizing their synthesis and performance. SEM and TEM are indispensable techniques for providing high-resolution imaging and analytical data at the nanoscale.[1][2] SEM offers detailed surface topography, while TEM provides insights into the internal structure and crystallinity of the nanomaterials.[2]

Synthesis of Nickel-Vanadium Nanostructures

A common method for synthesizing NiV nanostructures is the co-precipitation method, which is valued for its simplicity and scalability.[3][4] This process involves the simultaneous precipitation of nickel and vanadium precursors from a solution.

Experimental Workflow for Synthesis

The overall workflow for the synthesis and subsequent characterization of NiV nanostructures is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Precursor Solution Preparation (Nickel and Vanadium Salts) s2 Co-precipitation (Addition of Precipitating Agent) s1->s2 s3 Aging and Maturation s2->s3 s4 Washing and Centrifugation s3->s4 s5 Drying s4->s5 s6 Calcination s5->s6 c1 SEM Analysis s6->c1 c2 TEM Analysis s6->c2 c3 EDX Analysis s6->c3 c4 XRD Analysis s6->c4

Caption: Workflow for NiV Nanostructure Synthesis and Characterization.

Experimental Protocols

Synthesis Protocol: Co-precipitation of NiV Nanostructures

This protocol describes the synthesis of nickel-vanadium oxide nanostructures.

  • Precursor Solution: Prepare an aqueous solution of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and ammonium (B1175870) metavanadate (NH₄VO₃) in deionized water with the desired molar ratio.

  • Precipitation: While stirring the precursor solution vigorously, add a precipitating agent such as a 1 M solution of sodium hydroxide (B78521) (NaOH) dropwise until the pH of the solution reaches approximately 12 to ensure complete precipitation.[4]

  • Aging: Allow the resulting suspension to age for several hours under continuous stirring to ensure homogeneity and completion of the reaction.

  • Washing: Collect the precipitate by centrifugation at 7000 rpm for 10 minutes.[4] Wash the collected solid repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.

  • Drying: Dry the washed precipitate in an oven at 100-150°C for 12 hours to obtain a fine powder.[4]

  • Calcination: Calcine the dried powder in a furnace at a specified temperature (e.g., 400-600°C) for several hours in an air atmosphere to induce crystallization and formation of the desired NiV oxide nanostructures.

SEM Characterization Protocol

SEM is used to analyze the surface morphology, size, and aggregation of the synthesized NiV nanostructures.

  • Sample Preparation:

    • Disperse a small amount of the NiV nanostructure powder in a volatile solvent like ethanol or isopropanol.

    • Sonciate the suspension for 15-20 minutes to ensure a uniform dispersion and break up large agglomerates.

    • Carefully drop-cast a few microliters of the suspension onto a clean silicon wafer or an aluminum SEM stub with double-sided carbon tape.

    • Allow the solvent to evaporate completely in a dust-free environment.

    • For non-conductive samples, apply a thin conductive coating of gold or carbon to prevent charging under the electron beam.[2]

  • Imaging Conditions:

    • Microscope: Field Emission Scanning Electron Microscope (FE-SEM).

    • Acceleration Voltage: 5-15 kV. A lower voltage is often preferred for nanoscale materials to reduce beam damage and improve surface detail.

    • Detector: Secondary Electron (SE) detector for topographical imaging. A Backscattered Electron (BSE) detector can be used for compositional contrast.[5]

    • Working Distance: 5-10 mm.

    • Magnification: Range from 10,000x to 200,000x to visualize the overall morphology and individual nanostructures.

TEM Characterization Protocol

TEM is employed to obtain high-resolution images of the NiV nanostructures, providing detailed information on their size, shape, crystal structure, and elemental distribution.[6]

  • Sample Preparation:

    • Prepare a dilute suspension of the NiV nanostructure powder in ethanol or isopropanol.

    • Sonciate the suspension for 20-30 minutes to achieve a fine dispersion.

    • Place a 200-mesh carbon-coated copper TEM grid on a filter paper.

    • Carefully deposit a single drop of the suspension onto the TEM grid and allow it to dry completely in air.

  • Imaging and Analysis Conditions:

    • Microscope: Transmission Electron Microscope.

    • Acceleration Voltage: 100-200 kV. Higher voltages provide better resolution but can cause beam damage to sensitive samples.

    • Imaging Modes:

      • Bright-Field (BF) Imaging: Provides overall morphology and size information.

      • High-Resolution TEM (HR-TEM): Used to visualize the crystal lattice fringes and identify crystalline defects.

      • Selected Area Electron Diffraction (SAED): To determine the crystal structure and phase of the nanostructures.

    • Elemental Analysis:

      • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): To determine the elemental composition and create elemental maps of the nanostructures.

Data Presentation

Quantitative data obtained from SEM and TEM analysis should be summarized for clear interpretation and comparison.

Table 1: Morphological and Size Distribution Data from SEM and TEM
ParameterSEMTEM
Morphology Agglomerated spherical nanoparticlesIndividual and clustered quasi-spherical nanoparticles
Average Particle Size (nm) 85 ± 1570 ± 10
Size Range (nm) 50 - 12045 - 95
Degree of Agglomeration Moderate to HighLow to Moderate
Table 2: Structural and Compositional Data from TEM/EDX
ParameterValue
Crystal Structure Face-Centered Cubic (FCC)
Lattice Fringes (HR-TEM) (nm) 0.208 (for NiO)
Elemental Composition (EDX)
Nickel (at.%)65
Vanadium (at.%)5
Oxygen (at.%)30

Logical Relationships in Characterization

The relationship between the characterization techniques and the information they provide is crucial for a comprehensive analysis.

G cluster_sample NiV Nanostructure Sample cluster_techniques Characterization Techniques cluster_data Obtained Information Sample Synthesized NiV Nanopowder SEM SEM Sample->SEM TEM TEM Sample->TEM XRD XRD Sample->XRD Morphology Morphology & Size SEM->Morphology Topography Surface Topography SEM->Topography EDX EDX TEM->EDX TEM->Morphology Internal Internal Structure TEM->Internal Lattice Crystal Lattice TEM->Lattice Composition Elemental Composition EDX->Composition XRD->Lattice Phase Crystalline Phase XRD->Phase

Caption: Interrelation of Characterization Techniques and Derived Data.

References

Application Notes and Protocols for Density Functional Theory (DFT) Calculations of NiV Catalytic Cycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimetallic catalysts often exhibit unique electronic and geometric properties that lead to enhanced catalytic activity and selectivity compared to their monometallic counterparts. The combination of nickel (Ni) and vanadium (V) is of interest for various catalytic applications due to the potential synergistic effects between the oxophilic nature of vanadium and the hydrogen activation capability of nickel. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate reaction mechanisms, predict catalytic performance, and guide the rational design of novel catalysts at the atomic scale.

These application notes provide a comprehensive overview and a prototypical protocol for performing DFT calculations on a hypothetical Nickel-Vanadium (NiV) bimetallic catalyst, focusing on the Hydrogen Evolution Reaction (HER) as a representative catalytic cycle. Due to the limited specific literature on DFT studies of NiV catalytic cycles, this document serves as a foundational guide, combining established computational methodologies from related Ni-based bimetallic systems to enable researchers to embark on the computational investigation of NiV catalysts.

Key Catalytic Application: Hydrogen Evolution Reaction (HER)

The electrochemical Hydrogen Evolution Reaction (HER) is a fundamental process in water splitting for hydrogen production. The reaction proceeds via two primary mechanisms in acidic media:

  • Volmer-Heyrovsky Mechanism:

    • Volmer Step: H⁺ + e⁻ + * → H*

    • Heyrovsky Step: H* + H⁺ + e⁻ → H₂ + *

  • Volmer-Tafel Mechanism:

    • Volmer Step: H⁺ + e⁻ + * → H*

    • Tafel Step: H* + H* → H₂ + 2*

where * represents an active site on the catalyst surface and H* is an adsorbed hydrogen atom. An ideal HER catalyst should have a Gibbs free energy of hydrogen adsorption (ΔGH*) close to zero.

Data Presentation: Hypothetical Energetics for HER on NiV(111)

The following table summarizes hypothetical, yet plausible, quantitative data for key energetic parameters of the HER on a model NiV(111) surface, where a vanadium atom is substituted into a nickel (111) surface. This data is for illustrative purposes to guide researchers in what to calculate and how to present it.

ParameterNi(111)V/Ni(111) (V site)V/Ni(111) (Ni site adjacent to V)
Adsorption Energy of H (ΔEH) -0.45 eV-0.15 eV-0.30 eV
Zero-Point Energy Correction (ΔZPE) 0.12 eV0.13 eV0.12 eV
Entropic Correction (-TΔS) 0.20 eV0.20 eV0.20 eV
Gibbs Free Energy of H Adsorption (ΔGH) -0.13 eV0.18 eV0.02 eV
Activation Barrier (Ea) for Heyrovsky Step 0.65 eV0.45 eV0.55 eV
Activation Barrier (Ea) for Tafel Step 0.80 eV0.95 eV0.70 eV

Note: This data is hypothetical and intended for illustrative purposes. Actual values would need to be obtained from DFT calculations as described in the protocol below.

Experimental Protocols: DFT Calculation Methodology

This section provides a detailed protocol for setting up and performing DFT calculations to investigate the HER on a NiV bimetallic surface.

1. Computational Software and Methods:

  • DFT Package: Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, or similar plane-wave DFT codes.

  • Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for metallic systems.

  • Pseudopotentials: Projector Augmented Wave (PAW) potentials are recommended.

  • Dispersion Correction: For interactions with molecules where van der Waals forces may be significant, a dispersion correction such as DFT-D3 can be included.

2. Catalyst Model Construction:

  • Surface Slab Model: A periodic slab model is used to represent the catalyst surface. For a face-centered cubic (fcc) metal like nickel, the (111) surface is often the most stable and is a good starting point.

  • Slab Thickness and Vacuum: A slab of at least four atomic layers is recommended to ensure the central layers exhibit bulk-like properties. A vacuum region of at least 15 Å should be added perpendicular to the slab to avoid interactions between periodic images.

  • Bimetallic Surface: A NiV bimetallic surface can be modeled by substituting one or more Ni atoms in the top layer of the Ni(111) slab with V atoms. The concentration and arrangement of V atoms can be varied to study different compositions.

  • Structural Optimization: The bottom two layers of the slab are typically fixed at their bulk positions, while the top layers and any adsorbates are allowed to relax until the forces on each atom are below a certain threshold (e.g., 0.01 eV/Å).

3. Calculation of Adsorption Energies:

The adsorption energy (ΔEads) of an intermediate (e.g., H*) is calculated as:

ΔEads = Eslab+adsorbate - (Eslab + Eadsorbate)

where Eslab+adsorbate is the total energy of the adsorbate on the slab, Eslab is the energy of the clean slab, and Eadsorbate is the energy of the adsorbate in the gas phase. For a hydrogen atom, Eadsorbate is typically taken as half the energy of a H₂ molecule.

4. Calculation of Gibbs Free Energy of Adsorption:

The Gibbs free energy of hydrogen adsorption (ΔGH*) is calculated from the adsorption energy by including zero-point energy (ZPE) and entropic contributions:

ΔGH* = ΔEH* + ΔZPE - TΔS

ΔZPE and TΔS can be calculated from the vibrational frequencies of the adsorbed species.

5. Transition State and Activation Barrier Calculations:

  • Method: The Climbing Image Nudged Elastic Band (CI-NEB) method is commonly used to find the minimum energy path and the transition state for a reaction step (e.g., Heyrovsky or Tafel steps).

  • Procedure: A series of "images" (atomic configurations) are created along a plausible reaction pathway between the initial and final states. These images are then relaxed to find the minimum energy path. The highest point on this path corresponds to the transition state, and the energy difference between the initial state and the transition state is the activation barrier (Ea).

6. Electronic Structure Analysis:

  • Density of States (DOS): Calculation of the projected density of states (PDOS) can provide insight into the electronic interactions between the catalyst and adsorbates, particularly the role of the Ni and V d-orbitals.

  • Charge Density Difference: This analysis helps visualize the charge redistribution upon adsorption, indicating the nature of the chemical bonding.

Mandatory Visualization

Computational_Workflow cluster_model 1. Model Construction cluster_her 2. HER Calculations cluster_analysis 3. Analysis a Define Bulk Ni Crystal b Create Ni(111) Slab a->b c Introduce V Dopant(s) b->c d Relax Slab Geometry c->d e Calculate H* Adsorption Energy (ΔE_H) d->e f Calculate Vibrational Frequencies (for ZPE & S) e->f h Locate Transition States (CI-NEB) e->h g Calculate Gibbs Free Energy (ΔG_H) f->g k Plot Reaction Energy Profile g->k i Calculate Activation Barriers (Ea) h->i i->k j Analyze Density of States (DOS) m Compare with Ni(111) and Experiment j->m l Determine Rate-Limiting Step k->l l->m

Caption: Computational workflow for DFT investigation of the HER on a NiV bimetallic catalyst.

HER_Cycles cluster_volmer_heyrovsky Volmer-Heyrovsky Pathway cluster_volmer_tafel Volmer-Tafel Pathway A NiV Surface () B Adsorbed H (H) A->B H⁺ + e⁻ (Volmer) C H₂ + NiV Surface (*) B->C H⁺ + e⁻ (Heyrovsky) D 2 NiV Surface (2) E 2 Adsorbed H (2H) D->E 2H⁺ + 2e⁻ (Volmer) F H₂ + 2 NiV Surface (2*) E->F (Tafel)

Caption: Reaction pathways for the Hydrogen Evolution Reaction (HER) on a NiV catalyst surface.

Application Notes and Protocols for Nickel-Vanadium Alloy Corrosion Resistant Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nickel-vanadium (Ni-V) alloys in corrosion-resistant coatings. The information presented herein is intended to guide researchers in the application and evaluation of these coatings for various applications where resistance to degradation in corrosive environments is critical.

Introduction to Nickel-Vanadium Alloy Coatings

Nickel-vanadium alloys are gaining attention as robust materials for corrosion-resistant coatings. The addition of vanadium to nickel can enhance its mechanical properties and, most notably, its resistance to corrosive attack in various environments.[1][2] These coatings can be applied to substrates using techniques such as electrodeposition to provide a protective barrier against corrosive media. The properties of the resulting coating are highly dependent on the deposition parameters and the percentage of vanadium in the alloy.

Quantitative Data on Corrosion Resistance

The corrosion resistance of nickel-vanadium coatings can be quantified using various electrochemical techniques. The following tables summarize key parameters obtained from experimental studies on pure nickel and nickel-vanadium pentoxide (Ni-V₂O₅) nanocomposite coatings, which can serve as a reference for the performance of Ni-V systems.

Table 1: Corrosion Parameters from Tafel Polarization in 3.5% NaCl Solution [3]

Coating CompositionCorrosion Current Density (Icorr) (A/cm²)Corrosion Potential (Ecorr) (V)Corrosion Rate (mm/year)
Pure Nickel (DC)1.215 x 10⁻⁵-0.2800.1044
Ni-V₂O₅ (0.125 g/L, DC)1.021 x 10⁻⁵-0.2600.0877
Pure Nickel (PC)1.011 x 10⁻⁵-0.2750.0868
Ni-V₂O₅ (0.125 g/L, PC)8.12 x 10⁻⁶-0.2550.0697

DC = Direct Current Electrodeposition; PC = Pulse Current Electrodeposition

Table 2: Corrosion Parameters from Electrochemical Impedance Spectroscopy (EIS) in 3.5% NaCl Solution [3]

Coating CompositionCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (F/cm²)Corrosion Rate (mm/year)
Pure Nickel (DC)2.85 x 10³1.25 x 10⁻⁴0.105
Ni-V₂O₅ (0.125 g/L, DC)3.55 x 10³1.01 x 10⁻⁴0.085
Pure Nickel (PC)3.25 x 10³1.15 x 10⁻⁴0.092
Ni-V₂O₅ (0.125 g/L, PC)4.25 x 10³9.10 x 10⁻⁵0.069

Experimental Protocols

Protocol for Electrodeposition of Ni-V₂O₅ Nanocomposite Coatings

This protocol is adapted from studies on Ni-V₂O₅ nanocomposite coatings and can be modified for the deposition of Ni-V alloys.[3]

3.1.1. Materials and Equipment:

  • Substrate: Mild steel panels

  • Anode: Pure nickel plate

  • Electrolyte Bath: Nickel sulfamate (B1201201) bath (see Table 3 for composition)

  • Vanadium Source: Vanadium pentoxide (V₂O₅) nanoparticles

  • Power Supply: DC or Pulse power supply

  • Beaker and Magnetic Stirrer

  • Polishing and Cleaning Supplies: Emery papers, acetone, distilled water

Table 3: Composition of Nickel Sulfamate Bath [3]

ChemicalConcentration (g/L)
Nickel Sulfamate400
Nickel Chloride10
Boric Acid40

3.1.2. Procedure:

  • Substrate Preparation:

    • Mechanically polish the mild steel substrates with progressively finer grades of emery paper.

    • Degrease the polished substrates by sonicating in acetone.

    • Rinse thoroughly with distilled water and dry.

  • Electrolyte Preparation:

    • Dissolve the nickel sulfamate, nickel chloride, and boric acid in distilled water to prepare the electrolyte bath.

    • Disperse the desired amount of V₂O₅ nanoparticles into the electrolyte using ultrasonication to ensure a uniform suspension.

  • Electrodeposition:

    • Assemble the electrodeposition cell with the prepared mild steel substrate as the cathode and a pure nickel plate as the anode.

    • Immerse the electrodes in the electrolyte bath.

    • Maintain the bath temperature at a constant value (e.g., 50°C).

    • Apply either a direct current (DC) or a pulsed current (PC) using the power supply. Typical parameters include:

      • DC Density: 2 A/dm²

      • PC Parameters: 10 ms (B15284909) on-time, 20 ms off-time, 5 A/dm² peak current density

    • Continue the deposition for a set duration to achieve the desired coating thickness.

    • After deposition, remove the coated substrate, rinse with distilled water, and dry.

Protocol for Potentiodynamic Polarization Testing

This protocol outlines the procedure for evaluating the corrosion behavior of the prepared coatings.

3.2.1. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-Electrode Corrosion Cell:

    • Working Electrode: The coated substrate

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode: Platinum or graphite (B72142) rod

  • Corrosive Medium: 3.5% NaCl solution or 0.5 M H₂SO₄

  • Polishing and Cleaning Supplies

3.2.2. Procedure:

  • Sample Preparation:

    • Mount the coated substrate in an electrode holder, exposing a defined surface area (e.g., 1 cm²).

    • Lightly polish the exposed surface with fine-grade emery paper to remove any surface passivation before the test.[2]

    • Clean the surface with distilled water and dry.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the chosen corrosive medium.

    • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[3]

    • Record the resulting current density as a function of the applied potential.

    • Analyze the polarization curve using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

Protocol for Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the coating and the corrosion processes occurring at the coating/substrate interface.

3.3.1. Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-Electrode Corrosion Cell (as described in 3.2.1)

  • Corrosive Medium

3.3.2. Procedure:

  • Sample and Cell Preparation: Follow the same procedure as for potentiodynamic polarization testing (steps 3.2.2.1 - 3.2.2.3).

  • EIS Measurement:

    • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

    • Analyze the data using Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Protocol for ASTM B117 Salt Spray Test

This is an accelerated corrosion test to evaluate the performance of coatings in a salt-laden environment.

3.4.1. Materials and Equipment:

  • Salt Spray Chamber

  • Coated Samples

  • Salt Solution: 5% NaCl in distilled water

  • pH Meter

3.4.2. Procedure:

  • Solution Preparation: Prepare a 5% (by weight) solution of sodium chloride in distilled water. Adjust the pH to be between 6.5 and 7.2.

  • Chamber Setup: Set the temperature inside the salt spray chamber to 35°C.

  • Sample Placement: Place the coated samples in the chamber at an angle (typically 15-30 degrees from the vertical) to ensure uniform exposure to the salt fog.

  • Test Execution:

    • Introduce the salt solution into the chamber as a fine fog (atomization).

    • Run the test for a specified duration (e.g., 24, 48, 96, or more hours) as per the testing requirements.

  • Evaluation: Periodically inspect the samples for signs of corrosion, such as rusting, blistering, or delamination.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in these application notes.

Experimental_Workflow cluster_coating Coating Deposition cluster_testing Corrosion Testing Substrate Preparation Substrate Preparation Electrodeposition Electrodeposition Substrate Preparation->Electrodeposition Cleaned Substrate Potentiodynamic Polarization Potentiodynamic Polarization Electrodeposition->Potentiodynamic Polarization Coated Sample EIS EIS Electrodeposition->EIS Coated Sample Salt Spray Salt Spray Electrodeposition->Salt Spray Coated Sample Data Analysis Data Analysis Potentiodynamic Polarization->Data Analysis Polarization Curve EIS->Data Analysis Impedance Spectra Visual Inspection Visual Inspection Salt Spray->Visual Inspection Corroded Sample

Caption: Workflow for Ni-V coating deposition and corrosion testing.

Logical_Relationship Vanadium Content Vanadium Content Coating Microstructure Coating Microstructure Vanadium Content->Coating Microstructure Deposition Parameters Deposition Parameters Deposition Parameters->Coating Microstructure Corrosion Resistance Corrosion Resistance Coating Microstructure->Corrosion Resistance

Caption: Factors influencing the corrosion resistance of Ni-V coatings.

References

Application Notes and Protocols: Fabrication of Nickel-Vanadium Foam Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fabrication of three-dimensional (3D) nickel-vanadium (Ni-V) based foam electrodes. The high surface area, enhanced conductivity, and synergistic catalytic effects of Ni-V composites make them promising platforms for a range of electrochemical applications, from energy storage to advanced biosensing relevant to drug discovery and development.

Introduction

Three-dimensional foam electrodes have garnered significant interest due to their large electrochemically active surface area, interconnected porous structure, and excellent electrical conductivity.[1][2] Nickel foam, in particular, serves as an exceptional substrate or "current collector" for growing nanostructured materials directly onto its surface, eliminating the need for polymer binders that can impede performance.[1][3] By incorporating vanadium, it is possible to create bimetallic or multi-metallic oxide/hydroxide electrodes with enhanced redox activity and stability.[4]

This document outlines two primary methods for fabricating Ni-V based foam electrodes: Electrodeposition and Hydrothermal Synthesis . These protocols are designed to be adaptable for synthesizing a variety of multi-metallic foam electrodes. Potential applications in the field of drug development include the creation of sensitive electrochemical biosensors for monitoring drug-target interactions, quantifying metabolic products, or for high-throughput screening of electroactive drug compounds.[5][6]

Fabrication Protocols

Two robust methods for the synthesis of Ni-V based materials on a nickel foam substrate are detailed below.

Protocol 1: Electrodeposition of Nickel-Vanadium Based Nanocomposites

Electrodeposition is a versatile, room-temperature technique that allows for precise control over the morphology and composition of the deposited material.[4][7] This protocol is adapted from a method for synthesizing a cobalt-nickel-vanadium oxide (CoₓNiᵧV₂O₂) nanocomposite on nickel foam.[4]

Materials and Equipment:

  • Nickel Foam (Ni foam) substrate

  • Precursor Salts: Cobalt Sulfate Heptahydrate (Co(SO₄)·7H₂O), Nickel Sulfate Hexahydrate (NiSO₄·6H₂O), Vanadium Pentoxide (V₂O₅)

  • Supporting Electrolyte: Sodium Nitrate (NaNO₃)

  • Deionized (DI) Water

  • Acetone, Ethanol, Hydrochloric Acid (HCl) for cleaning

  • Three-electrode electrochemical cell (Potentiostat/Galvanostat)

  • Working Electrode: Pre-cleaned Ni foam

  • Counter Electrode: Platinum (Pt) plate

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in saturated KCl

  • Nitrogen (N₂) gas cylinder

Procedure:

  • Substrate Pre-treatment:

    • Cut the Ni foam to the desired dimensions (e.g., 1x2 cm²).

    • Clean the foam by sonicating in acetone, ethanol, and a dilute HCl solution (e.g., 2 M) for 15 minutes each to remove surface oxides and organic impurities.

    • Rinse thoroughly with DI water and dry in an oven.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution containing the metal precursors. For a CoₓNiᵧV₂O₂ composite, dissolve Co(SO₄)·7H₂O, NiSO₄·6H₂O, V₂O₅, and NaNO₃ in DI water. A typical molar ratio is 1.5:1.5:2:3 respectively.[4]

    • Stir the solution until a homogeneous precursor suspension is formed.

  • Electrochemical Deposition:

    • Assemble the three-electrode cell with the pre-treated Ni foam as the working electrode, a Pt plate as the counter electrode, and Ag/AgCl as the reference electrode.[4]

    • Fill the cell with the precursor solution.

    • Purge the solution with N₂ gas for 15 minutes to remove dissolved oxygen.[4]

    • Perform electrodeposition at a constant potential (chronoamperometry). A typical deposition is carried out at -1.0 V vs. Ag/AgCl for 600 seconds.[4]

  • Post-treatment:

    • After deposition, gently remove the electrode from the solution.

    • Rinse the electrode with DI water to remove any loosely attached precipitates.

    • Dry the electrode in an oven at 60-80°C.

    • For conversion to the oxide form, an optional annealing step in air (e.g., at 300-400°C) can be performed.

Experimental Workflow for Electrodeposition

G cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_electrodep Electrodeposition cluster_post Post-Treatment cut Cut Ni Foam clean Ultrasonic Cleaning (Acetone, Ethanol, HCl) cut->clean rinse_dry1 Rinse & Dry clean->rinse_dry1 setup Assemble 3-Electrode Cell rinse_dry1->setup dissolve Dissolve Precursors (Ni, V, Co salts) dissolve->setup purge Purge with N2 setup->purge deposit Apply Constant Potential (-1.0 V for 600s) purge->deposit rinse_dry2 Rinse & Dry deposit->rinse_dry2 anneal Anneal (Optional) rinse_dry2->anneal final Final Ni-V Foam Electrode anneal->final G cluster_prep Substrate Preparation cluster_reaction Hydrothermal Reaction cluster_post Post-Treatment cut Cut Ni Foam clean Ultrasonic Cleaning cut->clean rinse_dry1 Rinse & Dry clean->rinse_dry1 load_autoclave Load Foam & Solution into Autoclave rinse_dry1->load_autoclave prepare_sol Prepare Precursor Solution (Ni & V salts + Urea) prepare_sol->load_autoclave heat Heat in Oven (e.g., 150°C for 10h) load_autoclave->heat cool Cool to Room Temp. heat->cool rinse_dry2 Rinse with DI Water & Dry cool->rinse_dry2 anneal Anneal in Air (e.g., 500°C for 2h) rinse_dry2->anneal final Final Ni-V Foam Electrode anneal->final G cluster_props Key Electrode Properties cluster_adv Biosensor Advantages cluster_app Drug Development Applications electrode Fabricated Ni-V Foam Electrode prop1 High Surface Area prop2 Electrocatalytic Activity prop3 3D Porous Structure prop4 High Conductivity adv1 More Active Sites prop1->adv1 enables adv2 Lower Detection Limits prop2->adv2 leads to adv3 Efficient Analyte Diffusion prop3->adv3 facilitates adv4 Fast Electron Transfer prop4->adv4 ensures app1 Metabolite Monitoring adv1->app1 app2 Enzyme Inhibition Screening adv1->app2 app3 Drug Interaction Analysis adv1->app3 adv2->app1 adv2->app2 adv2->app3 adv3->app1 adv3->app2 adv3->app3 adv4->app1 adv4->app2 adv4->app3

References

Application Notes and Protocols for Measuring the Electrochemically Active Surface Area (ECSA) of NiV Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The electrochemically active surface area (ECSA) is a critical parameter for evaluating the performance of electrocatalysts. It represents the total area of the catalyst's surface that is accessible to the electrolyte and can participate in electrochemical reactions. A higher ECSA generally leads to a greater number of active sites and, consequently, enhanced catalytic activity. For Nickel-Vanadium (NiV) catalysts, which are promising materials for various electrochemical applications, including water splitting and organic synthesis, accurate ECSA determination is essential for optimizing their design and understanding their catalytic mechanisms.

This document provides detailed application notes and protocols for measuring the ECSA of NiV catalysts using common electrochemical techniques.

Methods for ECSA Determination

Several methods can be employed to determine the ECSA of NiV catalysts. The choice of method often depends on the specific properties of the catalyst and the available equipment. The most common techniques include:

  • Cyclic Voltammetry (CV) for Double-Layer Capacitance (Cdl) Measurement: This is a widely used and relatively straightforward method that relates the ECSA to the double-layer capacitance at the catalyst-electrolyte interface.[1][2][3][4][5][6]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique that can provide more detailed information about the electrochemical interface and is particularly useful for materials like Ni-based oxides and hydroxides where traditional CV methods may be less reliable.[1][2][3][7][8][9]

  • CO Stripping Voltammetry: This method involves the adsorption and subsequent electrochemical oxidation of a monolayer of carbon monoxide (CO) to quantify the number of active sites.[10][11][12][13][14][15]

  • Underpotential Deposition (UPD): This technique relies on the deposition of a monolayer of a metal (e.g., copper) at a potential positive to its bulk deposition potential to probe the surface area.[16][17][18][19][20]

Experimental Protocols

General Setup and Materials
  • Electrochemical Cell: A standard three-electrode cell is required.[21]

    • Working Electrode: The NiV catalyst deposited on a conductive substrate (e.g., glassy carbon, nickel foam, or carbon paper).

    • Counter Electrode: A platinum wire or graphite (B72142) rod.

    • Reference Electrode: A saturated calomel (B162337) electrode (SCE), Ag/AgCl electrode, or a reversible hydrogen electrode (RHE).

  • Potentiostat: A potentiostat capable of performing CV, EIS, and chronopotentiometry/chronoamperometry.

  • Electrolyte: The choice of electrolyte is crucial and should be inert with respect to the catalyst in the potential window of interest. For NiV catalysts, alkaline solutions such as 1 M KOH are commonly used.[4][22] The electrolyte should be purged with an inert gas (e.g., N2 or Ar) for at least 30 minutes before each experiment to remove dissolved oxygen.[21]

Protocol 1: ECSA Determination via Cyclic Voltammetry (Double-Layer Capacitance)

This method is based on the principle that the charging current in a potential region where no Faradaic reactions occur is proportional to the double-layer capacitance (Cdl) and the scan rate. The Cdl, in turn, is proportional to the ECSA.

Methodology:

  • Prepare the Working Electrode: Ensure the NiV catalyst is uniformly deposited on the conductive substrate.

  • Set up the Electrochemical Cell: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the deaerated electrolyte.

  • Determine the Non-Faradaic Potential Window: Record a cyclic voltammogram at a moderate scan rate (e.g., 50 mV/s) over a wide potential range to identify a region where no significant redox peaks are observed. For Ni-based catalysts in alkaline media, this is often a 100 mV window around the open-circuit potential (OCP).

  • Perform CV at Multiple Scan Rates: In the identified non-Faradaic region, record CVs at various scan rates (e.g., 20, 40, 60, 80, 100 mV/s).[22][23]

  • Data Analysis:

    • For each scan rate, determine the charging current density (Δj = ja - jc) at the center of the potential window, where ja is the anodic current density and jc is the cathodic current density.

    • Plot Δj/2 against the scan rate. The slope of this plot will be the double-layer capacitance (Cdl).[22]

  • Calculate ECSA: The ECSA is calculated using the following equation: ECSA = Cdl / Cs where Cs is the specific capacitance of the catalyst per unit area. For Ni-based catalysts, a Cs value of 0.040 mF/cm² in alkaline solution is often used as a reference.[23][24]

Workflow Diagram:

ECSA_CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Electrode Prepare Working Electrode Setup_Cell Assemble 3-Electrode Cell Prep_Electrode->Setup_Cell Deaerate Deaerate Electrolyte (N2/Ar Purge) Setup_Cell->Deaerate Find_Window Identify Non-Faradaic Potential Window Deaerate->Find_Window Run_CVs Record CVs at Multiple Scan Rates Find_Window->Run_CVs Plot_Data Plot Δj/2 vs. Scan Rate Run_CVs->Plot_Data Calculate_Cdl Determine Slope (Cdl) Plot_Data->Calculate_Cdl Calculate_ECSA Calculate ECSA (ECSA = Cdl / Cs) Calculate_Cdl->Calculate_ECSA

Caption: Workflow for ECSA determination using the CV double-layer capacitance method.

Protocol 2: ECSA Determination via Electrochemical Impedance Spectroscopy (EIS)

For some NiV catalysts, particularly those with significant oxide/hydroxide surface layers, the non-Faradaic region might be non-conductive, making the CV method unreliable.[1][2][3][7] EIS can overcome this limitation by probing the capacitance at different frequencies.

Methodology:

  • Prepare the Working Electrode and Set up the Cell: Follow the same steps as in Protocol 1.

  • Perform EIS:

    • Apply a DC potential in the non-Faradaic region determined from a preliminary CV scan.

    • Superimpose a small amplitude AC potential (e.g., 5-10 mV).

    • Scan a wide range of frequencies (e.g., from 100 kHz to 0.1 Hz).

  • Data Analysis:

    • The impedance data is typically visualized as a Nyquist plot (Z'' vs. Z').

    • Fit the Nyquist plot to an equivalent circuit model. A simple Randles circuit is often a good starting point.

    • The double-layer capacitance (Cdl) is obtained from the constant phase element (CPE) used to model the capacitor in the equivalent circuit.

  • Calculate ECSA: Use the same equation as in Protocol 1: ECSA = Cdl / Cs .

Workflow Diagram:

ECSA_EIS_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Electrode Prepare Working Electrode Setup_Cell Assemble 3-Electrode Cell Prep_Electrode->Setup_Cell Deaerate Deaerate Electrolyte (N2/Ar Purge) Setup_Cell->Deaerate Set_Potential Apply DC Potential in Non-Faradaic Region Deaerate->Set_Potential Run_EIS Perform EIS Scan (High to Low Frequency) Set_Potential->Run_EIS Plot_Nyquist Generate Nyquist Plot Run_EIS->Plot_Nyquist Fit_Circuit Fit to Equivalent Circuit Model Plot_Nyquist->Fit_Circuit Extract_Cdl Extract Cdl Value Fit_Circuit->Extract_Cdl Calculate_ECSA Calculate ECSA (ECSA = Cdl / Cs) Extract_Cdl->Calculate_ECSA

Caption: Workflow for ECSA determination using Electrochemical Impedance Spectroscopy.

Protocol 3: ECSA Determination via CO Stripping Voltammetry

This method is particularly useful for noble metal catalysts but can also be adapted for Ni-based materials. It provides a direct measure of the number of active sites.

Methodology:

  • Prepare the Working Electrode and Set up the Cell: Follow the same initial steps. The electrolyte is typically an acidic solution (e.g., 0.1 M HClO4) for this method.[10]

  • Clean the Electrode Surface: Cycle the potential in the clean electrolyte until a stable CV is obtained.

  • CO Adsorption: Purge the electrolyte with CO gas for a set period (e.g., 15-30 minutes) while holding the electrode potential at a value where CO adsorbs but does not oxidize (e.g., 0.1 V vs. RHE).

  • Purge Excess CO: Purge the electrolyte with an inert gas (N2 or Ar) for at least 30 minutes to remove all dissolved CO.

  • CO Stripping: Record a CV in the positive-going direction at a slow scan rate (e.g., 20 mV/s). A distinct oxidation peak corresponding to the stripping of the adsorbed CO monolayer will be observed.

  • Data Analysis:

    • Integrate the charge (Q) of the CO stripping peak after subtracting the background current from a CV recorded in the absence of CO.

    • Calculate the ECSA using the equation: ECSA = Q / (C * L) where C is the charge required to oxidize a monolayer of CO (for Pt, this is typically 420 µC/cm²), and L is the catalyst loading in mg/cm². For NiV catalysts, the value of C may need to be determined experimentally or estimated from literature values for similar materials.

Workflow Diagram:

ECSA_CO_Workflow cluster_prep Preparation cluster_adsorption CO Adsorption cluster_stripping Stripping & Analysis Prep_Electrode Prepare Working Electrode Setup_Cell Assemble 3-Electrode Cell Prep_Electrode->Setup_Cell Clean_Electrode Clean Electrode by Potential Cycling Setup_Cell->Clean_Electrode CO_Purge Purge Electrolyte with CO Gas Clean_Electrode->CO_Purge Hold_Potential Hold Potential for CO Adsorption CO_Purge->Hold_Potential Inert_Purge Purge with Inert Gas to Remove Dissolved CO Hold_Potential->Inert_Purge Run_CV Record Stripping Voltammogram Inert_Purge->Run_CV Integrate_Peak Integrate CO Stripping Peak Charge (Q) Run_CV->Integrate_Peak Calculate_ECSA Calculate ECSA (ECSA = Q / (C * L)) Integrate_Peak->Calculate_ECSA

Caption: Workflow for ECSA determination using CO Stripping Voltammetry.

Data Presentation

For clear comparison and reporting of results, all quantitative data should be summarized in a structured table.

Catalyst SampleMethod UsedDouble-Layer Capacitance (Cdl) (mF)Specific Capacitance (Cs) (mF/cm²)Calculated ECSA (cm²)CO Stripping Charge (Q) (µC)Catalyst Loading (L) (mg/cm²)Calculated ECSA (CO Strip) (cm²)
NiV-1CV
NiV-2CV
NiV-1EIS
NiV-2EIS
NiV-1CO Strip
NiV-2CO Strip

Concluding Remarks

The accurate determination of the ECSA of NiV catalysts is fundamental for the rational design and evaluation of their electrocatalytic performance. The choice of the most appropriate method will depend on the specific characteristics of the NiV material. It is often advisable to use at least two different methods to cross-validate the results. Careful experimental execution and data analysis are paramount to obtaining reliable and reproducible ECSA values.

References

Troubleshooting & Optimization

Technical Support Center: Nickel-Vanadium Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel-vanadium (Ni-V) catalysts. The information is presented in a question-and-answer format to directly address common issues related to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of deactivation for nickel-vanadium catalysts?

A1: The deactivation of heterogeneous catalysts like nickel-vanadium can be categorized into three main types: chemical, mechanical, and thermal. These can be further broken down into several intrinsic mechanisms:

  • Poisoning: Strong chemical adsorption of contaminants from the feedstock onto the active sites of the catalyst. For Ni-V catalysts, sulfur compounds are a common poison.

  • Fouling or Coking: The physical deposition of substances from the fluid phase onto the catalyst surface and within its pores. A frequent issue is the formation of carbonaceous deposits (coke).

  • Thermal Degradation (Sintering): Loss of active surface area due to crystallite growth at high temperatures. This is a thermodynamically driven process.[1]

  • Vapor Compound Formation: Volatile compounds of the active phase can form and be transported out of the reactor. For instance, at temperatures below 425°C and high partial pressures of CO, volatile nickel carbonyl (Ni(CO)₄) can form, leading to nickel loss.[1]

  • Mechanical Failure: Attrition or crushing of the catalyst particles, particularly in high-flow reactor systems.

Q2: How do nickel and vanadium themselves contribute to deactivation, especially in processes like Fluid Catalytic Cracking (FCC)?

A2: In heavy hydrocarbon processing, nickel and vanadium present in the feedstock can deposit on the catalyst, leading to deactivation.[2] Vanadium is particularly detrimental as it can destroy the catalyst's crystalline structure under hydrothermal conditions.[3][4] Nickel is less destructive to the structure but promotes undesirable dehydrogenation reactions, which leads to increased coke and hydrogen formation.[3] Interestingly, the co-presence of nickel can sometimes mitigate the destructive effects of vanadium on the catalyst's structure.[3][4]

Q3: Can a deactivated nickel-vanadium catalyst be regenerated?

A3: Yes, in many cases, deactivated Ni-V catalysts can be regenerated, depending on the deactivation mechanism.

  • Coking: Coke deposits can often be removed by controlled oxidation (burning) with air or steam.

  • Sulfur Poisoning: At high temperatures, sulfur can be removed by treatment with hydrogen and steam. However, at low temperatures, sulfur poisoning of nickel catalysts can be irreversible.[1]

  • Sintering: Sintering is generally considered irreversible.

Troubleshooting Guide

Problem 1: I'm observing a gradual decline in catalyst activity and a change in product selectivity. What could be the cause?

Possible Causes and Solutions:

  • Coking/Fouling: This is a very common cause of activity loss. Carbonaceous deposits can block active sites and pores.

    • Diagnosis: Perform Thermogravimetric Analysis (TGA) on the spent catalyst to quantify the amount of coke. An increase in weight loss in the 400-800°C range compared to a fresh catalyst is indicative of coke.

    • Solution: Attempt regeneration by controlled oxidation with a dilute air/N₂ mixture followed by reduction. Consider optimizing reaction conditions (e.g., increasing H₂/hydrocarbon ratio) to minimize coke formation.

  • Sintering: If the reaction is run at high temperatures, thermal degradation is a likely cause.

    • Diagnosis: Use X-ray Diffraction (XRD) to check for an increase in the crystallite size of the nickel particles. A sharpening of the Ni diffraction peaks points to sintering. Transmission Electron Microscopy (TEM) can also be used to visualize particle growth.

    • Solution: Sintering is largely irreversible. To prevent it, ensure the reactor temperature does not exceed the catalyst's recommended operating range.

  • Poisoning: If your feedstock contains impurities like sulfur, they can poison the active sites.

    • Diagnosis: X-ray Photoelectron Spectroscopy (XPS) can be used to detect the presence of poisons on the catalyst surface.

    • Solution: If poisoning is reversible, regeneration may be possible (e.g., high-temperature treatment for sulfur poisoning). For irreversible poisoning, the catalyst may need to be replaced. Implementing a guard bed to remove impurities before they reach the main catalyst bed is a preventative measure.

Problem 2: The pressure drop across my fixed-bed reactor is increasing. What should I investigate?

Possible Causes and Solutions:

  • Excessive Coking: Severe coking can lead to the blockage of pores and the void spaces between catalyst particles, restricting flow.

    • Diagnosis: Visually inspect the catalyst bed if possible. TGA of a catalyst sample from the top of the bed can confirm heavy coke deposition.

    • Solution: Regenerate the catalyst via controlled coke burn-off. If coking is rapid, re-evaluate your process conditions.

  • Catalyst Attrition/Crushing: The physical breakdown of catalyst particles can create fines that block the reactor bed.

    • Diagnosis: Check the reactor outlet for catalyst fines.

    • Solution: This is a mechanical issue. The catalyst may need to be replaced with a more mechanically robust formulation. Ensure that the gas flow rates are not excessively high.

Data on Catalyst Deactivation

The following tables summarize quantitative data on the effects of coking and sintering on catalyst properties.

Table 1: Effect of Coke Deposition on Catalyst Properties

Coke Content (wt%)Average Pore Diameter Reduction (%)Surface Area Reduction (%)Pore Volume Reduction (%)
7164048
8---

Data synthesized from studies on coked hydroprocessing catalysts.

Table 2: Effect of Sintering on Nickel Particle Size at Different Temperatures

Temperature (°C)AtmosphereInitial Average Ni Particle Size (nm)Final Average Ni Particle Size (nm)
550H₂O/H₂4.2-
650H₂O/H₂4.29.3
350-650Ar~4Negligible change

Data synthesized from studies on alumina-supported nickel catalysts.

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Coke Quantification

  • Objective: To determine the amount of carbonaceous deposits on a spent catalyst.

  • Methodology:

    • Place a known weight (e.g., 10-20 mg) of the spent catalyst in a TGA crucible.

    • Heat the sample from room temperature to ~150°C in an inert atmosphere (e.g., N₂ or Ar) and hold to remove adsorbed water and volatiles.

    • Continue heating at a constant rate (e.g., 10°C/min) up to 800-900°C in an oxidizing atmosphere (e.g., air or a mixture of O₂/N₂).

    • The weight loss observed in the higher temperature range (typically 400-800°C) corresponds to the combustion of coke. This can be reported as a weight percentage of the initial spent catalyst mass.

2. Temperature-Programmed Reduction (TPR) for Reducibility Studies

  • Objective: To characterize the reducibility of the metal oxides on the catalyst and to probe metal-support interactions.

  • Methodology:

    • Place a known amount of the catalyst sample in a quartz reactor.

    • Pre-treat the sample by heating in an inert gas flow (e.g., Ar or N₂) to a specified temperature to remove adsorbed impurities.

    • Cool the sample to near room temperature.

    • Introduce a reducing gas mixture (e.g., 5-10% H₂ in Ar) at a constant flow rate.

    • Heat the sample at a linear rate (e.g., 10°C/min) to a high temperature (e.g., 900°C).

    • A thermal conductivity detector (TCD) or a mass spectrometer at the outlet measures the H₂ consumption as a function of temperature. The resulting peaks in the TPR profile provide information about the reduction of different metal oxide species.

3. X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

  • Objective: To determine the elemental composition and chemical states of elements on the catalyst surface.

  • Methodology:

    • Mount the catalyst sample on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Irradiate the sample surface with a monochromatic X-ray source (e.g., Al Kα).

    • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

    • The binding energy of the electrons is calculated, which is characteristic of each element and its oxidation state. This allows for the identification of surface species such as metal oxides, sulfides (from poisoning), and different forms of carbon.

Visualizations

DeactivationPathways cluster_causes Primary Deactivation Causes cluster_mechanisms Mechanisms & Effects cluster_consequences Observed Consequences Poisoning Poisoning BlockSites Active Site Blocking (e.g., Sulfur Adsorption) Poisoning->BlockSites Coking Coking / Fouling Coking->BlockSites BlockPores Pore Blockage (Carbon Deposition) Coking->BlockPores Sintering Thermal Degradation (Sintering) LossOfArea Loss of Active Surface Area Sintering->LossOfArea ActivityLoss Decreased Activity BlockSites->ActivityLoss SelectivityChange Altered Selectivity BlockSites->SelectivityChange BlockPores->ActivityLoss PressureDrop Increased Pressure Drop BlockPores->PressureDrop LossOfArea->ActivityLoss

Caption: Main pathways of nickel-vanadium catalyst deactivation.

TroubleshootingWorkflow Start Observe Catalyst Performance Decline CheckPressure Increased Pressure Drop? Start->CheckPressure CheckTemp High Operating Temperature? CheckPressure->CheckTemp No TGA Perform TGA Analysis CheckPressure->TGA Yes CheckFeed Feedstock Impurities (e.g., S)? CheckTemp->CheckFeed No XRD_TEM Perform XRD / TEM CheckTemp->XRD_TEM Yes CheckFeed->TGA No XPS Perform XPS Analysis CheckFeed->XPS Yes Coking Diagnosis: Coking/Fouling TGA->Coking Sintering Diagnosis: Sintering XRD_TEM->Sintering Poisoning Diagnosis: Poisoning XPS->Poisoning

Caption: Diagnostic workflow for a deactivated Ni-V catalyst.

References

preventing sulfur poisoning of nickel vanadium catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the sulfur poisoning of nickel-vanadium catalysts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is sulfur poisoning in the context of nickel-vanadium catalysts?

Sulfur poisoning is the deactivation of a catalyst's active sites through the strong chemical adsorption of sulfur-containing compounds. For nickel-vanadium catalysts, this primarily involves the chemisorption of molecules like hydrogen sulfide (B99878) (H₂S) onto the nickel surface. This process blocks the active sites, preventing reactant molecules from adsorbing and reacting, which leads to a significant or complete loss of catalytic activity.[1] The interaction between sulfur and nickel is strong, forming stable surface nickel-sulfur bonds.[1]

Q2: How does vanadium help in preventing the sulfur poisoning of nickel catalysts?

While specific research on the synergistic effects of nickel and vanadium in sulfur resistance is still emerging, the addition of a secondary metal, like vanadium, can enhance sulfur tolerance through several potential mechanisms:

  • Electronic Modification: Vanadium can electronically modify the nickel atoms, which may reduce the strength of the nickel-sulfur bond, thereby making the catalyst less susceptible to poisoning.

  • Sacrificial Sites: Vanadium sites might preferentially adsorb sulfur, acting as sacrificial sites and protecting the primary nickel active sites.

  • Geometric Effects: The presence of vanadium atoms on the catalyst surface can alter the geometry of the nickel active sites, potentially hindering the adsorption of larger sulfur-containing molecules.

  • Enhanced Redox Properties: Vanadium oxides are known for their redox capabilities, which could play a role in oxidizing adsorbed sulfur species to more easily removable forms.[2]

Q3: What are the common sources of sulfur that can poison my Ni-V catalyst?

Sulfur contaminants can originate from various sources in a typical experimental setup. It is crucial to identify and mitigate these to protect your catalyst. Common sources include:

  • Feedstock Impurities: The reactants themselves can contain sulfur compounds, such as hydrogen sulfide (H₂S), organic sulfides, and thiophenes.[1]

  • Lubricating Oils: In certain reactor setups, lubricating oils can be a source of sulfur contamination.

  • Upstream Equipment: Corrosion of upstream stainless steel components can sometimes introduce sulfur.

Q4: What are the typical signs of sulfur poisoning in my catalytic experiments?

The most common indicator of sulfur poisoning is a noticeable decrease in catalytic activity. This can manifest as:

  • A reduction in the conversion rate of your reactants.

  • A change in the selectivity towards your desired products.

  • A need to increase the reaction temperature to maintain the same level of conversion.

In some cases, you might also observe a color change on the catalyst bed.

Q5: Can a sulfur-poisoned nickel-vanadium catalyst be regenerated?

Yes, in many cases, sulfur-poisoned nickel-based catalysts can be regenerated, although the effectiveness of regeneration depends on the severity of the poisoning and the regeneration method used. Common regeneration strategies include:

  • High-Temperature Oxidation: This is often the most effective method, involving the treatment of the catalyst with air or a diluted oxygen stream at elevated temperatures.[3] This process oxidizes the adsorbed sulfur species, which can then be removed as sulfur dioxide (SO₂).

  • High-Temperature Steam Treatment: Treating the catalyst with steam at high temperatures can also help in removing adsorbed sulfur.[3]

  • High-Temperature Sulfur-Free Treatment: In some cases, simply exposing the catalyst to a sulfur-free gas stream at a high temperature can lead to the desorption of some sulfur species.[3]

It's important to note that regeneration might not always restore the catalyst's activity to its initial level, and repeated poisoning and regeneration cycles can lead to irreversible changes in the catalyst structure.

Troubleshooting Guide

Problem 1: My catalyst activity has dropped sharply after introducing a new batch of feedstock.

  • Possible Cause: The new feedstock may have a higher concentration of sulfur impurities than previous batches.

  • Troubleshooting Steps:

    • Analyze Feedstock: If possible, analyze the sulfur content of the new feedstock. Permissible sulfur limits in steam reforming feeds are typically below 0.5 ppm.[4]

    • Feedstock Purification: Implement a purification step for your feedstock to remove sulfur compounds before they reach the reactor. This could involve using adsorbent beds.

    • Catalyst Regeneration: If the catalyst is already poisoned, attempt a regeneration procedure as outlined in the FAQs.

Problem 2: I am observing a gradual decline in catalyst performance over a long experiment, even with a purified feedstock.

  • Possible Cause: Even very low levels of sulfur (in the ppm or even ppb range) can cause gradual catalyst deactivation over extended periods.

  • Troubleshooting Steps:

    • Review Purification System: Check the efficiency of your feedstock purification system. The adsorbent may be saturated and require replacement or regeneration.

    • Optimize Operating Conditions: In some cases, operating at a higher temperature can mitigate the effects of low-level sulfur poisoning.[3]

    • Consider Bimetallic Formulations: If not already using one, a catalyst with a higher vanadium content or the addition of other promoters might offer better long-term stability against trace sulfur impurities.

Problem 3: My catalyst could not be fully regenerated after a high-temperature oxidation treatment.

  • Possible Cause: Severe or prolonged sulfur poisoning can lead to the formation of bulk nickel sulfides, which are more difficult to remove than surface-adsorbed sulfur.[5] High temperatures during poisoning or regeneration can also cause irreversible sintering of the catalyst particles.

  • Troubleshooting Steps:

    • Characterize the Spent Catalyst: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Oxidation (TPO) can help identify the nature of the sulfur species (e.g., surface sulfide vs. bulk sulfate) and the extent of poisoning.[4][6]

    • Optimize Regeneration Protocol: The temperature, duration, and oxidizing gas concentration during regeneration are critical. It may be necessary to experiment with these parameters to find the optimal conditions for your specific catalyst and the nature of the poisoning.

    • Consider a Fresh Catalyst Bed: In cases of severe and irreversible deactivation, replacing the catalyst may be the most practical solution.

Data Presentation

Table 1: Effect of Reaction Temperature on Ni-Catalyst Deactivation in the Presence of H₂S

Reaction Temperature (°C)Methane Conversion (XCH₄) after H₂S IntroductionCarbon Dioxide Conversion (XCO₂) after H₂S IntroductionObservations
700Immediate and significant dropImmediate and significant dropCatalyst activity lost almost immediately.[3]
800Gradual decreaseGradual decreasePoisoning occurs at a slower rate compared to 700°C.[3]
900Slower rate of deactivationSlower rate of deactivationHigher temperatures show a decreased rate of poisoning.[3]

Table 2: Comparison of Regeneration Methods for Sulfur-Poisoned Ni-Based Catalysts

Regeneration MethodTypical Temperature Range (°C)EffectivenessKey Considerations
High-Temperature Oxidation700 - 900Highly effective in removing sulfur.[3]Risk of catalyst sintering at very high temperatures.
High-Temperature Steam Treatment700 - 900Moderately effective; may require longer treatment times.[3]Can be less aggressive than oxidation, potentially reducing sintering.
High-Temperature Sulfur-Free Treatment> 700Partially effective for reversible sulfur adsorption.[3]May not be sufficient for severe poisoning.

Experimental Protocols

Protocol 1: Catalyst Activity Testing in the Presence of Sulfur

  • Catalyst Loading: Load a known amount of the Ni-V catalyst into a fixed-bed reactor.

  • Pre-treatment/Reduction: Activate the catalyst by heating it in a reducing atmosphere (e.g., a mixture of H₂ and N₂) to a specified temperature (e.g., 700-800°C) for a defined period (e.g., 2-4 hours).

  • Baseline Activity Measurement: Introduce the reactant gas mixture (without sulfur) at the desired reaction temperature and flow rate. Monitor the product stream using a gas chromatograph (GC) to establish the baseline catalytic activity (conversion and selectivity).

  • Sulfur Introduction: Introduce a controlled concentration of a sulfur compound (e.g., H₂S in N₂) into the reactant feed stream.

  • Monitoring Deactivation: Continuously monitor the product stream with the GC to observe the change in catalyst activity over time. Record the conversion of reactants and the selectivity to products as a function of time on stream.

  • Data Analysis: Plot the catalyst activity versus time to determine the rate of deactivation.

Protocol 2: Regeneration of a Sulfur-Poisoned Catalyst via High-Temperature Oxidation

  • Purge the Reactor: After the deactivation experiment, stop the flow of reactants and purge the reactor with an inert gas (e.g., N₂) at the reaction temperature to remove any residual hydrocarbons.

  • Introduce Oxidizing Gas: While maintaining the desired regeneration temperature (e.g., 800°C), introduce a stream of diluted air or oxygen (e.g., 5-10% O₂ in N₂) into the reactor.

  • Monitor Effluent Gas: Monitor the composition of the effluent gas using a mass spectrometer or a dedicated SO₂ analyzer to track the removal of sulfur. The regeneration is complete when the SO₂ concentration in the outlet stream returns to baseline.

  • Inert Purge: After the oxidation step, purge the reactor again with an inert gas to remove any remaining oxygen.

  • Re-reduction: Before re-introducing the reactants, re-reduce the catalyst using the same procedure as in the initial pre-treatment step.

  • Post-Regeneration Activity Test: Re-introduce the reactant gas mixture (without sulfur) and measure the catalyst activity to determine the extent of regeneration.

Visualizations

Sulfur_Poisoning_Mechanism cluster_0 Catalyst Surface Active_Site Ni-V Active Site Poisoned_Site Sulfided Ni-V Site (Inactive) Active_Site->Poisoned_Site Poisoning Products Desired Products Active_Site->Products Desorption No_Reaction No Reaction Poisoned_Site->No_Reaction Reactants Reactant Molecules (e.g., CH₄, CO₂) Reactants->Active_Site Adsorption & Reaction Reactants->Poisoned_Site Blocked Adsorption Sulfur Sulfur Compound (e.g., H₂S) Sulfur->Active_Site Strong Chemisorption

Caption: Mechanism of sulfur poisoning on a Ni-V catalyst surface.

Regeneration_Workflow Start Poisoned Catalyst (Ni-V-S) Purge_Inert Purge with Inert Gas (e.g., N₂) Start->Purge_Inert Oxidation High-Temperature Oxidation (Air/O₂) Purge_Inert->Oxidation Sulfur_Removal Sulfur Removal as SO₂ Oxidation->Sulfur_Removal Purge_Inert2 Purge with Inert Gas Sulfur_Removal->Purge_Inert2 Reduction Re-reduction with H₂ Purge_Inert2->Reduction End Regenerated Catalyst (Active Ni-V) Reduction->End

Caption: Workflow for the regeneration of a sulfur-poisoned Ni-V catalyst.

References

Technical Support Center: Regeneration of Vanadium-Poisoned Fluid Catalytic Cracking (FCC) Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the regeneration of vanadium-poisoned fluid catalytic cracking (FCC) catalysts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process of regenerating vanadium-poisoned FCC catalysts.

Question: Why is the catalyst activity still low after the regeneration process?

Answer:

Low catalyst activity after regeneration can be attributed to several factors:

  • Incomplete Vanadium Removal: Residual vanadium can still exert a detrimental effect on the catalyst's performance. Vanadium, in the presence of steam at high temperatures within the FCC regenerator, can form vanadic acid. This mobile species can migrate to the zeolite framework, causing irreversible destruction of the active sites.

  • Structural Damage During Regeneration: The regeneration process itself, especially if harsh chemical treatments or high temperatures are used, can damage the catalyst structure. This can manifest as a loss of zeolite crystallinity, a decrease in surface area, or the collapse of the pore structure, all of which lead to reduced activity. For example, aggressive acid leaching can lead to dealumination of the zeolite framework.

  • Sintering of Active Sites: High temperatures during regeneration can cause the active metal particles on the catalyst to agglomerate, a process known as sintering. This reduces the number of accessible active sites for the cracking reactions.

  • Coke Deposition: Inadequate regeneration may leave residual coke on the catalyst surface, which can block active sites and pores.

Troubleshooting Steps:

  • Verify Vanadium Removal: Utilize analytical techniques such as X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) spectroscopy to quantify the vanadium content on the regenerated catalyst.

  • Assess Catalyst Structure: Employ techniques like X-ray Diffraction (XRD) to check for changes in zeolite crystallinity and Nitrogen Physisorption to measure the surface area and pore volume. Compare these results with the fresh and poisoned catalyst.

  • Optimize Regeneration Conditions: If structural damage is suspected, consider milder regeneration conditions, such as using less concentrated leaching agents, lower temperatures, or shorter treatment times.

  • Evaluate Coke Content: Use Thermogravimetric Analysis (TGA) to determine the amount of residual coke on the regenerated catalyst.

Question: The product selectivity of my regenerated catalyst has changed. Why?

Answer:

Changes in product selectivity (e.g., an increase in light gas and coke yields at the expense of gasoline) after regeneration can be due to:

  • Modification of Acid Sites: The regeneration process can alter the number, strength, and distribution of acid sites on the catalyst. For instance, some chemical treatments might preferentially remove certain types of acid sites, affecting the cracking reaction pathways.

  • Residual Contaminants: Besides vanadium, other metal contaminants like nickel may be present. If the regeneration process is not effective in removing or passivating nickel, it can promote undesirable dehydrogenation reactions, leading to higher hydrogen and coke production.

  • Changes in Pore Structure: Alterations in the catalyst's pore structure can affect the diffusion of reactant and product molecules, thereby influencing selectivity.

Troubleshooting Steps:

  • Characterize Acidity: Use techniques like Temperature Programmed Desorption of ammonia (B1221849) (NH3-TPD) to characterize the acid site distribution of the regenerated catalyst.

  • Analyze for Other Metals: Use XRF or ICP to check for the presence of other detrimental metals like nickel.

  • Re-evaluate Regeneration Method: The chosen regeneration method might not be optimal for preserving selectivity. Consider alternative approaches, such as vanadium passivation, which aims to immobilize vanadium rather than completely removing it.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the regeneration of vanadium-poisoned FCC catalysts.

Question: What is the mechanism of vanadium poisoning on FCC catalysts?

Answer:

Vanadium poisoning of FCC catalysts is a multi-step process that primarily occurs in the high-temperature, steam-rich environment of the regenerator. Vanadium, present in heavy crude oil fractions, deposits on the catalyst surface. In the regenerator, it is oxidized to vanadium pentoxide (V2O5). This oxide can then react with steam to form volatile vanadic acid (H3VO4).[1] This mobile vanadic acid can then migrate through the catalyst pores to the zeolite crystallites, which are the primary active components of the catalyst. The vanadic acid attacks the aluminum atoms in the zeolite framework, leading to dealumination and irreversible destruction of the crystalline structure.[2] This loss of zeolite structure results in a significant decrease in catalyst activity. Additionally, vanadium can act as a dehydrogenation catalyst, leading to increased coke and hydrogen production.

Question: What are the main approaches for regenerating vanadium-poisoned FCC catalysts?

Answer:

The two primary strategies for mitigating the effects of vanadium poisoning are:

  • Vanadium Removal (Leaching): This approach involves using chemical solutions to dissolve and remove vanadium compounds from the catalyst surface. Common leaching agents include:

    • Acidic Solutions: Oxalic acid and sulfuric acid have been shown to be effective in leaching vanadium.[3] However, strong acids can also damage the catalyst structure by removing aluminum from the zeolite framework.

    • Complexing Agents: Certain chemicals can form stable complexes with vanadium, facilitating its removal.

  • Vanadium Passivation: This method focuses on converting the mobile and destructive vanadium species into less harmful, immobile compounds. Passivating agents, often referred to as "vanadium traps," are incorporated into the catalyst or added as separate particles. These agents react with vanadic acid to form stable, non-migratory vanadates. Common passivating agents include compounds based on:

    • Alkaline earth metals (e.g., MgO, CaO): These can be effective but may be susceptible to deactivation by sulfur oxides (SOx) present in the regenerator.

    • Rare earth elements (e.g., La2O3, CeO2): These are often more resistant to SOx poisoning.[4]

    • Tin compounds: Tin-based additives have also been shown to effectively passivate vanadium.[5]

Question: How can I characterize the extent of vanadium poisoning and the success of regeneration?

Answer:

A comprehensive characterization of fresh, poisoned, and regenerated catalysts is crucial. Key techniques include:

  • Elemental Analysis: X-ray Fluorescence (XRF) and Inductively Coupled Plasma (ICP) are used to determine the bulk concentration of vanadium and other metals on the catalyst.

  • Structural Analysis: X-ray Diffraction (XRD) is used to assess the crystallinity of the zeolite component, which is a direct indicator of vanadium-induced damage. Nitrogen physisorption (BET analysis) provides information on the surface area and pore size distribution.

  • Reducibility and Metal-Support Interactions: Temperature Programmed Reduction (TPR) helps to understand the reducibility of the metal species on the catalyst and how they interact with the support.

  • Speciation of Vanadium: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for identifying the oxidation state and coordination environment of vanadium species on the catalyst surface.[6]

  • Catalytic Performance: A Micro-Activity Test (MAT) is a standardized laboratory-scale reactor test used to evaluate the activity and selectivity of the catalyst for a model cracking reaction.[7][8]

Data Presentation

Table 1: Effect of Different Leaching Agents on Vanadium Removal

Leaching AgentConcentration (mol/L)Temperature (°C)Time (min)Vanadium Removal Efficiency (%)Reference
Oxalic Acid2.09524073.4[9]
Oxalic Acid / H₂O₂1.8 / 1.1Microwave9191.36[10]
Nitric Acid with Ce⁴⁺2 M / 0.5 M70-~81[7]

Table 2: Impact of Vanadium Passivation on FCC Catalyst Performance

Passivator TypeVanadium on Catalyst (ppm)Nickel on Catalyst (ppm)Catalyst Activity (% conversion)Gasoline Yield (%)Coke Yield (%)Reference
Alkaline Earth-based30003000Lower--[11]
Rare Earth-based (Valor)30003000Higher--[11]
Tin-based additive--ImprovedIncreasedDecreased[12]
Composite with V-trap7000-67.946.6-[13]

Experimental Protocols

1. Micro-Activity Test (MAT) for Catalyst Performance Evaluation

This protocol is based on the ASTM D3907 standard.[7][8]

  • Objective: To determine the activity and selectivity of an FCC catalyst.

  • Apparatus: A fixed-bed microactivity reactor unit with a furnace, syringe pump for feed injection, product collection system, and gas analysis capabilities.

  • Procedure:

    • Load a precise amount of catalyst (typically 4-5 grams) into the reactor.

    • Heat the catalyst to the reaction temperature (e.g., 482 °C) under a flow of inert gas (e.g., nitrogen).

    • Inject a specific amount of a standard gas oil feed over a set period (e.g., 1.33 g over 75 seconds).[8]

    • Collect the liquid and gaseous products. The liquid products are typically collected in a cooled receiver.

    • After feed injection, continue the inert gas flow to ensure all products are flushed from the reactor.

    • Analyze the liquid product using gas chromatography (GC) with simulated distillation to determine the conversion.

    • Analyze the gaseous products using GC to determine the yields of different components (e.g., H₂, light olefins, etc.).

    • Determine the amount of coke deposited on the catalyst using a carbon analyzer or by combusting the coke and measuring the CO and CO₂ produced.

  • Data Analysis: Calculate the weight percent conversion, product yields, and selectivity based on the analysis of the products.

2. X-ray Fluorescence (XRF) for Elemental Analysis

  • Objective: To determine the concentration of vanadium and other metals on the catalyst.

  • Apparatus: A wavelength-dispersive or energy-dispersive XRF spectrometer.

  • Sample Preparation:

    • The catalyst sample can be analyzed as a loose powder, a pressed pellet, or a fused bead.

    • For higher accuracy, especially for heterogeneous FCC catalysts, creating a fused bead is recommended. This involves mixing the catalyst with a flux (e.g., lithium tetraborate) and melting it at a high temperature (around 1000°C) to form a homogeneous glass disk.

  • Procedure:

    • Calibrate the XRF instrument using certified reference materials with known concentrations of the elements of interest.

    • Place the prepared sample in the spectrometer.

    • Acquire the X-ray fluorescence spectrum.

    • The software will identify and quantify the elements present based on their characteristic X-ray emission lines.

  • Data Analysis: The output will be the concentration of each element, typically reported in weight percent (%) or parts per million (ppm).

3. Temperature Programmed Reduction (TPR)

  • Objective: To characterize the reducibility of metal species on the catalyst and their interaction with the support.

  • Apparatus: A TPR system consisting of a flow controller for the reducing gas mixture, a quartz reactor inside a programmable furnace, and a thermal conductivity detector (TCD) or mass spectrometer to monitor the consumption of the reducing gas.

  • Procedure:

    • Place a known amount of the catalyst sample in the quartz reactor.

    • Pre-treat the sample by heating it in an inert gas flow (e.g., Ar or N₂) to a specific temperature to remove adsorbed water and other impurities.

    • Cool the sample to room temperature.

    • Switch to a reducing gas mixture (e.g., 5-10% H₂ in Ar).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 900-1000 °C).

    • The TCD or mass spectrometer continuously monitors the concentration of H₂ in the effluent gas.

  • Data Analysis: A plot of H₂ consumption versus temperature is generated. The temperature at which reduction peaks occur provides information about the nature of the reducible species and their interaction with the support. The area under the peaks is proportional to the amount of H₂ consumed, which can be used to quantify the amount of reducible species.

4. Electron Paramagnetic Resonance (EPR) Spectroscopy

  • Objective: To identify the oxidation state and coordination environment of vanadium species.

  • Apparatus: An EPR spectrometer (X-band is common).

  • Sample Preparation:

    • The solid catalyst sample is typically loaded into a quartz EPR tube.

    • The amount of sample should be sufficient to fill the active region of the spectrometer's resonant cavity.

    • For quantitative analysis, a standard with a known concentration of paramagnetic species is also measured.

  • Procedure:

    • Place the EPR tube containing the sample into the spectrometer's cavity.

    • Cool the sample to a low temperature (e.g., liquid nitrogen temperature, 77 K) to obtain better signal resolution.

    • Record the EPR spectrum by sweeping the magnetic field while irradiating the sample with microwaves of a constant frequency.

  • Data Analysis: The EPR spectrum of V⁴⁺ (vanadyl, VO²⁺) is characteristic and exhibits a hyperfine structure due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). The g-values and hyperfine coupling constants extracted from the spectrum provide detailed information about the electronic structure and local environment of the vanadium ions.

Mandatory Visualizations

Vanadium_Poisoning_Mechanism cluster_FCC_Unit FCC Unit cluster_Poisoning_Mechanism Vanadium Poisoning Mechanism Feed Heavy Oil Feed (contains Vanadium Porphyrins) Riser Riser (Cracking) Feed->Riser Stripper Stripper Riser->Stripper Spent Catalyst (V deposition) Regenerator Regenerator (High Temp, Steam) Stripper->Regenerator Regenerator->Riser Regenerated Catalyst V_deposit Vanadium Deposition on Catalyst Surface Regenerator->V_deposit V2O5 Oxidation to V₂O₅ V_deposit->V2O5 in Regenerator H3VO4 Formation of Volatile Vanadic Acid (H₃VO₄) V2O5->H3VO4 + Steam Migration Migration to Zeolite H3VO4->Migration Dealumination Dealumination of Zeolite Framework Migration->Dealumination Activity_Loss Irreversible Activity Loss Dealumination->Activity_Loss

Caption: Mechanism of Vanadium Poisoning in an FCC Unit.

Regeneration_Workflow cluster_Char Characterization Techniques Start Start: Vanadium-Poisoned FCC Catalyst Regeneration Regeneration Step (Leaching or Passivation) Start->Regeneration Characterization Post-Regeneration Characterization Regeneration->Characterization Performance_Test Catalytic Performance Test (MAT) Characterization->Performance_Test XRF XRF/ICP (V content) Characterization->XRF XRD XRD (Crystallinity) Characterization->XRD BET N₂ Physisorption (Surface Area) Characterization->BET TPR TPR (Reducibility) Characterization->TPR EPR EPR (V speciation) Characterization->EPR Analysis Data Analysis and Comparison Performance_Test->Analysis End End: Optimized Regeneration Protocol Analysis->End

Caption: Experimental Workflow for Catalyst Regeneration and Characterization.

Caption: Troubleshooting Logic for Low Catalyst Activity.

References

Technical Support Center: Improving the Long-Term Stability of Nickel-Vanadium Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the long-term stability of nickel-vanadium (Ni-V) electrodes. The following sections offer detailed experimental protocols, quantitative data summaries, and visual guides to diagnose and mitigate common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems observed during the use of Ni-V electrodes, providing potential causes and actionable solutions.

Q1: I am observing a gradual decrease in the electrocatalytic activity of my Ni-V electrode over time. What are the likely causes and how can I troubleshoot this?

A1: A decline in electrocatalytic activity is a common issue, often stemming from several degradation mechanisms. The primary culprits are typically vanadium dissolution and nickel passivation.

Troubleshooting Steps:

  • Characterize Surface Changes:

    • Electrochemical Impedance Spectroscopy (EIS): A significant increase in charge transfer resistance in your EIS data can indicate the formation of a passivating nickel oxide/hydroxide layer or changes in the electrode's active surface area.[1][2]

    • X-ray Photoelectron Spectroscopy (XPS): XPS analysis of the electrode surface before and after stability testing can reveal changes in the chemical states of nickel and vanadium. An increase in Ni(OH)₂ or NiO signals relative to metallic Ni or catalytically active NiOOH suggests passivation.[3][4][5][6] A decrease in the surface vanadium concentration can point to its dissolution.

  • Analyze the Electrolyte:

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): Analyze the electrolyte after the experiment to quantify the amount of dissolved vanadium.[7][8][9][10] This provides direct evidence of vanadium leaching from the electrode.

  • Evaluate Electrode Morphology:

    • Scanning Electron Microscopy (SEM): Compare SEM images of the electrode before and after testing to identify any changes in the surface morphology, such as cracking, delamination of coatings, or pitting corrosion.

dot

Troubleshooting_Activity_Loss start Decreased Electrocatalytic Activity eis Perform EIS Analysis start->eis xps Perform XPS Analysis start->xps icp Analyze Electrolyte (ICP-OES/MS) start->icp sem Examine Morphology (SEM) start->sem rct Increased Charge Transfer Resistance? eis->rct v_loss Decreased Surface V Signal? xps->v_loss v_detected Vanadium Detected in Electrolyte? icp->v_detected morphology_change Surface Morphology Change? sem->morphology_change rct->xps No passivation Probable Nickel Passivation rct->passivation Yes v_loss->icp No v_dissolution Vanadium Dissolution Confirmed v_loss->v_dissolution Yes v_detected->v_dissolution Yes degradation Physical Degradation of Electrode morphology_change->degradation Yes

Caption: Troubleshooting workflow for decreased electrocatalytic activity.

Q2: My experimental results are inconsistent. What are the possible sources of this irreproducibility?

A2: Inconsistent results can arise from variations in electrode preparation, experimental conditions, or measurement techniques.

Troubleshooting Steps:

  • Standardize Electrode Preparation: Ensure a consistent and reproducible method for synthesizing and preparing your Ni-V electrodes. Variations in precursor concentrations, deposition parameters (if electrodeposited), and post-synthesis treatments can significantly impact performance.

  • Control Experimental Conditions:

    • Electrolyte pH: The pH of the electrolyte can significantly affect both vanadium dissolution and nickel passivation. Monitor and control the pH throughout your experiment.

    • Temperature: Electrochemical reaction rates are temperature-dependent. Maintain a constant temperature for all experiments.

    • Electrolyte Purity: Contaminants in the electrolyte can interfere with the reaction or poison the catalyst surface. Use high-purity water and reagents.

  • Verify Electrochemical Setup:

    • Reference Electrode: Ensure your reference electrode is properly calibrated and that the filling solution is not contaminated. A drifting reference potential will lead to inaccurate measurements.

    • Connections: Check for loose or corroded electrical connections to the potentiostat.

Q3: How can I proactively improve the long-term stability of my Ni-V electrodes?

A3: Several strategies can be employed to enhance the durability of Ni-V electrodes.

Improvement Strategies:

  • Surface Coatings: Applying a protective layer can mitigate vanadium dissolution and nickel passivation. Materials like carbon-based coatings or other metal oxides can act as a physical barrier.

  • Electrolyte Additives: Introducing certain ions into the electrolyte can help stabilize the electrode. For instance, phosphate (B84403) ions have been shown to form a passivating layer on nickel that can improve stability.[11]

  • Doping: Doping the Ni-V alloy with a third metal can enhance its intrinsic stability.

  • Optimizing Electrolyte pH: The stability of Ni-V electrodes is highly dependent on the pH of the electrolyte. Operating in a pH range where both nickel and vanadium oxides have lower solubility can improve long-term performance.

Quantitative Data on Electrode Stability

The following tables summarize quantitative data on the performance and degradation of Ni-V and related nickel-based electrodes under various conditions.

Table 1: Effect of Electrolyte Composition on Stability

Electrode CompositionElectrolyteTest Duration (hours)Performance MetricInitial ValueFinal ValueDegradation RateReference
Ni-V Alloy1 M KOH24Current Density @ 1.5 V vs. RHE50 mA/cm²42 mA/cm²0.33 mA/cm²/hrFictional Data
Ni-V Alloy with Phosphate Additive1 M KOH + 0.1 M Phosphate24Current Density @ 1.5 V vs. RHE48 mA/cm²46 mA/cm²0.08 mA/cm²/hrFictional Data
Ni-Fe Hydroxide1 M KOH12Overpotential @ 10 mA/cm²280 mV295 mV1.25 mV/hrFictional Data
Ni-Fe Hydroxide1 M KOH (Fe-purified)12Overpotential @ 10 mA/cm²310 mV315 mV0.42 mV/hrFictional Data

Table 2: Vanadium Dissolution in Different Electrolytes

Electrode CompositionElectrolyte pHTest Duration (hours)Dissolved Vanadium (ppm)Leaching Rate (ppm/hr)Reference
Ni-V Oxide9105.20.52Fictional Data
Ni-V Oxide111012.81.28Fictional Data
Ni-V Oxide131025.12.51Fictional Data

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of Ni-V electrodes.

Protocol 1: Long-Term Stability Testing using Chronopotentiometry

  • Electrode Preparation: Prepare the Ni-V working electrode according to your synthesis protocol. Ensure the surface is clean and free of contaminants. Refer to ASTM G1-03 for standard practices in preparing and cleaning corrosion test specimens.[12][13][14][15][16]

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the Ni-V working electrode, a platinum wire or mesh counter electrode, and a suitable reference electrode (e.g., Ag/AgCl or Hg/HgO).

  • Electrolyte Preparation: Prepare the desired alkaline electrolyte (e.g., 1 M KOH) using high-purity reagents and deionized water.

  • Initial Characterization:

    • Perform an initial Cyclic Voltammetry (CV) scan to characterize the electrode's redox behavior.

    • Record an initial Electrochemical Impedance Spectroscopy (EIS) spectrum at a potential relevant to the oxygen evolution reaction (OER).

  • Chronopotentiometry: Apply a constant current density (e.g., 10 mA/cm²) and record the potential as a function of time for an extended period (e.g., 12, 24, or 48 hours).

  • Post-Test Characterization:

    • After the chronopotentiometry test, perform final CV and EIS measurements to compare with the initial data.

    • Collect a sample of the electrolyte for ICP-OES/MS analysis to quantify any dissolved vanadium.

    • Rinse the electrode with deionized water and dry it for post-mortem analysis (SEM, XPS).

Protocol 2: Analysis of Dissolved Vanadium using ICP-OES

  • Sample Collection: After the stability test, carefully collect a known volume of the electrolyte from the electrochemical cell.

  • Sample Preparation:

    • Acidify the electrolyte sample with high-purity nitric acid to a pH < 2 to stabilize the dissolved ions.[9]

    • If necessary, dilute the sample with deionized water to bring the expected vanadium concentration within the linear range of the ICP-OES instrument.

  • Calibration: Prepare a series of vanadium standard solutions of known concentrations in a matrix that matches the electrolyte to create a calibration curve.

  • ICP-OES Measurement: Analyze the prepared samples and standards using an ICP-OES instrument. Measure the emission intensity at the appropriate wavelength for vanadium.

  • Quantification: Use the calibration curve to determine the concentration of vanadium in the electrolyte sample.

Protocol 3: Surface Chemical State Analysis using XPS

  • Sample Preparation: After stability testing, rinse the Ni-V electrode thoroughly with deionized water to remove any residual electrolyte and dry it under vacuum or in an inert atmosphere to prevent surface oxidation.

  • XPS Instrument Setup:

    • Mount the sample in the XPS analysis chamber.

    • Ensure the system is at ultra-high vacuum (UHV) conditions.

    • Use a monochromatic Al Kα or Mg Kα X-ray source.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Ni 2p, V 2p, and O 1s regions.

  • Data Analysis:

    • Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.

    • Perform peak fitting and deconvolution of the high-resolution spectra to identify the different chemical states of nickel (e.g., Ni⁰, Ni²⁺, Ni³⁺) and vanadium (e.g., V³⁺, V⁴⁺, V⁵⁺) and their relative concentrations.[3][4][5][6][17]

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation mechanisms of Ni-V electrodes.

dot

Degradation_Pathway cluster_electrode Ni-V Electrode cluster_electrolyte Alkaline Electrolyte NiV Active Ni-V Surface Ni_passivation Nickel Passivation (Formation of Ni(OH)₂/NiO) NiV->Ni_passivation Oxidation V_dissolution Vanadium Dissolution (Formation of Soluble Vanadates) NiV->V_dissolution Oxidation & Leaching OH OH⁻ OH->Ni_passivation OH->V_dissolution Activity_Loss Loss of Electrocatalytic Activity Ni_passivation->Activity_Loss V_dissolution->Activity_Loss

Caption: Primary degradation pathways of Ni-V electrodes in alkaline media.

References

Technical Support Center: Optimizing NiV Layered Double Hydroxide Synthesis for OER Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Nickel-Vanadium Layered Double Hydroxides (NiV LDHs) optimized for the Oxygen Evolution Reaction (OER).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and evaluation of NiV LDH catalysts for OER.

Problem Potential Cause(s) Recommended Solution(s)
Low Electrocatalytic Activity (High Overpotential, High Tafel Slope) 1. Incorrect Ni:V Ratio: The molar ratio of Ni to V significantly influences the electronic structure and intrinsic activity.[1] 2. Poor Crystallinity: Amorphous or poorly crystalline material may have fewer exposed active sites.[2][3] 3. Undesired Morphology: Lack of a nanostructured morphology (e.g., nanosheets, nanoarrays) limits the electrochemically active surface area (ECSA). 4. Contamination: Impurities from precursors or glassware can poison the catalyst. 5. Low Conductivity: LDHs inherently have poor electrical conductivity, which can hinder charge transfer.[4]1. Optimize Ni:V Ratio: Systematically vary the Ni:V molar ratio in your synthesis (e.g., 2:1, 3:1, 4:1) to find the optimal composition for OER.[1] 2. Adjust Synthesis Parameters: For hydrothermal synthesis, increase the reaction temperature (e.g., 120-180 °C) and/or duration (e.g., 8-24 hours) to improve crystallinity. For co-precipitation, ensure proper aging of the precipitate.[2][3][5] 3. Control Morphology: Utilize structure-directing agents or choose a synthesis method known to produce high-surface-area morphologies. Growing the LDH directly on a conductive substrate like nickel foam can promote the formation of desirable nanoarrays. 4. Ensure Cleanliness: Use high-purity precursors and thoroughly clean all glassware. 5. Incorporate Conductive Materials: Synthesize the NiV LDH on a conductive substrate (e.g., nickel foam) or create a composite with conductive materials like graphene or carbon nanotubes.[6]
Formation of Incorrect Phases (e.g., Ni(OH)₂, V₂O₅) 1. Incorrect pH Control: The pH of the reaction solution is critical for the co-precipitation of both Ni²⁺ and V³⁺/V⁴⁺ into the LDH structure.[7][8][9] 2. Inappropriate Temperature: The synthesis temperature can influence phase purity. 3. Oxidation of Vanadium Precursor: V³⁺ is susceptible to oxidation, which can lead to the formation of vanadium oxides.1. Maintain Constant pH: For co-precipitation, use a constant pH method, typically maintaining the pH between 9 and 11 by the slow, controlled addition of a base (e.g., NaOH).[7][9] 2. Optimize Temperature: For hydrothermal synthesis, ensure the temperature is within the optimal range for NiV LDH formation (typically 120-180 °C). 3. Use a Protective Atmosphere: When using air-sensitive vanadium precursors like VCl₃, perform the synthesis under an inert atmosphere (e.g., N₂ or Ar).
Poor Adhesion to the Substrate (for in-situ growth) 1. Improper Substrate Pre-treatment: Surface oxides or contaminants on the substrate (e.g., nickel foam) can prevent uniform nucleation and growth. 2. Sub-optimal Synthesis Conditions: The concentration of precursors, temperature, and time can affect the adhesion of the LDH to the substrate.1. Thoroughly Clean the Substrate: Treat the nickel foam with an acid solution (e.g., HCl) to remove the oxide layer, followed by rinsing with deionized water and ethanol (B145695).[10] 2. Optimize Growth Parameters: Adjust the precursor concentrations and hydrothermal/electrodeposition conditions to promote better adhesion. A slower, more controlled growth often leads to better adhesion.
Catalyst Deactivation During OER 1. Dissolution of Active Sites: The LDH structure can be unstable in the electrolyte, leading to the leaching of metal ions.[11][12] 2. Phase Transformation: The catalyst can undergo structural changes during the OER process, leading to less active phases.[11] 3. Bubble Adhesion: The accumulation of O₂ bubbles on the catalyst surface can block active sites.1. Doping with Other Metals: Introducing a third metal (e.g., Fe, Co, Ru, Ir) can enhance the structural stability of the NiV LDH.[11][13] 2. Control Electrolyte pH: Ensure the OER is performed in a suitable alkaline electrolyte (e.g., 1 M KOH) to maintain the stability of the LDH structure.[14] 3. Surface Modification: Engineering the surface to be superaerophobic can facilitate the release of oxygen bubbles.

Frequently Asked Questions (FAQs)

1. What is the optimal Ni:V ratio for OER performance?

The optimal Ni:V ratio can vary depending on the specific synthesis method and desired morphology. However, studies have shown that a Ni-rich composition, such as Ni:V ratios of 2:1, 3:1, or 4:1, often leads to better OER performance.[1] It is recommended to experimentally screen a range of ratios to determine the best performance for your specific system.

2. Which synthesis method is better for NiV LDH: co-precipitation or hydrothermal?

Both co-precipitation and hydrothermal methods are effective for synthesizing NiV LDHs.

  • Co-precipitation is a simpler and faster method, often carried out at room temperature. However, it may result in materials with lower crystallinity.[9][15][16]

  • Hydrothermal synthesis is performed at elevated temperatures and pressures, which generally leads to higher crystallinity, better-defined morphologies, and improved adhesion when grown directly on a substrate.[3][5][17]

The choice of method depends on the desired material properties and available equipment.

3. Why is doping with a third metal, such as Iron (Fe), beneficial for NiV LDH?

Doping with a third metal can significantly enhance the OER performance of NiV LDH for several reasons:

  • Electronic Structure Modulation: The dopant can alter the electronic environment of the Ni and V active sites, which can optimize the binding energies of OER intermediates.[4][14]

  • Increased Number of Active Sites: Doping can create more catalytically active centers.

  • Enhanced Conductivity: Some dopants can improve the charge transfer properties of the LDH.[4]

  • Improved Stability: The presence of a third metal can stabilize the LDH structure against dissolution and phase changes during OER.[11]

4. How can I improve the long-term stability of my NiV LDH catalyst?

Improving the stability of NiV LDH catalysts is crucial for practical applications. Here are some strategies:

  • Doping: As mentioned above, doping with stable elements like Fe, Co, Ru, or Ir can enhance structural integrity.[11][13]

  • Creating Heterostructures: Forming a heterostructure with another material, such as a metal oxide or sulfide, can protect the LDH and improve charge transfer.

  • Optimizing Morphology: Fabricating ultrathin nanosheets or well-adhered nanoarrays can improve stability by reducing mechanical stress and facilitating electrolyte access.[11]

  • Electrolyte Purity: Using a high-purity alkaline electrolyte is important to avoid catalyst poisoning.

5. What are the key characterization techniques for NiV LDH OER catalysts?

To thoroughly characterize your synthesized NiV LDH, the following techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the layered double hydroxide (B78521) crystal structure and phase purity.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of Ni, V, and any dopants.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and microstructure.

  • Transmission Electron Microscopy (TEM): To observe the detailed nanostructure, including the layered nature of the LDH.

  • Electrochemical Measurements: Linear Sweep Voltammetry (LSV) to determine the overpotential, Tafel plots to evaluate the reaction kinetics, and Chronoamperometry or Chronopotentiometry to assess long-term stability.

Quantitative Data Presentation

Table 1: Comparison of OER Performance for NiV-based LDHs with Different Compositions

Catalyst CompositionSynthesis MethodOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
NiV LDHHydrothermal~350-[18]
NiFeV LDHHydrothermal195 (at 20 mA/cm²)42[4]
NiVIr LDHHydrothermal180-[11]
NiVRu LDHHydrothermal--[11]
Ni₀.₈₀V₀.₂₀ LDHHydrothermal--[1]

Note: The performance metrics can vary based on the synthesis conditions, substrate, and testing parameters.

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of NiV LDH Powder

This protocol describes a general procedure for synthesizing NiV LDH powder via the co-precipitation method.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Vanadium(III) chloride (VCl₃)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized (DI) water

Procedure:

  • Prepare Metal Salt Solution: In a beaker, dissolve the desired molar ratio of NiCl₂·6H₂O and VCl₃ in DI water. For a 3:1 Ni:V ratio, you might dissolve 3 mmol of NiCl₂·6H₂O and 1 mmol of VCl₃.

  • Prepare Base Solution: In a separate beaker, prepare a solution of NaOH and Na₂CO₃ in DI water. The concentration of the base should be sufficient to maintain a constant pH during the reaction.

  • Co-precipitation: Under vigorous stirring and an inert atmosphere (e.g., N₂), slowly add the metal salt solution and the base solution dropwise into a reaction vessel containing DI water.

  • Control pH: Continuously monitor the pH of the reaction mixture and maintain it at a constant value, typically between 9 and 11, by adjusting the addition rate of the base solution.[7][9]

  • Aging: After the addition is complete, continue stirring the resulting suspension for a period of time (e.g., 12-24 hours) at room temperature to allow for aging and crystallization.

  • Washing and Collection: Collect the precipitate by centrifugation or filtration. Wash the product repeatedly with DI water and ethanol to remove any residual ions.

  • Drying: Dry the final NiV LDH powder in a vacuum oven at a low temperature (e.g., 60-80 °C).

Protocol 2: Hydrothermal Synthesis of NiV LDH on Nickel Foam

This protocol outlines the in-situ growth of NiV LDH nanosheets on a nickel foam substrate.

Materials:

  • Nickel foam (NF)

  • Hydrochloric acid (HCl)

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ammonium metavanadate (NH₄VO₃) or Vanadium(III) chloride (VCl₃)

  • Urea (B33335) (CO(NH₂)₂)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Substrate Pre-treatment: Cut the nickel foam into the desired size. Clean it by sonicating in a dilute HCl solution for 10-15 minutes to remove the surface oxide layer. Rinse thoroughly with DI water and ethanol, and then dry.[10]

  • Prepare Precursor Solution: In a beaker, dissolve Ni(NO₃)₂·6H₂O, the vanadium source (e.g., NH₄VO₃ or VCl₃), and urea in DI water. A typical molar ratio might be Ni:V:urea of 3:1:10. Stir until a homogeneous solution is formed.

  • Hydrothermal Reaction: Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave. Pour the precursor solution into the autoclave, ensuring the nickel foam is fully submerged.

  • Heating: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 8-12 hours).[2][3][5]

  • Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Carefully remove the nickel foam, which should now be coated with the NiV LDH. Rinse it thoroughly with DI water and ethanol to remove any unreacted precursors.

  • Drying: Dry the NiV LDH-coated nickel foam in a vacuum oven at a low temperature (e.g., 60-80 °C).

Visualizations

experimental_workflow cluster_synthesis NiV LDH Synthesis cluster_characterization Material Characterization cluster_oer OER Performance Evaluation s1 Precursor Preparation (Ni & V salts) s2 Synthesis Method s1->s2 s3 Co-precipitation (pH control) s2->s3 Option 1 s4 Hydrothermal (Temp & Time control) s2->s4 Option 2 s5 Washing & Drying s3->s5 s4->s5 s6 NiV LDH Product s5->s6 c1 XRD (Crystal Structure) s6->c1 c2 XPS (Composition & Oxidation State) s6->c2 c3 SEM/TEM (Morphology) s6->c3 e1 Electrochemical Testing (3-electrode setup) s6->e1 e2 LSV (Overpotential) e1->e2 e3 Tafel Plot (Kinetics) e1->e3 e4 Chronoamperometry (Stability) e1->e4 logical_relationship cluster_params Synthesis Parameters cluster_props Material Properties cluster_perf OER Performance p1 Ni:V Ratio prop1 Electronic Structure p1->prop1 p2 pH prop2 Crystallinity & Phase p2->prop2 p3 Temperature & Time p3->prop2 prop3 Morphology & ECSA p3->prop3 p4 Dopants (e.g., Fe, Co) p4->prop1 prop4 Conductivity p4->prop4 perf1 Low Overpotential prop1->perf1 perf2 Low Tafel Slope prop1->perf2 prop2->perf1 perf3 High Stability prop2->perf3 prop3->perf1 prop4->perf1 prop4->perf2 oer_pathway M Active Site (M) (e.g., Ni, V, Fe) M_OH M-OH M->M_OH + OH⁻ - e⁻ M_O M-O M_OH->M_O + OH⁻ - H₂O - e⁻ M_OOH M-OOH M_O->M_OOH + OH⁻ - e⁻ M_O2 M + O₂ M_OOH->M_O2 + OH⁻ - H₂O - e⁻

References

troubleshooting poor adhesion of sputtered nickel vanadium films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor adhesion of sputtered Nickel Vanadium (NiV) films.

Troubleshooting Guides

Issue: NiV film is peeling or delaminating from the substrate.

This is a critical adhesion failure indicating a significant issue with the deposition process or substrate preparation.

Potential Causes and Solutions:

  • Inadequate Substrate Cleaning: Contaminants on the substrate surface are a primary cause of poor adhesion.[1] Organic residues, moisture, and particulate matter can act as a barrier between the substrate and the growing film.

    • Solution: Implement a rigorous substrate cleaning protocol. A multi-step process involving solvents and a final rinse is often effective. For example, ultrasonic cleaning in acetone (B3395972) followed by isopropanol (B130326) and drying with nitrogen gas is a common and effective method.[1][2]

  • High Internal Film Stress: Excessive stress, either compressive or tensile, within the NiV film can overcome the adhesive forces, leading to delamination.[3][4]

    • Solution: Optimize sputtering parameters to reduce stress. This can involve adjusting the argon working pressure, DC power, and substrate temperature.[3][4] A study on Ti/NiV/Ag metallization found that reducing the cathode DC power and Ar working pressure during NiV sputtering reduced the residual stress in the film.[3]

  • Poorly Matched Thermal Expansion Coefficients: A significant mismatch in the coefficient of thermal expansion (CTE) between the NiV film and the substrate can induce stress upon cooling from the deposition temperature, causing the film to peel.[4][5]

    • Solution: If possible, select a substrate with a CTE closer to that of NiV. Alternatively, using a thinner adhesion layer of a material with an intermediate CTE can help to mitigate this issue.

  • Insufficient Adatom Energy: If the sputtered atoms arrive at the substrate with very low energy, they may not form a strong bond with the surface.

    • Solution: Increasing the sputtering power can increase the energy of the sputtered particles, promoting implantation into the substrate surface and forming a strongly bonded intermediate layer.[1]

Issue: NiV film passes a tape test but fails under further processing or use.

This suggests that the initial adhesion is marginal and cannot withstand additional stresses.

Potential Causes and Solutions:

  • Sub-optimal Sputtering Parameters: The sputtering conditions may not be ideal for creating a dense, well-adhered film.

    • Solution: Systematically vary the sputtering parameters to find the optimal conditions for your specific substrate and application. Key parameters to investigate include sputtering power, working gas pressure, and substrate temperature.[1][4][5]

  • Substrate Surface Chemistry: The surface energy of the substrate may not be favorable for NiV nucleation and growth.

    • Solution: Consider an in-situ pre-treatment of the substrate immediately before deposition. This could involve a brief sputter etch with argon to remove any native oxides or surface contaminants.[6]

  • Use of an Adhesion Layer: For particularly challenging substrates, an intermediate adhesion layer may be necessary.

    • Solution: Deposit a thin (5-10 nm) layer of a material known to adhere well to both the substrate and the NiV film, such as titanium (Ti) or chromium (Cr).[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step to ensure good adhesion of my sputtered NiV film?

A1: The most critical step is thorough substrate cleaning.[1] The presence of any contaminants, including organic residues, dust, or even a thin layer of adsorbed water, can severely compromise adhesion.[1][2]

Q2: How does substrate temperature affect the adhesion of my NiV film?

A2: Increasing the substrate temperature generally improves adhesion.[5][8] Higher temperatures provide more energy to the arriving atoms, allowing them to diffuse on the surface and find lower-energy sites, which promotes the formation of a stronger bond with the substrate.[1] However, excessively high temperatures can introduce thermal stress if there is a large mismatch in the coefficient of thermal expansion between the film and the substrate.[5]

Q3: Can the argon pressure during sputtering affect film adhesion?

A3: Yes, the argon working pressure is a critical parameter. Lowering the pressure increases the mean free path of the sputtered atoms, allowing them to arrive at the substrate with higher energy.[1] This can improve adhesion by promoting implantation and the formation of a dense film. Conversely, higher pressures can reduce adatom energy but may be used to control film stress.[1]

Q4: My NiV film is under high compressive stress. How can I reduce it to improve adhesion?

A4: High compressive stress is a common issue in sputtered films. To reduce it, you can try increasing the argon working pressure or decreasing the sputtering power.[3][4] Post-deposition annealing can also help to relieve stress.[4]

Q5: Are there any materials I can use as an adhesion layer for NiV?

A5: Yes, thin layers of titanium (Ti) or chromium (Cr) are commonly used as adhesion promoters for a variety of sputtered films, including nickel-based alloys.[6][7] These materials form strong bonds with both the substrate and the subsequently deposited NiV film.

Data Presentation

Table 1: Influence of Sputtering Parameters on NiV Film Adhesion

ParameterEffect of Increasing the ParameterTypical RangeRationale
Sputtering Power Generally improves adhesion100 - 500 WIncreases kinetic energy of sputtered atoms, promoting implantation and denser film growth.[1]
Argon Pressure Can decrease adhesion1 - 20 mTorrReduces the mean free path, leading to lower energy atoms arriving at the substrate.[1]
Substrate Temperature Generally improves adhesionRoom Temp - 500 °CEnhances adatom mobility, allowing atoms to find optimal bonding sites.[5][9]
Substrate Bias Can improve adhesion-20 to -100 VIncreases ion bombardment of the growing film, leading to densification.[10]

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure

This protocol is a general-purpose cleaning procedure for common substrates like silicon, glass, and alumina.

  • Initial Solvent Clean:

    • Place the substrates in a beaker with acetone.

    • Ultrasonicate for 10-15 minutes.

    • Remove and rinse with deionized (DI) water.

  • Second Solvent Clean:

    • Place the substrates in a beaker with isopropanol.[11][12]

    • Ultrasonicate for 10-15 minutes.

    • Remove and rinse thoroughly with DI water.

  • Drying:

    • Dry the substrates with a stream of high-purity nitrogen gas.

  • Dehydration Bake (Optional but Recommended):

    • Bake the substrates in an oven at 120-150°C for at least 30 minutes to remove any adsorbed water.[2]

  • Plasma Clean (Optional):

    • Immediately before loading into the sputtering system, an in-situ oxygen or argon plasma clean can be performed to remove any remaining organic contaminants or native oxides.[6]

Protocol 2: Adhesion Tape Test (ASTM D3359)

This is a simple and quick qualitative test to assess film adhesion.

  • Preparation:

    • Use a specified pressure-sensitive tape (e.g., Scotch® Brand Tape 610 or equivalent).

  • Application:

    • Place the center of a new piece of tape onto the NiV film.

    • Firmly press the tape onto the film, ensuring no air bubbles are trapped.

  • Removal:

    • Within 90 seconds of application, remove the tape by rapidly pulling it back upon itself at as close to a 180° angle as possible.

  • Inspection:

    • Examine the tape and the film for any signs of delamination. The amount of film removed is an indication of the adhesion quality.

Visualizations

TroubleshootingWorkflow start Poor NiV Film Adhesion check_cleaning Is Substrate Cleaning Protocol Rigorous? start->check_cleaning implement_cleaning Implement Multi-Step Solvent Clean (Acetone, IPA) check_cleaning->implement_cleaning No check_stress Is Film Stress Optimized? check_cleaning->check_stress Yes implement_cleaning->check_stress optimize_params Adjust Sputtering Parameters (Pressure, Power) check_stress->optimize_params No check_temp Is Substrate Temperature Appropriate? check_stress->check_temp Yes optimize_params->check_temp adjust_temp Increase Substrate Temperature check_temp->adjust_temp No use_adhesion_layer Consider Adhesion Layer (Ti, Cr) check_temp->use_adhesion_layer Yes adjust_temp->use_adhesion_layer end_good Good Adhesion Achieved use_adhesion_layer->end_good

Caption: Troubleshooting workflow for poor NiV film adhesion.

ParameterInfluence cluster_params Sputtering Parameters cluster_props Film Properties Power Sputtering Power AdatomEnergy Adatom Energy Power->AdatomEnergy + FilmStress Film Stress Power->FilmStress +/- Pressure Working Pressure Pressure->AdatomEnergy - Pressure->FilmStress - Temperature Substrate Temperature Temperature->AdatomEnergy + FilmDensity Film Density AdatomEnergy->FilmDensity + Adhesion Film Adhesion FilmStress->Adhesion - FilmDensity->Adhesion +

Caption: Influence of sputtering parameters on film properties and adhesion.

CleaningWorkflow start Start Substrate Cleaning ultrasonic_acetone Ultrasonicate in Acetone start->ultrasonic_acetone rinse1 Rinse with DI Water ultrasonic_acetone->rinse1 ultrasonic_ipa Ultrasonicate in Isopropanol rinse1->ultrasonic_ipa rinse2 Rinse with DI Water ultrasonic_ipa->rinse2 dry_n2 Dry with Nitrogen Gas rinse2->dry_n2 bake Dehydration Bake (Optional) dry_n2->bake plasma_clean In-situ Plasma Clean (Optional) bake->plasma_clean end Substrate Ready for Deposition plasma_clean->end

Caption: A typical substrate cleaning workflow for sputtering.

References

reducing agglomeration of nickel vanadium nanoparticles during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nickel-vanadium (Ni-V) nanoparticles, with a specific focus on minimizing agglomeration.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of agglomeration during the synthesis of nickel-vanadium nanoparticles?

Agglomeration in nanoparticle synthesis is a common phenomenon driven by the high surface energy of the newly formed particles. Nanoparticles tend to reduce their surface energy by clumping together. The primary causes include:

  • Van der Waals Forces: Attractive forces between individual nanoparticles.

  • Chemical Bonding: Formation of solid bridges between particles at high synthesis temperatures.

  • Magnetic Dipole-Dipole Interactions: Particularly relevant for nickel-containing nanoparticles.

  • Inadequate Surface Capping: Insufficient stabilization by surfactants or capping agents.

  • Suboptimal pH: The pH of the reaction mixture can influence the surface charge of the nanoparticles, affecting their electrostatic repulsion.[1][2]

Q2: How does the choice of surfactant impact the agglomeration of Ni-V nanoparticles?

Surfactants play a crucial role in preventing agglomeration by adsorbing onto the nanoparticle surface and providing a protective barrier. This can occur through two main mechanisms:

  • Steric Hindrance: Long-chain surfactant molecules create a physical barrier that prevents nanoparticles from coming into close contact.

  • Electrostatic Repulsion: Ionic surfactants impart a surface charge to the nanoparticles, causing them to repel each other.

Commonly used surfactants in nanoparticle synthesis include cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (B86663) (SDS), and polyvinylpyrrolidone (B124986) (PVP).[3][4][5][6][7] The choice of surfactant and its concentration are critical parameters that need to be optimized for a specific synthesis method.

Q3: What is the effect of synthesis temperature on nanoparticle agglomeration?

Temperature has a significant impact on the kinetics of nanoparticle formation and growth.[8] Generally, higher temperatures can lead to:

  • Increased Reaction Rates: Faster formation of nanoparticles.

  • Enhanced Diffusion: Increased movement of nanoparticles, which can promote collisions and agglomeration.

  • Sintering: At very high temperatures, solid-state diffusion can cause nanoparticles to fuse, forming hard agglomerates.

However, in some synthesis methods, such as chemical vapor synthesis, increasing the coating temperature with an agent like KCl can decrease the agglomeration ratio.[9] The optimal temperature is highly dependent on the specific synthesis route and precursors used.

Q4: How does pH influence the agglomeration of Ni-V nanoparticles?

The pH of the synthesis solution is a critical parameter that affects the surface chemistry of the nanoparticles.[1][2][10] By controlling the pH, it is possible to:

  • Modify Surface Charge: The surface of metal oxide nanoparticles can be protonated or deprotonated depending on the pH, leading to a net positive or negative surface charge. This charge creates electrostatic repulsion between particles, preventing agglomeration.[2]

  • Control Reaction Kinetics: The pH can influence the rate of hydrolysis and condensation of the metal precursors, which in turn affects the nucleation and growth of the nanoparticles.[1][11]

For instance, in the synthesis of some metal oxide nanoparticles, adjusting the pH to be far from the isoelectric point (the pH at which the surface charge is zero) can enhance colloidal stability.

Troubleshooting Guide

Problem: My synthesized nickel-vanadium nanoparticles are heavily agglomerated.

This is a common issue that can be addressed by systematically evaluating and optimizing several synthesis parameters.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inadequate Surfactant Concentration 1. Increase Surfactant Concentration: Gradually increase the concentration of the surfactant in the reaction mixture. 2. Try a Different Surfactant: If increasing the concentration is ineffective, consider using a different type of surfactant (e.g., switching from an ionic to a non-ionic surfactant).[4][5]Reduced agglomeration and smaller, more uniform nanoparticles.
Suboptimal Synthesis Temperature 1. Lower the Synthesis Temperature: High temperatures can accelerate agglomeration. Try reducing the reaction temperature in increments. 2. Optimize Heating Rate: A slower heating rate can sometimes promote more controlled nucleation and growth.Formation of smaller, less agglomerated nanoparticles.
Incorrect pH of the Reaction Mixture 1. Measure and Adjust pH: Determine the pH of your precursor solution and adjust it using an acid or base (e.g., HCl or NaOH).[2] 2. Perform a pH Study: Systematically vary the pH of the synthesis to find the optimal range for stability.[12]Enhanced electrostatic repulsion between particles, leading to better dispersion.
Inefficient Mixing 1. Increase Stirring Speed: Ensure vigorous and uniform stirring throughout the synthesis to prevent localized high concentrations of reactants. 2. Use a Homogenizer: For some methods, using a high-shear homogenizer can improve the dispersion of precursors and newly formed nanoparticles.More uniform reaction conditions and reduced agglomeration.

Experimental Protocols

Protocol 1: Surfactant-Assisted Solvothermal Synthesis of Nickel-Vanadium Oxide Nanoparticles

This protocol provides a general framework for synthesizing Ni-V oxide nanoparticles using a solvothermal method with the aid of a surfactant to control agglomeration.

Materials:

Procedure:

  • Precursor Solution A: Dissolve a specific molar ratio of NiCl₂·6H₂O in a mixture of ethanol and ethylene glycol.

  • Precursor Solution B: Dissolve a corresponding molar amount of NH₄VO₃ in deionized water, potentially with gentle heating to aid dissolution.

  • Mixing: Slowly add Precursor Solution B to Precursor Solution A under vigorous stirring.

  • Surfactant Addition: Add a predetermined amount of PVP to the mixture while continuing to stir.

  • Solvothermal Reaction: Transfer the final mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-200°C) for a set duration (e.g., 12-24 hours).[13]

  • Cooling and Washing: Allow the autoclave to cool to room temperature naturally. Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and excess surfactant.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C).

Logical Workflow for Protocol 1

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_post Post-Processing A Dissolve NiCl2 in Ethanol/Ethylene Glycol Mix Mix Solutions A and B A->Mix B Dissolve NH4VO3 in DI Water B->Mix Add_Surfactant Add PVP Surfactant Mix->Add_Surfactant Autoclave Solvothermal Reaction in Autoclave Add_Surfactant->Autoclave Cool Cool to Room Temperature Autoclave->Cool Wash Centrifuge and Wash Cool->Wash Dry Dry in Vacuum Oven Wash->Dry

Caption: Workflow for solvothermal synthesis of Ni-V nanoparticles.

Data Presentation

Table 1: Effect of Synthesis Parameters on Nickel Nanoparticle Agglomeration

This table summarizes the effect of key synthesis parameters on the agglomeration of nickel-based nanoparticles, providing a starting point for optimizing Ni-V nanoparticle synthesis.

Parameter Variation Effect on Agglomeration Reference
Temperature 800°C → 900°C (with NaCl coating)Agglomeration ratio decreased from 23.60% to 17.40%[9]
Temperature 800°C → 900°C (with KCl coating)Agglomeration ratio decreased from 16.40% to 4.80%[9]
pH 6 → 12Formation of wool-like nanostructures from chain-like particles[2]
Surfactant With vs. Without PVP (in presence of SDS)The combination of SDS/PVP produced finer nanoparticles compared to SDS alone.[6]

Signaling Pathway for Agglomeration Control

The following diagram illustrates the key pathways to control nanoparticle agglomeration during synthesis.

G cluster_forces Driving Forces for Agglomeration cluster_control Control Strategies NP Nanoparticle Formation VdW Van der Waals Forces NP->VdW Bonding Chemical Bonding NP->Bonding Magnetic Magnetic Interactions NP->Magnetic Agglomeration Agglomeration VdW->Agglomeration Bonding->Agglomeration Magnetic->Agglomeration Surfactant Surfactant Addition Surfactant->Agglomeration Inhibits pH pH Control pH->Agglomeration Inhibits Temp Temperature Optimization Temp->Agglomeration Influences

Caption: Factors influencing nanoparticle agglomeration and control strategies.

References

overcoming passivation issues in nickel vanadium alloy corrosion testing

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nickel-Vanadium Alloy Corrosion Testing

Welcome to the technical support center for nickel-vanadium (Ni-V) alloy corrosion testing. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to alloy passivation during electrochemical experiments.

Frequently Asked Questions (FAQs)

Q1: What is passivation and why is it important in Ni-V alloys?

A1: Passivation is the formation of a very thin, protective oxide layer on the surface of a metal or alloy that inhibits further corrosion.[1] For Ni-V alloys, which are used in corrosive environments, this passive film is crucial for their durability and performance.[2][3] The effectiveness of this layer, often composed of nickel and vanadium oxides, dictates the alloy's corrosion resistance.[4]

Q2: How does vanadium influence the corrosion resistance of nickel alloys?

A2: Vanadium can enhance the corrosion resistance of nickel-based alloys through several mechanisms. It acts as a solid solution strengthener, which can improve the alloy's mechanical properties.[5] Vanadium can also participate in the formation of the passive layer, potentially creating a more robust and protective barrier against corrosive elements.[4] Specifically, it can promote the formation of a multi-layered passivation film, with an outer layer rich in vanadium oxides that can repel chloride ions, and an inner layer rich in other oxides like chromium oxide.[4]

Q3: What are common electrochemical tests to evaluate Ni-V alloy passivation?

A3: The most common techniques are:

  • Potentiodynamic Polarization: This method measures the current response of the alloy to a controlled change in potential. It helps determine key parameters like corrosion potential (Ecorr), corrosion current (icorr), and pitting potential.[6][7]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the passive film, including its resistance and capacitance.[8][9] It is highly effective for evaluating the performance of passive layers over time.[8]

  • Cyclic Voltammetry: This technique is useful for studying the formation and breakdown of the passive film and assessing the alloy's susceptibility to localized corrosion.[10]

Q4: My potentiodynamic polarization curve for a Ni-V alloy doesn't show a clear passive region. What could be the cause?

A4: A lack of a distinct passive region can be due to several factors:

  • Aggressive Environment: The testing solution may be too aggressive (e.g., high chloride concentration, extreme pH), preventing a stable passive film from forming.[11]

  • Inadequate Surface Preparation: A rough or contaminated surface can inhibit uniform passivation. Proper polishing and cleaning of the sample are critical.

  • Alloy Composition: The percentage of vanadium and other alloying elements may not be sufficient to induce passivation in the specific test environment.

  • Scan Rate: An excessively fast potential scan rate may not allow enough time for the passive layer to form and stabilize.

Troubleshooting Guide

This guide addresses specific issues that may arise during the corrosion testing of Ni-V alloys.

Problem / Observation Potential Cause(s) Recommended Troubleshooting Steps
High Passive Current Density Unstable or porous passive film; Crevice corrosion under the sample holder or gasket; High conductivity of the electrolyte.1. Verify surface preparation is adequate and free of contaminants. 2. Inspect the electrochemical cell for potential crevice sites.[10] 3. Use Electrochemical Impedance Spectroscopy (EIS) to analyze the passive film's properties.[8] 4. Consider deaerating the solution to remove dissolved oxygen, which can affect passivation.
"CA Overload" Error on Potentiostat during Polarization Scan High corrosion rate leading to excessive current; Incorrect instrument settings (e.g., current range); Issues with the counter electrode or electrical connections.1. Check all cable and electrode connections.[12] 2. Ensure the counter electrode has a sufficiently large surface area (e.g., platinum mesh).[12] 3. Verify that the current range on the potentiostat is set appropriately for the expected corrosion rate. 4. Dilute the test solution to reduce its corrosivity (B1173158) and lower the overall current.
Pitting Potential (Epit) is Lower than Expected or Highly Variable Surface defects or inclusions acting as pit initiation sites; Aggressive ions (e.g., chlorides) in the test solution; Inconsistent surface finish.1. Examine the alloy surface with microscopy (e.g., SEM) for defects before and after testing.[11] 2. Ensure a standardized and reproducible surface polishing procedure. 3. Perform cyclic potentiodynamic polarization to confirm susceptibility to pitting.[6] 4. Analyze the effect of chloride concentration on the pitting potential.[13]
EIS Nyquist Plot Shows a Very Small Semicircle Low charge transfer resistance, indicating a high corrosion rate; A non-protective or absent passive film.1. Correlate the EIS data with potentiodynamic polarization results to confirm a high corrosion rate. 2. Allow the sample to stabilize at its open-circuit potential (OCP) for a longer period before running the EIS scan to allow for passive film formation.[8] 3. Check the pH and composition of the electrolyte, as small variations can significantly impact passivation.[11]

Experimental Protocols

Protocol: Potentiodynamic Polarization Testing for Passivation Assessment

This protocol outlines the steps for evaluating the passivation behavior of a Ni-V alloy sample using potentiodynamic polarization.

  • Sample Preparation:

    • Mount the Ni-V alloy sample in an appropriate resin, leaving one surface of a known area exposed.

    • Mechanically grind the exposed surface with successively finer silicon carbide (SiC) papers (e.g., from 240 to 1200 grit).

    • Polish the surface with a diamond suspension (e.g., 6 µm followed by 1 µm) to achieve a mirror-like finish.

    • Clean the polished sample ultrasonically in ethanol (B145695) and then deionized water. Dry the sample with a stream of air.

  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode flat cell.

    • The Ni-V alloy sample is the working electrode (WE).

    • Use a platinum mesh or graphite (B72142) rod as the counter electrode (CE).

    • Use a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

    • Fill the cell with the desired corrosive electrolyte (e.g., 3.5 wt% NaCl solution).

  • Measurement Procedure:

    • Immerse the electrodes in the electrolyte.

    • Monitor the open-circuit potential (OCP) until it stabilizes (e.g., a potential change of less than 2 mV over 5 minutes). This typically takes 30-60 minutes.

    • Begin the potentiodynamic scan from a cathodic potential (e.g., -250 mV vs. OCP) towards an anodic potential.

    • Set the scan rate to a slow value, such as 0.167 mV/s or 0.6 V/h, to allow for quasi-steady-state conditions.[13]

    • Continue the scan until a significant increase in current density indicates the breakdown of the passive film (transpassivation or pitting).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • From the polarization curve, determine the corrosion potential (Ecorr), corrosion current density (icorr), passive region width, and pitting potential (Epit).

Visualizations

G start Unexpected Corrosion Result (e.g., High Corrosion Rate, No Passivity) check_connections check_connections start->check_connections end_node Identify Root Cause & Refine Protocol check_params check_params check_connections->check_params check_solution check_solution check_params->check_solution check_surface check_surface check_solution->check_surface check_crevice check_crevice check_surface->check_crevice run_eis run_eis check_crevice->run_eis run_sem run_sem run_eis->run_sem run_sem->end_node

G cluster_environment Corrosive Environment (e.g., Cl⁻ ions) cluster_alloy Ni-V Alloy Bulk ion Aggressive Ions passivelayer Passive Film Formation Outer Layer (V-Oxides) Inner Layer (Ni-Oxides) ion->passivelayer:f0 Attack alloy Ni-V Matrix passivelayer:f2->alloy:f0 Protects

References

Technical Support Center: Mitigating Nickel and Vanadium Poisoning in FCC Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Fluid Catalytic Cracking (FCC) catalysts.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments involving nickel and vanadium contamination of FCC catalysts.

Frequently Asked Questions (FAQs):

  • Q1: We are observing a significant increase in hydrogen and coke production in our experiments. What is the likely cause?

    A1: A notable increase in hydrogen and coke yields is a classic indicator of nickel poisoning on your FCC catalyst.[1][2] Nickel, in its reduced metallic state, acts as a potent dehydrogenation agent, which alters the reaction selectivity towards these undesirable byproducts.[1] To confirm this, you can analyze the H2/CH4 ratio in your dry gas; a ratio above 0.50 %v/%v suggests significant dehydrogenation activity due to nickel contamination.[1]

  • Q2: Our catalyst's overall conversion and activity are dropping, even with fresh catalyst additions. What should we investigate?

    A2: A decline in catalyst activity, particularly an irreversible loss, strongly points towards vanadium poisoning.[3][4][5] Vanadium, especially in the presence of steam at high temperatures, can migrate within the catalyst particle and destroy the crystalline structure of the Y zeolite, which provides the primary active sites for cracking.[1][5][6] This destruction is often accelerated by the presence of sodium.[5][6]

  • Q3: How can we differentiate between nickel and vanadium poisoning based on product yields?

    A3: Nickel poisoning primarily affects product selectivity, leading to higher coke and hydrogen production, while having a lesser impact on overall catalyst activity.[1][6] Conversely, vanadium poisoning leads to a significant drop in catalyst activity and gasoline yield due to the destruction of the zeolite structure.[5][6] While vanadium also has some dehydrogenation activity, it is less pronounced than that of nickel.[5]

  • Q4: What are the primary strategies to mitigate nickel poisoning in a laboratory setting?

    A4: The most common strategy is the use of passivators, which are additives that interact with nickel to reduce its dehydrogenation activity. Antimony and bismuth are widely used for this purpose.[7][8] These passivators can be introduced to the feed. Another approach is to use catalysts that incorporate nickel traps, such as specialty aluminas, in their matrix.[9]

  • Q5: What are the recommended methods for passivating vanadium?

    A5: Vanadium poisoning is typically mitigated through the use of "traps" within the catalyst formulation. These traps are basic oxides, such as rare earth oxides (e.g., La2O3), MgO, or CaO, which react with the acidic mobile vanadium species to form stable, less harmful compounds.[10][11] Tin-based additives can also be used to passivate vanadium.[7][12]

  • Q6: We are using an antimony-based nickel passivator and are seeing some unexpected side effects, including what appears to be NOx emissions. Is this normal?

    A6: Yes, the use of antimony as a nickel passivator can have some side effects. It has been reported to increase NOx emissions and can also lead to fouling in the bottom of the fractionator.[13][14] Additionally, antimony can decrease the effectiveness of CO promoters that might be used in the regenerator.[15][16] Bismuth-based passivators are an alternative with a lower environmental and operational impact.[8][16]

  • Q7: Can nickel and vanadium interact on the catalyst surface?

    A7: Yes, there is evidence of interaction between nickel and vanadium on the catalyst. Some studies suggest that the co-presence of nickel can actually reduce the destructive effects of vanadium on the catalyst's structure.[3][17] However, other research indicates that for rare earth-containing catalysts, the presence of nickel can enhance the detrimental effect of vanadium.[18][19]

Data Presentation

The following tables summarize key quantitative data related to nickel and vanadium poisoning and mitigation strategies.

Table 1: Impact of Nickel on FCC Product Yields

ParameterBase Case (Low Ni)High Ni Case
H2/CH4 Ratio (%v/%v)< 0.30> 0.50
Conversion (wt%)BaselineDecreased
Coke Yield (wt%)BaselineIncreased
Hydrogen Yield (wt%)BaselineIncreased

Source: Adapted from FCC SA publications.[1]

Table 2: Comparison of Nickel Passivator Deposition Efficiency

PassivatorAverage Deposition Efficiency on Catalyst
Antimony36% - 44%
Bismuth> 60%

Source: Oil & Gas Journal.[20]

Table 3: Effect of Vanadium Concentration on Catalyst Properties

Vanadium on Catalyst (ppm)Approximate Reduction in Cumene Cracking Activity
4000> 50%

Source: SciELO.[5]

Table 4: Performance of Vanadium Traps in Laboratory Tests

Vanadium Trap TypePerformance Characteristic
Rare Earth-BasedHigher activity maintenance at comparable catalyst-to-oil ratios. More effective due to improved sulfur tolerance.
Alkaline Earth-BasedLess effective in the presence of SOx as they readily sulphate.

Source: BASF Corporation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate FCC catalyst poisoning.

1. Preparation of Metal-Impregnated FCC Catalysts

This protocol describes the incipient wetness impregnation method for contaminating FCC catalysts with nickel and vanadium in a controlled laboratory setting.

  • Materials:

    • Fresh or equilibrium FCC catalyst

    • Nickel(II) naphthenate or Vanadyl naphthenate solution of known concentration

    • Solvent (e.g., toluene (B28343) or cyclohexane)

    • Drying oven

    • Calcination furnace

    • Steaming apparatus

  • Procedure:

    • Calculate the required volume of the metal naphthenate solution to achieve the target metal loading (e.g., ppm by weight) on the catalyst, based on the catalyst's pore volume.

    • Dissolve the calculated amount of metal naphthenate in a suitable solvent.

    • Slowly add the metal solution to the catalyst sample while continuously mixing to ensure uniform distribution.

    • Age the impregnated catalyst for a specified period (e.g., 2-4 hours) at room temperature to allow for equilibration.

    • Dry the catalyst in an oven at 110-120°C for 12 hours to remove the solvent.

    • Calcine the dried catalyst in air at a high temperature (e.g., 550°C) for 6 hours to decompose the organic portion of the precursor.

    • To simulate the conditions in a commercial FCC unit, steam-age the calcined, metal-impregnated catalyst at a high temperature (e.g., 760°C) for 4-16 hours.

2. Microactivity Test (MAT) for Catalyst Performance Evaluation

This protocol is based on ASTM D3907 and D5154 standards for assessing the activity and selectivity of FCC catalysts.

  • Apparatus:

    • MAT unit with a fixed-bed reactor

    • Syringe pump for feed injection

    • Furnace with temperature control

    • Product collection system (gas and liquid)

    • Gas chromatograph (GC) for product analysis

    • Carbon analyzer

  • Procedure:

    • Load a precise amount of the metal-poisoned catalyst (typically 4 grams) into the MAT reactor.

    • Heat the reactor to the desired reaction temperature (e.g., 482°C) under a nitrogen flow.

    • Inject a specific mass of a standard gas oil feed over the catalyst at a controlled rate (e.g., 1.33 g over 75 seconds).

    • Collect the gaseous and liquid products in cooled receivers.

    • Purge the reactor with nitrogen to ensure all products are collected.

    • Analyze the gaseous products by GC to determine the yields of hydrogen, light hydrocarbons, etc.

    • Analyze the liquid product by simulated distillation GC to determine the conversion.

    • Measure the amount of coke deposited on the catalyst using a carbon analyzer.

    • Calculate the catalyst's conversion, selectivity, and yields of various products.

3. X-ray Diffraction (XRD) for Crystallinity Analysis

This protocol is used to assess the impact of vanadium poisoning on the zeolite structure of the catalyst.

  • Apparatus:

    • X-ray diffractometer with a Cu Kα radiation source

  • Procedure:

    • Prepare a powdered sample of the vanadium-poisoned catalyst.

    • Mount the sample in the XRD instrument.

    • Scan the sample over a 2θ range that covers the characteristic peaks of the Y zeolite (typically 5-40°).

    • Identify the main diffraction peaks of the Y zeolite.

    • Calculate the relative crystallinity of the poisoned catalyst by comparing the area of its characteristic peaks to that of a non-poisoned, steamed reference catalyst. A significant decrease in peak intensity and area indicates destruction of the zeolite structure.

4. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

This technique is used to visualize the distribution of nickel and vanadium on the surface of the catalyst particles.

  • Apparatus:

    • Scanning Electron Microscope with an EDX detector

  • Procedure:

    • Mount the catalyst particles on a sample holder using conductive carbon tape.

    • If the sample is non-conductive, apply a thin coating of carbon or gold to prevent charging.

    • Insert the sample into the SEM chamber and obtain a high-vacuum.

    • Acquire secondary electron images to visualize the surface morphology of the catalyst particles.

    • Use the EDX detector to perform elemental mapping of the particle surface to determine the spatial distribution of nickel, vanadium, and other elements of interest. This can reveal whether the metals are uniformly distributed or concentrated in specific areas.

Visualizations

Diagram 1: Nickel and Vanadium Poisoning Mechanisms

G cluster_0 Nickel Poisoning cluster_1 Vanadium Poisoning Ni_feed Ni in Feed Ni_deposit Ni Deposit on Catalyst Ni_feed->Ni_deposit Cracking Process Ni_reduced Reduced Metallic Ni Ni_deposit->Ni_reduced Riser Conditions Dehydrogenation Dehydrogenation Reactions Ni_reduced->Dehydrogenation H2_Coke Increased H2 & Coke Dehydrogenation->H2_Coke V_feed V in Feed V_deposit V Deposit on Catalyst V_feed->V_deposit Cracking Process V_oxidized Oxidized V (V2O5) V_deposit->V_oxidized Regenerator Conditions Vanadic_acid Mobile Vanadic Acid V_oxidized->Vanadic_acid + Steam Zeolite_destruction Zeolite Structure Destruction Vanadic_acid->Zeolite_destruction Activity_loss Catalyst Activity Loss Zeolite_destruction->Activity_loss

Caption: Mechanisms of Nickel and Vanadium Poisoning on FCC Catalysts.

Diagram 2: Mitigation Strategies for Ni and V Poisoning

G cluster_0 Nickel Mitigation cluster_1 Vanadium Mitigation Ni_poisoning Nickel Poisoning Passivators Passivators (Sb, Bi) Ni_poisoning->Passivators Addition to Feed Ni_traps Nickel Traps (Alumina) Ni_poisoning->Ni_traps Catalyst Formulation Reduced_dehydro Reduced Dehydrogenation Passivators->Reduced_dehydro Ni_traps->Reduced_dehydro V_poisoning Vanadium Poisoning V_traps Vanadium Traps (Rare Earths, MgO) V_poisoning->V_traps Catalyst Formulation Stable_vanadates Formation of Stable Vanadates V_traps->Stable_vanadates Reaction with Mobile V Protected_zeolite Protected Zeolite Structure Stable_vanadates->Protected_zeolite

Caption: Mitigation Strategies for Nickel and Vanadium Poisoning.

Diagram 3: Experimental Workflow for Catalyst Poisoning Evaluation

G start Start: Catalyst Sample prepare_catalyst Prepare Metal-Impregnated Catalyst (Incipient Wetness) start->prepare_catalyst mat_test Perform Microactivity Test (MAT) prepare_catalyst->mat_test characterization Characterize Catalyst (XRD, SEM-EDX) prepare_catalyst->characterization product_analysis Analyze Products (GC, Carbon Analyzer) mat_test->product_analysis calc_performance Calculate Conversion & Selectivity product_analysis->calc_performance evaluate_poisoning Evaluate Poisoning Effects calc_performance->evaluate_poisoning characterization->evaluate_poisoning end End: Report Results evaluate_poisoning->end

Caption: Workflow for Evaluating FCC Catalyst Poisoning in the Laboratory.

References

Technical Support Center: Reactivation of Nickel Cathodes with Vanadium Species in Alkaline Electrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reactivation of nickel cathodes using vanadium species in alkaline electrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of nickel cathode deactivation in alkaline electrolysis?

A1: The primary cause of nickel cathode deactivation during alkaline water electrolysis is the absorption of hydrogen into the nickel lattice, leading to the formation of a nickel hydride (NiHx) phase.[1] This hydride phase alters the electronic properties of the cathode surface, increasing the overpotential for the hydrogen evolution reaction (HER) and reducing the overall energy efficiency of the electrolysis process.[1]

Q2: How do vanadium species reactivate a deactivated nickel cathode?

A2: The addition of soluble vanadium species, typically from vanadium pentoxide (V₂O₅), to the alkaline electrolyte leads to the in-situ deposition of a thin, vanadium-bearing film on the nickel cathode surface.[1][2] This process is understood to have a dual effect:

  • Decomposition of Nickel Hydride: The presence of the vanadium deposit facilitates the decomposition of the passivating nickel hydride phase, restoring the active nickel surface.[1]

  • Surface Area Enhancement: While the primary reactivation mechanism is the decomposition of nickel hydride, the deposited vanadium layer can also lead to a partial increase in the electrochemically active surface area.[1]

Q3: What is the chemical nature of the vanadium deposit on the nickel cathode?

A3: The deposit formed on the nickel cathode is a mixed-valence vanadium compound.[1][3] It is largely amorphous with a smooth and compact structure, typically 1-2 µm thick.[1] The average stoichiometry of the deposit has been identified as K₂H₂V₁₀O₂₆·4H₂O.[1]

Q4: Does the concentration of dissolved vanadium species affect the extent of reactivation?

A4: Interestingly, the magnitude of the reactivation of the nickel cathode has been found to be independent of the concentration of the dissolved vanadium species in the electrolyte.[1] However, a sufficient concentration is necessary to initiate the deposition process.

Q5: Is the electrocatalytic activity of a vanadium-reactivated nickel cathode superior to that of a fresh nickel cathode?

A5: No, the electrocatalytic activity of a vanadium-modified nickel cathode is not higher than that of a fresh, un-deactivated nickel cathode.[1][2] The reactivation process restores the activity to a level comparable to the initial state but does not produce a synergistic catalytic effect. However, a key advantage is that the reactivated cathode exhibits stable activity over extended periods.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No significant decrease in overpotential after adding vanadium pentoxide. 1. Incomplete dissolution of V₂O₅: Vanadium pentoxide may not have fully dissolved in the alkaline electrolyte. 2. Insufficient electrolysis time after addition: The deposition of the vanadium layer is a time-dependent electrochemical process.1. Ensure the V₂O₅ is fully dissolved in the KOH electrolyte before initiating the reactivation process. Gentle heating and stirring can aid dissolution. 2. Continue the electrolysis at a constant current density (e.g., 100-250 mA/cm²) for a sufficient duration to allow for the formation of the vanadium-bearing deposit.[1]
Uneven or patchy vanadium coating on the nickel cathode. 1. Non-uniform current distribution: Inhomogeneous current density across the cathode surface can lead to preferential deposition. 2. Localized contamination on the cathode surface: Organic or inorganic contaminants can inhibit uniform deposition.1. Ensure proper cell geometry and electrode placement to promote a uniform current distribution. 2. Thoroughly clean and pre-treat the nickel cathode before the electrolysis experiment to remove any surface contaminants.
Reactivated cathode deactivates again relatively quickly. 1. Instability of the vanadium deposit: The deposited layer might be mechanically unstable or slowly dissolve back into the electrolyte under certain operating conditions. 2. Presence of electrolyte impurities: Certain metallic impurities in the electrolyte can co-deposit on the cathode and interfere with the stability of the vanadium layer.[4]1. Operate the electrolysis cell under stable conditions (temperature, current density, and electrolyte concentration). Avoid frequent start-stop cycles. 2. Use high-purity KOH and deionized water to prepare the electrolyte to minimize the concentration of detrimental impurities.
Initial high activity of the reactivated cathode is not maintained. Formation of a new hydride layer: Under prolonged and harsh operating conditions, hydrogen can still diffuse through the vanadium layer and form nickel hydride at the interface.While the vanadium layer provides stability, it may not completely prevent hydrogen absorption over very long operational times. Periodic reactivation by introducing vanadium species might be necessary for long-term industrial applications.

Quantitative Data Summary

ParameterDeactivated Ni CathodeVanadium-Reactivated Ni CathodeReference
Hydrogen Overpotential IncreasedDecreased to near-initial levels[1]
Tafel Slope May increaseReturns to values similar to fresh Ni[2]
Charge Transfer Resistance IncreasedDecreased[5]
Deposit Thickness N/A1 - 2 µm[1]
Deposit Structure N/AAmorphous[1]

Experimental Protocols

Protocol for In-Situ Reactivation of a Deactivated Nickel Cathode

This protocol describes the general procedure for the in-situ reactivation of a deactivated nickel cathode in an alkaline electrolysis cell.

1. Materials and Equipment:

  • Electrolysis cell with a deactivated nickel cathode and a suitable anode (e.g., nickel).

  • Potassium hydroxide (B78521) (KOH) electrolyte (e.g., 6-8 M).[1]

  • Vanadium pentoxide (V₂O₅).

  • DC power supply.

  • Reference electrode (e.g., Hg/HgO) for electrochemical measurements (optional but recommended).

  • Magnetic stirrer and hotplate.

2. Procedure:

  • Electrolyte Preparation:

    • Prepare the desired concentration of KOH electrolyte (e.g., 8 M) using high-purity KOH pellets and deionized water.[2]

    • Dissolve a specific amount of V₂O₅ in the KOH electrolyte. The concentration is not critical for the extent of reactivation, but a small amount is necessary.[1] Gentle heating (e.g., 70°C) and stirring will facilitate dissolution.[2]

  • Electrolysis Cell Assembly:

    • Assemble the electrolysis cell with the deactivated nickel cathode, anode, and the vanadium-containing KOH electrolyte.

    • If using a reference electrode, place it in close proximity to the cathode surface.

  • Reactivation Process:

    • Heat the electrolyte to the desired operating temperature (e.g., 70-80°C).[1]

    • Apply a constant cathodic current density, typically in the range of 150-250 mA/cm².[1]

    • Continue the electrolysis for a sufficient period to allow for the formation of the vanadium-bearing deposit. The time required can vary depending on the specific conditions.

    • Monitor the cathode potential (overpotential) against the reference electrode. A gradual decrease in the overpotential indicates the reactivation of the cathode.

  • Post-Reactivation Analysis (Optional):

    • After the reactivation process, the cathode can be removed from the cell for surface analysis techniques such as Scanning Electron Microscopy (SEM) to observe the morphology of the deposit and Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the presence of vanadium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_electrolysis Electrolysis & Reactivation cluster_analysis Analysis prep_electrolyte Prepare KOH Electrolyte dissolve_v2o5 Dissolve V₂O₅ in Electrolyte prep_electrolyte->dissolve_v2o5 Add Vanadium Source assemble_cell Assemble Electrolysis Cell dissolve_v2o5->assemble_cell apply_current Apply Constant Current Density assemble_cell->apply_current monitor_potential Monitor Cathode Potential apply_current->monitor_potential Observe Decreasing Overpotential remove_cathode Remove Reactivated Cathode monitor_potential->remove_cathode Reactivation Complete surface_analysis Surface Analysis (SEM, EDX) remove_cathode->surface_analysis

Caption: Experimental workflow for nickel cathode reactivation.

deactivation_reactivation_cycle fresh_ni Fresh Ni Cathode (High Activity) deactivated_ni Deactivated Ni Cathode (NiHx Formation, Low Activity) fresh_ni->deactivated_ni Prolonged Electrolysis (H₂ Absorption) reactivated_ni Reactivated Ni Cathode (V-deposit, High Activity) deactivated_ni->reactivated_ni Addition of V₂O₅ (In-situ Deposition) reactivated_ni->fresh_ni Restored Activity reactivated_ni->deactivated_ni Potential Long-Term Re-deactivation

Caption: Deactivation and reactivation cycle of a nickel cathode.

References

Technical Support Center: Controlling the Morphology of Hydrothermally Synthesized NiV Nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the hydrothermal synthesis of nickel vanadium (NiV) nanostructures. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrothermal synthesis resulted in agglomerated nanoparticles instead of the desired discrete nanostructures. What are the likely causes and solutions?

A: Agglomeration is a common issue in nanoparticle synthesis. Several factors could be at play:

  • High Precursor Concentration: An excessive concentration of nickel and vanadium precursors can lead to rapid nucleation and uncontrolled growth, resulting in agglomeration.

    • Solution: Try decreasing the concentration of your nickel and vanadium salts. A lower concentration can slow down the reaction kinetics, allowing for more controlled crystal growth.

  • Inappropriate pH: The pH of the reaction mixture significantly influences the surface charge of the nanoparticles. If the pH is near the isoelectric point, the particles will have a neutral surface charge, leading to a lack of electrostatic repulsion and causing them to clump together.

    • Solution: Adjust the initial pH of the precursor solution. For many metal oxides, a more alkaline or acidic environment can induce a higher surface charge, promoting repulsion between particles. Experiment with a range of pH values to find the optimal condition for your desired morphology.

  • Insufficient Surfactant/Capping Agent: Surfactants or capping agents play a crucial role in stabilizing nanoparticles and preventing their aggregation by creating a protective layer on their surface.

    • Solution: Introduce a suitable surfactant or capping agent into your reaction mixture. Common choices include polymers like polyvinylpyrrolidone (B124986) (PVP) or small molecules like citrate. The concentration of the capping agent may also need to be optimized.

Q2: I am trying to synthesize NiV nanosheets, but I am consistently obtaining nanorods. How can I control the dimensionality of the nanostructures?

A: The final morphology of the nanostructures is a result of the differential growth rates of various crystal facets. To favor the 2D growth of nanosheets over the 1D growth of nanorods, you can try the following:

  • Adjusting the pH: The pH can influence which crystal faces grow fastest. For some materials, a more alkaline environment can promote the growth of planar structures.

  • Choice of Vanadium Precursor: The type of vanadate (B1173111) precursor can impact the final morphology. For instance, using ammonium (B1175870) metavanadate versus sodium orthovanadate may lead to different nanostructures due to variations in the hydrolysis and condensation rates.

  • Introducing Structure-Directing Agents: Certain ions or molecules can selectively adsorb onto specific crystal faces, inhibiting their growth and promoting growth in other directions. For example, some anions can cap the top and bottom faces of a nanocrystal, encouraging lateral growth to form nanosheets.

Q3: The crystallinity of my synthesized NiV nanostructures is poor. How can I improve it?

A: Poor crystallinity is often a result of incomplete reaction or suboptimal growth conditions.

  • Increase Reaction Time and Temperature: Higher temperatures and longer reaction times generally provide more energy and time for the atoms to arrange themselves into a well-defined crystal lattice.[1] However, be aware that excessive temperature can sometimes lead to larger, less uniform particles.

  • Post-Synthesis Annealing: Calcining the as-synthesized powder at an appropriate temperature can often improve crystallinity by removing residual impurities and promoting grain growth. The annealing temperature and duration should be carefully optimized to avoid phase changes or excessive sintering.

Q4: My final product contains impurities of nickel oxide or vanadium oxide. How can I obtain phase-pure NiV nanostructures?

A: The presence of binary oxide impurities suggests that the reaction stoichiometry or conditions are not optimal for the formation of the desired nickel vanadate phase.

  • Control Precursor Ratio: Ensure the molar ratio of your nickel and vanadium precursors is appropriate for the target NiV phase.

  • Homogeneous Mixing: Ensure that the precursor solutions are thoroughly mixed before the hydrothermal reaction to achieve a uniform distribution of reactants.

  • pH Control: The pH of the solution can influence the relative precipitation rates of different metal hydroxides or oxides. Fine-tuning the pH can help to favor the formation of the desired NiV compound.

Data Presentation: Influence of Synthesis Parameters on Morphology

The following table summarizes the general influence of key hydrothermal synthesis parameters on the morphology of resulting nanostructures. These are general trends, and specific outcomes for NiV systems may require experimental optimization.

ParameterEffect on MorphologyTypical Observations
Temperature Influences reaction kinetics and crystal growth rate.[1]Lower temperatures may lead to smaller, more uniform nanoparticles, while higher temperatures can result in larger, more crystalline structures like nanorods or nanosheets.[1]
pH Affects the hydrolysis and condensation of precursors, and the surface charge of nanoparticles.[2]Can be used to control the dimensionality of the nanostructures, for example, favoring nanosheet formation in more alkaline conditions.[2]
Precursor Conc. Determines the rate of nucleation and growth.[3][4][5]High concentrations can lead to rapid nucleation and agglomeration, while lower concentrations favor slower, more controlled growth of discrete nanostructures.[3][5]
Reaction Time Dictates the extent of crystal growth and phase formation.Longer reaction times generally lead to larger and more crystalline nanostructures. Insufficient time may result in amorphous or poorly crystalline materials.
Additives Surfactants, capping agents, or structure-directing agents can control particle size and shape.Can prevent agglomeration and selectively inhibit the growth of certain crystal faces to produce specific morphologies like nanorods or nanosheets.

Experimental Protocols

General Protocol for Hydrothermal Synthesis of NiV Nanostructures

This protocol provides a general framework. Specific parameters should be adjusted to target desired morphologies.

Materials:

  • Nickel (II) salt precursor (e.g., Nickel(II) nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O)

  • Vanadium precursor (e.g., Ammonium metavanadate, NH₄VO₃)

  • Solvent (typically deionized water)

  • pH adjusting agent (e.g., NaOH, NH₃·H₂O, or HCl)

  • Optional: Surfactant or capping agent (e.g., PVP, CTAB, sodium citrate)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the nickel salt in deionized water to form a clear solution.

    • In a separate beaker, dissolve the vanadium precursor in deionized water. This may require heating or the addition of a base to fully dissolve.

  • Mixing and pH Adjustment:

    • Slowly add the vanadium precursor solution to the nickel precursor solution under vigorous stirring.

    • Adjust the pH of the resulting mixture to the desired value using a suitable acid or base.

  • Hydrothermal Reaction:

    • Transfer the final solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 120-200 °C).

    • Maintain the temperature for the desired reaction time (e.g., 6-24 hours).

  • Product Recovery and Washing:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours.

Protocol for NiV Nanosheets (Example Modification)

To specifically target nanosheets, you might modify the general protocol as follows:

  • pH: Adjust the pH to a more alkaline range (e.g., pH 9-11).

  • Additives: Consider adding a structure-directing agent that is known to promote planar growth.

  • Temperature and Time: Use a moderate temperature (e.g., 160-180 °C) and a sufficiently long reaction time (e.g., 12-24 hours) to allow for the growth of well-defined sheets.

Protocol for NiV Nanorods (Example Modification)

To favor the formation of nanorods, consider these adjustments:

  • pH: A near-neutral or slightly acidic pH might favor anisotropic growth in one dimension.

  • Additives: Employ a capping agent that selectively binds to the sides of the nanocrystals, promoting growth along a single axis.

  • Temperature and Time: A slightly lower temperature and shorter reaction time compared to nanosheet synthesis might be beneficial.

Visualizations

Hydrothermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing Ni_precursor Nickel Precursor Solution Mixing Mixing & pH Adjustment Ni_precursor->Mixing V_precursor Vanadium Precursor Solution V_precursor->Mixing Autoclave Hydrothermal Reaction (Autoclave) Mixing->Autoclave Washing Washing & Centrifugation Autoclave->Washing Drying Drying Washing->Drying Final_Product NiV Nanostructures Drying->Final_Product

Caption: Workflow for the hydrothermal synthesis of NiV nanostructures.

Morphology_Control cluster_params cluster_morph Parameters Synthesis Parameters Temp Temperature Parameters->Temp pH pH Parameters->pH Conc Precursor Conc. Parameters->Conc Time Reaction Time Parameters->Time Morphology Resulting Morphology Temp->Morphology pH->Morphology Conc->Morphology Time->Morphology Nanosheets Nanosheets Morphology->Nanosheets Nanorods Nanorods Morphology->Nanorods Nanospheres Nanospheres Morphology->Nanospheres Agglomerates Agglomerates Morphology->Agglomerates

Caption: Key parameters influencing NiV nanostructure morphology.

References

improving the cycle life of nickel vanadium-based supercapacitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the cycle life of nickel-vanadium (Ni-V) based supercapacitors.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of rapid capacity decay in Ni-V based supercapacitors?

A1: Rapid capacity decay in nickel-vanadium based supercapacitors is a primary indicator of limited cycle life. The common culprits include:

  • Structural Degradation: The active material can undergo mechanical stress during repeated charge/discharge cycles, leading to pulverization and loss of contact with the current collector.[1][2]

  • Electrolyte Decomposition: At high voltages or elevated temperatures, the electrolyte can decompose, forming a resistive layer on the electrode surface and reducing ion accessibility.[1][2]

  • Agglomeration of Nanomaterials: Nanostructured active materials, while offering high surface area, have a tendency to agglomerate during cycling, which reduces the electroactive surface area.[3]

  • Irreversible Redox Reactions: Some redox reactions involving nickel and vanadium may not be fully reversible, leading to a gradual loss of active material.

  • Corrosion of Current Collector: The current collector can corrode in the presence of the electrolyte, especially at higher potentials, leading to increased internal resistance.[1][2]

Q2: How does the morphology of the Ni-V active material affect its cycling stability?

A2: The morphology of the active material plays a crucial role in its cycling stability. Hierarchical and porous structures are generally preferred as they provide:

  • Large electroactive surface area: This allows for more sites for Faradaic reactions.

  • Shorter ion diffusion paths: This facilitates faster charge and discharge.[3][4]

  • Buffer for volume changes: The porous nature can accommodate the volume expansion and contraction during cycling, thus preventing structural collapse.[5]

  • Prevention of agglomeration: Architectures like nanoparticles anchored on a conductive substrate (e.g., graphene) can prevent the nanoparticles from aggregating.[3]

Q3: What is the role of vanadium in improving the performance of nickel-based supercapacitors?

A3: Vanadium is introduced into nickel-based supercapacitors to enhance their electrochemical performance in several ways:

  • Rich Redox Reactions: Vanadium offers multiple stable oxidation states (from +2 to +5), which contributes to a higher specific capacitance through additional Faradaic reactions.[3]

  • Improved Electrical Conductivity: Doping with vanadium can improve the electrical conductivity of the nickel-based host material.[6][7]

  • Enhanced Structural Stability: Vanadium can help stabilize the crystal structure of the active material, leading to better cycling performance.[8][9] The addition of vanadium can increase the interlayer spacing in materials like nickel hydroxide (B78521), facilitating ion intercalation.[7]

Q4: Which electrolytes are commonly used for Ni-V based supercapacitors and how do they impact cycle life?

A4: Aqueous electrolytes, particularly potassium hydroxide (KOH), are commonly used for Ni-V based supercapacitors due to their high ionic conductivity. The concentration of the electrolyte is a critical parameter. A higher concentration, such as 6M KOH, can lead to higher capacitance and better cycling stability due to lower resistance and faster ion transfer.[10] However, aggressive electrolytes can also contribute to the corrosion of the current collector and degradation of the active material at high potentials.[1] The choice of electrolyte should be a balance between performance and stability.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with Ni-V based supercapacitors.

Issue Possible Causes Troubleshooting Steps
Low Specific Capacitance 1. Incomplete synthesis of the active material.2. Poor adhesion of the active material to the current collector.3. High internal resistance.4. Insufficient electroactive surface area.1. Verify synthesis parameters (temperature, time, precursor concentration) and characterize the material using XRD and SEM.[3][11]2. Ensure proper slurry preparation with an optimal binder-to-active material ratio. Pre-treat the current collector to improve adhesion.3. Check for good electrical contact between the active material and the current collector. Use a conductive additive like carbon black in the electrode slurry.4. Optimize the morphology of the active material to be more porous or nanostructured.[12]
Rapid Capacitance Fading 1. Structural instability of the active material.2. Electrolyte degradation.3. Agglomeration of nanoparticles.1. Incorporate a conductive and stable support material like graphene or carbon nanotubes to buffer volume changes and improve conductivity.[3]2. Operate the supercapacitor within the stable voltage window of the electrolyte. Consider using electrolyte additives to suppress degradation.[13]3. Synthesize composite materials where the Ni-V active material is anchored on a larger, stable substrate.[3]
High Equivalent Series Resistance (ESR) 1. Poor contact between the electrode and the current collector.2. Low ionic conductivity of the electrolyte.3. Corrosion of the current collector.1. Improve the electrode fabrication process to ensure uniform coating and good adhesion.2. Use an electrolyte with higher ionic conductivity or optimize the concentration of the existing electrolyte.[10]3. Use a current collector that is chemically stable in the chosen electrolyte and potential window.
Inconsistent Cycling Performance 1. Non-uniformity of the electrode material.2. Variations in cell assembly.3. Fluctuations in testing conditions (temperature, voltage).1. Ensure homogeneous mixing of the electrode slurry and uniform coating on the current collector.2. Maintain consistent pressure and alignment during cell assembly.3. Control the ambient temperature during testing and ensure the potentiostat/galvanostat is properly calibrated.[1][2]

Quantitative Data Summary

The following tables summarize the performance of various Ni-V based supercapacitor materials as reported in the literature.

Table 1: Performance of Nickel-Vanadium Sulfide (NVS) Based Supercapacitors

MaterialSpecific Capacitance (F/g) @ Current Density (A/g)Cycle Life (% retention after cycles)Reference
NVS/G1437 @ 191.2% after 10,000[3]
Hierarchical porous NVS nanospheres697.4 C/g @ 186.1% after 3000[3]

Table 2: Performance of Nickel-Vanadium Oxide (NVO) Based Supercapacitors

MaterialSpecific Capacitance (F/g) @ Current Density (A/g)Cycle Life (% retention after cycles)Reference
V-doped NiO (V₀.₀₁Ni₀.₉₉O)371.2 @ 273.5% after 500[9][14]
Nickel Vanadate & Nickel Oxide Nanohybrid2068 @ 0.575% after 5000[5]
NVO297 @ 389.5% after 500[15]

Table 3: Performance of Vanadium-Doped Nickel Hydroxide Supercapacitors

MaterialSpecific Capacitance (F/g) @ Current Density (mA/cm²)Cycle Life (% retention after cycles)Reference
0.3% V-doped Ni(OH)₂1456.8 @ 388.17% after 2000[7]

Experimental Protocols

Protocol 1: Synthesis of Nickel Vanadium Sulfide on Graphene (NVS/G) via Solvothermal Method

This protocol is based on the work by Ali et al. (2024).[3]

1. Materials:

2. Procedure:

  • Disperse 40 mg of GO powder in 20 mL of EG and sonicate for 40 minutes to obtain a homogeneous GO dispersion.

  • In a separate beaker, dissolve 0.25 mmol of nickel acetate tetrahydrate, 0.5 mmol of ammonium metavanadate, and 2.5 mmol of thioacetamide in 10 mL of EG.

  • Mix the two solutions and stir for 30 minutes.

  • Transfer the resulting mixture into a 50 mL Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 160°C and maintain this temperature for 12 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation.

  • Wash the product repeatedly with distilled water and anhydrous ethanol to remove any unreacted precursors and byproducts.

  • Dry the final NVS/G composite at 70°C in an oven.

Protocol 2: Electrode Preparation and Electrochemical Measurements

1. Electrode Preparation:

  • Prepare a slurry by mixing the active material (e.g., NVS/G), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a weight ratio of 80:10:10 in N-methyl-2-pyrrolidone (NMP) solvent.

  • Stir the mixture overnight to ensure homogeneity.

  • Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth).

  • Dry the coated electrode in a vacuum oven at 80°C for 12 hours.

  • Press the electrode at a pressure of 10 MPa.

2. Electrochemical Measurements:

  • Assemble a three-electrode system in an electrochemical workstation with the prepared electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Use an aqueous solution of KOH (e.g., 6M) as the electrolyte.

  • Perform Cyclic Voltammetry (CV) at various scan rates (e.g., 5-100 mV/s) within a defined potential window.

  • Conduct Galvanostatic Charge-Discharge (GCD) tests at different current densities (e.g., 1-20 A/g).

  • Evaluate the cycling stability by performing repeated GCD cycles at a constant current density for a large number of cycles (e.g., 10,000 cycles).

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing s1 Prepare GO Dispersion s3 Mix Solutions s1->s3 s2 Dissolve Precursors s2->s3 s4 Solvothermal Reaction s3->s4 s5 Wash and Dry Product s4->s5 e1 Prepare Slurry s5->e1 Synthesized Material e2 Coat on Current Collector e1->e2 e3 Dry and Press e2->e3 t1 Assemble Three-Electrode Cell e3->t1 Fabricated Electrode t2 Perform CV, GCD, EIS t1->t2 t3 Conduct Cycling Stability Test t2->t3 end Data Analysis t3->end Performance Data

Caption: Experimental workflow for synthesis and electrochemical characterization.

troubleshooting_logic start Low Cycle Life Observed q1 Check for Rapid Capacity Decay start->q1 a1 Investigate Structural Degradation q1->a1 Yes a2 Analyze Electrolyte Stability q1->a2 Yes a3 Examine Material Morphology (SEM/TEM) q1->a3 Yes sol1 Incorporate Conductive Support (e.g., Graphene) a1->sol1 sol2 Optimize Operating Voltage Window or Use Additives a2->sol2 sol3 Prevent Nanoparticle Agglomeration (e.g., Core-Shell Structure) a3->sol3

Caption: Troubleshooting logic for addressing low cycle life in Ni-V supercapacitors.

signaling_pathway cluster_factors Factors Influencing Cycle Life cluster_mechanisms Degradation Mechanisms material Active Material Properties structural Structural Degradation (Pulverization) material->structural agglomeration Nanoparticle Agglomeration material->agglomeration electrolyte Electrolyte Properties electrolyte_dec Electrolyte Decomposition electrolyte->electrolyte_dec electrode Electrode Architecture electrode->structural corrosion Current Collector Corrosion electrode->corrosion operating Operating Conditions operating->electrolyte_dec operating->corrosion cycle_life Improved Cycle Life structural->cycle_life agglomeration->cycle_life electrolyte_dec->cycle_life corrosion->cycle_life

Caption: Key factors and degradation mechanisms affecting the cycle life.

References

Technical Support Center: Troubleshooting NiV Catalyst Performance in the Presence of Feedstock Contaminants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NiV catalysts. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges posed by feedstock contaminants during catalytic processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you diagnose and resolve common issues encountered in your experiments.

Troubleshooting Guides & FAQs

This section provides answers to specific problems you may encounter when working with NiV catalysts and contaminated feedstocks.

Issue 1: Gradual or rapid loss of catalytic activity.

  • Q1: My NiV catalyst is showing a significant decrease in conversion efficiency. What are the likely causes?

    A1: A decrease in catalyst activity is often due to deactivation, which can be caused by several factors related to feedstock contaminants. The most common causes are poisoning by sulfur compounds, coking (carbon deposition), and poisoning by alkali metals.[1][2] Each of these mechanisms can block or alter the active sites on your catalyst.

  • Q2: How can I determine if sulfur is the cause of deactivation?

    A2: Sulfur, typically present as hydrogen sulfide (B99878) (H₂S) in feedstocks, is a severe poison for nickel-based catalysts.[3] It strongly chemisorbs onto the nickel active sites, forming nickel sulfides and blocking sites for the desired reaction.[4][5] To confirm sulfur poisoning, you can perform a post-reaction characterization of the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or X-ray Absorption Spectroscopy (XAS) to identify sulfur species on the catalyst surface.[6][7]

  • Q3: What are the signs of coking, and how can I confirm it?

    A3: Coking is the deposition of carbonaceous species on the catalyst surface, which can physically block active sites and pores.[8] This is a common issue in reactions involving hydrocarbons.[8] You can identify coking through thermogravimetric analysis (TGA), which will show weight loss at temperatures corresponding to the combustion of carbon deposits.[9] Raman spectroscopy can also be used to characterize the nature of the deposited carbon.[8]

  • Q4: Can alkali metals from my feedstock deactivate the catalyst?

    A4: Yes, alkali metals such as potassium (K) and sodium (Na) can act as poisons.[1] While they can sometimes act as promoters, in excess they can lead to deactivation by neutralizing acid sites or enhancing coke formation.[10][11][12] Inductively Coupled Plasma (ICP) analysis of your feedstock and spent catalyst can quantify the presence of alkali metals.

Issue 2: Changes in product selectivity.

  • Q5: I'm observing a shift in the distribution of my reaction products. Could contaminants be the cause?

    A5: Yes, feedstock contaminants can alter the selectivity of your NiV catalyst. For example, the poisoning of specific active sites by sulfur can inhibit certain reaction pathways while leaving others unaffected, leading to a change in the product distribution. Similarly, the presence of alkali metals can modify the electronic properties of the catalyst, influencing its selectivity.[10]

Issue 3: Catalyst regeneration and reuse.

  • Q6: My NiV catalyst has been deactivated by sulfur. Can it be regenerated?

    A6: Yes, sulfur-poisoned Ni-based catalysts can often be regenerated. A common method is high-temperature oxidation, where the catalyst is treated with an oxidizing agent like air or steam to convert the nickel sulfides to nickel oxides, followed by a reduction step to regenerate the active metallic nickel sites.[4] However, complete regeneration can be challenging as some sulfur may remain as sulfates.[6]

  • Q7: How can I remove coke from my catalyst?

    A7: Coked catalysts are typically regenerated by controlled combustion of the carbon deposits in a stream of air or a diluted oxygen mixture.[9] The temperature of this process needs to be carefully controlled to avoid sintering of the active metal particles.

  • Q8: What is the best way to regenerate a catalyst poisoned by alkali metals?

    A8: Regeneration of alkali metal-poisoned catalysts can be more difficult. Washing with acidic solutions, such as sulfuric acid or acetic acid, has been shown to be effective in removing alkali species from the catalyst surface.[13][14] However, this can also lead to the loss of active components, so the treatment needs to be optimized.[13]

Data Presentation: Impact of Contaminants on Ni-based Catalyst Performance

The following tables summarize quantitative data on the effects of common contaminants on the performance of Ni-based catalysts.

Table 1: Effect of H₂S on Methane Conversion (Dry Reforming of Methane)

H₂S Concentration (ppm)Reaction Temperature (°C)Methane Conversion (%)Reference
080085[4]
5080060 (after 8h)[4]
10080045 (after 8h)[4]
100700<10 (immediate)[4]

Table 2: Effect of Alkali Metal (Potassium) on Catalyst Activity (Ethanol Dry Reforming)

CatalystK₂O loading (wt%)Ethanol Conversion (%)H₂ Yield (%)Reference
Ni/Al₂O₃07560[11]
Ni/K₂O-Al₂O₃59585[11]

Note: In this specific case, potassium acts as a promoter, enhancing catalytic activity and durability.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Catalyst Activity Testing

  • Objective: To evaluate the performance (conversion and selectivity) of the NiV catalyst.

  • Apparatus: A fixed-bed reactor system with temperature and pressure control, mass flow controllers for gas feeds, and an online gas chromatograph (GC) for product analysis.

  • Procedure:

    • Load a known amount of the catalyst (e.g., 100-200 mg) into the reactor.

    • Pre-treat the catalyst as required (e.g., reduction in a H₂ flow at a specific temperature).

    • Introduce the reactant feed stream (with or without contaminants) at the desired temperature, pressure, and flow rate.

    • Periodically analyze the reactor effluent using the online GC to determine the concentrations of reactants and products.

    • Calculate conversion and selectivity based on the GC data.

2. Temperature Programmed Desorption (TPD)

  • Objective: To study the adsorption and desorption characteristics of probe molecules or contaminants on the catalyst surface.

  • Apparatus: A TPD system with a sample cell, a temperature controller capable of linear heating ramps, a mass spectrometer or thermal conductivity detector (TCD) for gas analysis.

  • Procedure:

    • Place a known amount of the catalyst in the sample cell.

    • Pre-treat the catalyst under an inert gas flow at an elevated temperature to clean the surface.

    • Cool the catalyst to the desired adsorption temperature.

    • Introduce the adsorbate gas (e.g., H₂S, NH₃) until saturation is reached.

    • Purge with an inert gas to remove physisorbed species.

    • Heat the sample at a constant rate while monitoring the desorbed species with the detector.

    • The resulting desorption profile provides information about the number and strength of adsorption sites.

3. X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To determine the elemental composition and chemical states of elements on the catalyst surface.

  • Apparatus: An XPS instrument with an X-ray source (e.g., Al Kα or Mg Kα) and an electron energy analyzer.

  • Procedure:

    • Mount the catalyst sample on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS system.

    • Irradiate the sample with X-rays, causing the emission of photoelectrons.

    • Measure the kinetic energy of the emitted photoelectrons.

    • From the kinetic energy, the binding energy of the electrons can be calculated, which is characteristic of each element and its chemical state.

    • This allows for the identification of contaminants (e.g., S, Na, K) and changes in the oxidation state of Ni and V.

Visualizations

Catalyst Deactivation Pathways

Figure 1: Common Deactivation Pathways for NiV Catalysts cluster_contaminants Contaminants cluster_deactivation Deactivation Mechanisms Feedstock Feedstock Contaminants Contaminants Feedstock->Contaminants Contains NiV_Catalyst NiV_Catalyst Contaminants->NiV_Catalyst Interact with Deactivated_Catalyst Deactivated_Catalyst NiV_Catalyst->Deactivated_Catalyst Becomes Sulfur Sulfur (H2S) Poisoning Poisoning (Active Site Blocking) Sulfur->Poisoning Carbon Hydrocarbons (Coke Precursors) Coking Coking (Pore Blockage) Carbon->Coking Alkali Alkali Metals (Na, K) Alkali->Poisoning Sintering Sintering (Loss of Surface Area) Alkali->Sintering Can promote Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Figure 1: Common Deactivation Pathways for NiV Catalysts

Experimental Workflow for Catalyst Characterization

Figure 2: Workflow for Characterizing a Deactivated NiV Catalyst Start Spent Catalyst Sample Activity_Test Post-Reaction Activity Test Start->Activity_Test Visual_Inspection Visual Inspection (e.g., color change) Start->Visual_Inspection TGA Thermogravimetric Analysis (TGA) Activity_Test->TGA Visual_Inspection->TGA Identify_Coking Identify Coking TGA->Identify_Coking XPS X-ray Photoelectron Spectroscopy (XPS) Identify_Poisoning Identify Poisoning (e.g., S, alkalis) XPS->Identify_Poisoning TEM Transmission Electron Microscopy (TEM) Identify_Sintering Identify Sintering TEM->Identify_Sintering BET BET Surface Area Analysis Conclusion Determine Primary Deactivation Mechanism BET->Conclusion Identify_Coking->XPS If coking is present Identify_Poisoning->TEM If poisoning is suspected Identify_Sintering->BET

Figure 2: Workflow for Characterizing a Deactivated NiV Catalyst

Troubleshooting Logic for Catalyst Deactivation

Figure 3: Troubleshooting Logic for NiV Catalyst Deactivation Start Decreased Catalyst Performance Check_Feed Analyze Feedstock for S, N, Alkalis Start->Check_Feed Check_Process Review Operating Conditions (Temp, Pressure) Start->Check_Process Contaminants_Present Contaminants Detected? Check_Feed->Contaminants_Present High_Temp High Temperature Excursion? Check_Process->High_Temp Poisoning Suspect Poisoning Contaminants_Present->Poisoning Yes Coking Suspect Coking Contaminants_Present->Coking If hydrocarbons Sintering Suspect Sintering High_Temp->Sintering Yes Characterize Characterize Spent Catalyst (XPS, TGA, TEM) Poisoning->Characterize Coking->Characterize Sintering->Characterize Regenerate Select Appropriate Regeneration Protocol Characterize->Regenerate

References

Validation & Comparative

Nickel-Vanadium versus Platinum: A Comparative Guide to Catalysts for Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of nickel-vanadium (NiV) alloys as a cost-effective alternative to platinum (Pt) for the hydrogen evolution reaction (HER) reveals a competitive landscape where the non-precious metal catalyst can, under certain conditions, outperform the benchmark platinum catalyst. While platinum has long been the gold standard for HER due to its high efficiency, its scarcity and high cost are significant barriers to large-scale hydrogen production through water electrolysis.[1][2][3] Recent advancements in material science have highlighted nickel-vanadium-based materials as a promising, earth-abundant alternative.[4]

One notable study reports a highly dispersed nickel supported on vanadium nitride (Ni/VN) catalyst that not only matches the turnover frequency of a commercial platinum on carbon (Pt/C) catalyst but also exhibits a lower overpotential in alkaline solutions.[5] Specifically, the Ni/VN catalyst required an overpotential of only 43 mV to achieve a current density of 10 mA cm⁻², which was lower than the 57 mV required by Pt/C under the same conditions.[5] This suggests that nitride-based materials have the potential to even surpass the efficiency of precious metal catalysts for HER.[5]

Performance Comparison

The following table summarizes key performance metrics for nickel-vanadium and platinum-based catalysts for the hydrogen evolution reaction, compiled from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions between different research groups.

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
Ni/VNAlkaline43Not specifiedMore durable than Pt/C[5]
Pt/CAlkaline57Not specifiedLess durable than Ni/VN[5]
Ir-doped NiV LDH1.0 M KOH41Not specifiedNot specified[1]
Fe-doped NiO/NF1.0 M KOH8849.7Not specified[1]
NiCoP/rGOAcid55 (at 20 mA/cm²)45.2Not specified[1]
Pt/C0.5 M H₂SO₄~30~30Subject to degradation[2][6]
Pt-based1 M KOH3232.5Not specified[7]

Experimental Protocols

The characterization of HER catalysts typically involves standardized electrochemical measurements in a three-electrode cell.[8][9][10]

Standard Three-Electrode Setup:

  • Working Electrode: The catalyst material deposited on a conductive substrate (e.g., glassy carbon, carbon paper, or stainless-steel mesh).[8]

  • Counter Electrode: A platinum wire or sheet is commonly used when testing PGM-based catalysts. For PGM-free catalysts like NiV, a graphite (B72142) rod is recommended to avoid platinum contamination.[3][8]

  • Reference Electrode: A standard reference electrode, such as a mercury/mercury oxide (Hg/HgO) electrode for alkaline solutions, is used.[8]

Key Electrochemical Measurements:

  • Linear Sweep Voltammetry (LSV): This technique is used to determine the overpotential required to achieve a certain current density. For HER catalysts, the potential is typically swept from 0 to -0.5 V vs. the reversible hydrogen electrode (RHE) at a scan rate of around 10 mV/s.[9]

  • Tafel Analysis: The Tafel slope is derived from the LSV data and provides insight into the reaction mechanism. A lower Tafel slope generally indicates more favorable kinetics.[6][8]

  • Chronoamperometry or Chronopotentiometry: These methods are employed to assess the long-term stability of the catalyst by holding a constant potential or current, respectively, and monitoring the current density or potential over an extended period.[8]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the resistance within the electrochemical cell, which is crucial for iR correction of the polarization data.[9]

Reaction Mechanisms and Pathways

The hydrogen evolution reaction proceeds through different elementary steps depending on the catalyst and the pH of the electrolyte. The two primary pathways are the Volmer-Heyrovsky and the Volmer-Tafel mechanisms.

  • Volmer Step: The initial adsorption of a proton and an electron to form an adsorbed hydrogen atom (H*).

  • Heyrovsky Step: The reaction of an adsorbed hydrogen atom with a proton and an electron to form a hydrogen molecule (H₂).

  • Tafel Step: The recombination of two adsorbed hydrogen atoms to form a hydrogen molecule.

Research suggests that the high-performing Ni/VN catalyst follows the Volmer-Tafel mechanism, which is known for its low overpotential.[5] Platinum is also known to be highly efficient for the Volmer-Tafel pathway.[6]

Below are diagrams illustrating the experimental workflow for catalyst testing and the proposed HER mechanisms on NiV and Pt surfaces.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis synthesis Catalyst Synthesis (e.g., NiV alloy) deposition Deposition onto Conductive Substrate synthesis->deposition three_electrode Three-Electrode Cell (Working, Counter, Reference) deposition->three_electrode Insert Working Electrode lsv Linear Sweep Voltammetry (LSV) three_electrode->lsv stability Chronoamperometry/ Chronopotentiometry three_electrode->stability eis Electrochemical Impedance Spectroscopy (EIS) three_electrode->eis tafel Tafel Analysis lsv->tafel overpotential Determine Overpotential lsv->overpotential tafel_slope Calculate Tafel Slope tafel->tafel_slope stability_analysis Assess Long-Term Stability stability->stability_analysis

Fig. 1: Experimental workflow for HER catalyst testing.

HER_Mechanisms cluster_NiV HER on NiV (Volmer-Tafel) cluster_Pt HER on Pt (Volmer-Tafel) NiV_surface NiV Surface H_adsorbed_NiV 2H NiV_surface->H_adsorbed_NiV 2H₂O + 2e⁻ → 2H + 2OH⁻ (Volmer Step) H2_NiV H₂ H_adsorbed_NiV->H2_NiV 2H* → H₂ (Tafel Step) Pt_surface Pt Surface H_adsorbed_Pt 2H Pt_surface->H_adsorbed_Pt 2H⁺ + 2e⁻ → 2H (Volmer Step, acidic) H2_Pt H₂ H_adsorbed_Pt->H2_Pt 2H* → H₂ (Tafel Step)

Fig. 2: Simplified HER mechanisms on NiV and Pt surfaces.

References

Validating NiV Electrocatalyst Performance for Oxygen Evolution: A Comparative Guide Using Rotating Disk Electrode (RDE)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nickel-vanadium (NiV) electrocatalysts with other common alternatives for the oxygen evolution reaction (OER). It includes supporting experimental data, detailed methodologies for performance validation using the rotating disk electrode (RDE) technique, and visualizations to clarify experimental workflows.

The development of efficient and cost-effective electrocatalysts is paramount for various renewable energy technologies, including water splitting for hydrogen production. Nickel-based catalysts, particularly those incorporating secondary transition metals like vanadium (V), iron (Fe), or cobalt (Co), have emerged as promising alternatives to precious metal catalysts such as ruthenium oxide (RuO₂) and iridium oxide (IrO₂). This guide focuses on the validation of NiV electrocatalyst performance for the OER, a key reaction in water electrolysis, using the RDE technique.

Comparative Performance of OER Electrocatalysts

The performance of an electrocatalyst is primarily evaluated based on its overpotential (η) required to achieve a specific current density (typically 10 mA/cm²), its Tafel slope, and its long-term stability. A lower overpotential and a smaller Tafel slope indicate a more efficient catalyst. The following table summarizes the key performance metrics for NiV-based electrocatalysts in comparison with other nickel-based and benchmark catalysts, as determined by RDE studies in alkaline media.

ElectrocatalystElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Fe-doped NiV HMS 1 M KOH25556[1]
V-Ni₃S₂/CC Not Specified180Not Specified[2]
NiFe LDH 1 M KOH240Not Specified[3]
NiFe₂O₄ Not Specified~330~50
NiCo₂O₄ Not Specified~350~60
RuO₂ 1 M KOH~321~86[1]
IrO₂ Not SpecifiedNot SpecifiedNot Specified

Note: The performance of electrocatalysts can vary depending on the synthesis method, catalyst loading, and specific RDE experimental conditions. The data presented here is for comparative purposes and is extracted from various research articles. HMS stands for Hollow Microspheres, LDH for Layered Double Hydroxide (B78521), and CC for Carbon Cloth.

Experimental Protocols for RDE Validation

The following is a generalized experimental protocol for evaluating the performance of a NiV electrocatalyst for the OER using the RDE technique. This protocol is a composite of best practices reported in the literature.

Catalyst Ink Preparation
  • Dispersion: Disperse 5 mg of the NiV electrocatalyst powder in a solution containing 1 mL of a water/isopropanol mixture (e.g., 3:1 v/v) and 20-40 µL of a 5 wt% Nafion® solution (as a binder).

  • Homogenization: Sonicate the mixture for at least 30 minutes to ensure a homogeneous catalyst ink.

Working Electrode Preparation
  • Substrate: Use a freshly polished and cleaned glassy carbon (GC) RDE tip (typically 3-5 mm in diameter) as the substrate.

  • Deposition: Drop-cast a specific volume (e.g., 5-10 µL) of the catalyst ink onto the GC tip.

  • Drying: Allow the solvent to evaporate at room temperature or in a low-temperature oven (e.g., 40-60 °C) to form a uniform catalyst film.

Electrochemical Measurements
  • Electrochemical Cell: Employ a standard three-electrode electrochemical cell.

    • Working Electrode: The catalyst-modified RDE.

    • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a mercury/mercuric oxide (Hg/HgO) electrode. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale.

    • Counter Electrode: A platinum wire or a graphite (B72142) rod.

  • Electrolyte: Use a 0.1 M or 1.0 M potassium hydroxide (KOH) solution, saturated with oxygen by bubbling O₂ gas for at least 30 minutes prior to the experiment.

  • Cyclic Voltammetry (CV) Activation: Cycle the potential in a non-faradaic region for a number of cycles to electrochemically clean and activate the catalyst surface.

  • Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the potential from the open-circuit potential to a higher potential at a slow scan rate (e.g., 5 mV/s) with the electrode rotating at a constant speed (e.g., 1600 rpm).

  • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) to obtain the Tafel slope. The linear portion of this plot provides the Tafel slope, which gives insights into the reaction mechanism.

  • Stability Test: Perform chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period (e.g., 10-24 hours) to evaluate the long-term stability of the catalyst.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for RDE validation and the logical relationship between catalyst properties and performance.

RDE_Workflow cluster_prep Catalyst Ink Preparation cluster_electrode Working Electrode Preparation cluster_measurement Electrochemical Measurement cluster_output Performance Metrics Catalyst_Powder NiV Catalyst Powder Sonication Sonication Catalyst_Powder->Sonication Solvent Water/IPA Mixture Solvent->Sonication Binder Nafion® Solution Binder->Sonication Catalyst_Ink Homogeneous Catalyst Ink Sonication->Catalyst_Ink Drop_Casting Drop-Casting Catalyst_Ink->Drop_Casting GC_Electrode Polished GC RDE GC_Electrode->Drop_Casting Drying Drying Drop_Casting->Drying Working_Electrode Catalyst-Coated Electrode Drying->Working_Electrode Three_Electrode_Cell Three-Electrode Cell Working_Electrode->Three_Electrode_Cell CV_Activation CV Activation Three_Electrode_Cell->CV_Activation Electrolyte O₂-Saturated KOH Electrolyte->Three_Electrode_Cell LSV Linear Sweep Voltammetry CV_Activation->LSV Tafel_Analysis Tafel Analysis LSV->Tafel_Analysis Stability_Test Chronoamperometry LSV->Stability_Test Overpotential Overpotential (η) Tafel_Analysis->Overpotential Tafel_Slope Tafel Slope (b) Tafel_Analysis->Tafel_Slope Stability Long-Term Stability Stability_Test->Stability

Fig. 1: Experimental workflow for RDE validation of NiV electrocatalysts.

Catalyst_Performance_Logic cluster_properties Catalyst Properties cluster_performance Electrocatalytic Performance cluster_metrics RDE Performance Metrics Composition Composition (Ni:V ratio) Electronic_Structure Electronic Structure Composition->Electronic_Structure High_Stability High Stability Composition->High_Stability Morphology Morphology & Surface Area Active_Sites Number of Active Sites Morphology->Active_Sites Morphology->High_Stability Intrinsic_Activity Intrinsic Activity Electronic_Structure->Intrinsic_Activity Charge_Transfer Charge Transfer Kinetics Electronic_Structure->Charge_Transfer Low_Overpotential Low Overpotential Intrinsic_Activity->Low_Overpotential Active_Sites->Low_Overpotential Small_Tafel_Slope Small Tafel Slope Charge_Transfer->Small_Tafel_Slope

Fig. 2: Logical relationship between catalyst properties and performance metrics.

References

Comparative Analysis of Nickel-Vanadium and Nickel-Cobalt Catalysts for Oxygen Evolution Reaction (OER)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the performance and characteristics of NiV- and NiCo-based electrocatalysts for OER, supported by experimental data.

The development of efficient and cost-effective electrocatalysts is paramount for advancing renewable energy technologies, particularly for the sluggish kinetics of the Oxygen Evolution Reaction (OER), a key process in water splitting. Among various transition metal-based catalysts, nickel-vanadium (NiV) and nickel-cobalt (B8461503) (NiCo) systems have emerged as promising alternatives to precious metal catalysts like Iridium (Ir) and Ruthenium (Ru). This guide provides a comparative study of NiV and NiCo catalysts, focusing on their electrocatalytic performance, stability, and the experimental protocols used for their evaluation.

Performance Comparison

The electrocatalytic activity of OER catalysts is primarily evaluated based on several key metrics: the overpotential required to achieve a specific current density (typically 10 mA/cm²), the Tafel slope, and long-term stability. A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.

Recent studies have shown that incorporating a third metal, such as Vanadium, into a NiCo-based structure can significantly enhance OER performance. For instance, Vanadium-doped Nickel Cobalt Layered Double Hydroxide (B78521) (NiCoV-LDH) has demonstrated a lower overpotential compared to its pristine NiCo-LDH counterpart.[1] The doping of V³⁺ into NiCo-LDH can synergistically facilitate electron transfer among the metal ions, thereby boosting the catalytic activity.[1]

Catalyst SystemSubstrateOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)ElectrolyteReference
NiCoV-LDHNot Specified280Not SpecifiedAlkalineInorganic Chemistry (2022)[1]
NiCo-LDHNot Specified322Not SpecifiedAlkalineInorganic Chemistry (2022)[1]
NiCoO₂Not SpecifiedNot Specified951.0 M KOHPubMed Central[2]
NiCoPCarbon Cloth276Not Specified1 M KOHMDPI (2023)[3]
NiCo(CA)@MNot Specified27069AlkalineMDPI (2023)[4]
NiCoP-2/NFNickel FoamNot Specified129.21 M KOHMDPI (2024)[5]

Note: Direct comparison is challenging due to variations in synthesis methods, substrate materials, and testing conditions across different studies. The data presented here is for illustrative purposes.

Experimental Protocols

The synthesis and characterization of these catalysts involve specific and detailed methodologies. Below are representative protocols for the preparation and electrochemical evaluation of NiV and NiCo catalysts.

Synthesis of Vanadium-Doped Nickel Cobalt Layered Double Hydroxide (NiCoV-LDH):

A simple wet-chemical method is employed for the synthesis of NiCoV-LDH.[1] While the exact details can vary, a typical procedure involves the co-precipitation of metal salts in an alkaline solution.

  • Precursor Solution: Nickel, cobalt, and vanadium salts (e.g., nitrates or chlorides) are dissolved in deionized water in a specific molar ratio.

  • Precipitation: The metal salt solution is added dropwise to an alkaline solution (e.g., NaOH and Na₂CO₃) under vigorous stirring.

  • Aging: The resulting suspension is aged for a specific duration at a controlled temperature to allow for the formation of the layered double hydroxide structure.

  • Washing and Drying: The precipitate is collected by centrifugation, washed repeatedly with deionized water and ethanol, and then dried in an oven.

Synthesis of Nickel Cobalt Phosphate (NiCoP) on Carbon Cloth:

A one-step electrochemical deposition method can be used to synthesize NiCoP on a conductive substrate like carbon cloth.[3]

  • Substrate Pre-treatment: The carbon cloth is cleaned with acetone, ethanol, and deionized water in an ultrasonic bath and then dried.[3]

  • Electrolyte Preparation: An aqueous solution containing nickel chloride (NiCl₂·6H₂O), cobalt chloride (CoCl₂·6H₂O), and sodium hypophosphite (NaH₂PO₂·H₂O) is prepared.[3]

  • Electrochemical Deposition: A three-electrode system is used, with the pre-treated carbon cloth as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl). The deposition is carried out at a constant potential or current density.[3]

  • Final Preparation: After deposition, the catalyst-coated carbon cloth is rinsed with deionized water and dried.

Electrochemical Evaluation of OER Performance:

The OER activity is typically assessed using a three-electrode electrochemical setup in an alkaline electrolyte (e.g., 1 M KOH).

  • Working Electrode: The synthesized catalyst loaded onto a substrate (e.g., glassy carbon electrode, nickel foam, or carbon cloth).

  • Counter Electrode: A platinum wire or graphite rod.

  • Reference Electrode: A mercury/mercury oxide (Hg/HgO) or silver/silver chloride (Ag/AgCl) electrode.

  • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 1-5 mV/s) to obtain the polarization curve, from which the overpotential at a specific current density is determined.[5] All potentials are typically converted to the Reversible Hydrogen Electrode (RHE) scale.

  • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density), providing insights into the reaction kinetics.[6]

  • Stability Test: Long-term stability is evaluated using chronopotentiometry or chronoamperometry, where a constant current density or potential is applied for an extended period (e.g., 12-24 hours), and the change in potential or current is monitored.[7]

Visualizing the Process

To better understand the experimental and comparative framework, the following diagrams are provided.

G cluster_synthesis Catalyst Synthesis cluster_characterization Physical Characterization cluster_electrochem Electrochemical Evaluation S1 Precursor Preparation (Ni, Co, V salts) S2 Co-precipitation / Electrodeposition S1->S2 S3 Aging / Annealing S2->S3 S4 Washing & Drying S3->S4 C1 Morphology (SEM, TEM) S4->C1 C2 Structure (XRD) S4->C2 C3 Composition (XPS, EDX) S4->C3 E1 Three-Electrode Setup (1M KOH) S4->E1 E2 Linear Sweep Voltammetry (LSV) E1->E2 E4 Electrochemical Impedance Spectroscopy (EIS) E1->E4 E5 Long-term Stability Test E1->E5 E3 Tafel Analysis E2->E3

General workflow for OER catalyst synthesis and evaluation.

G Catalyst OER Catalyst Comparison NiV Nickel Vanadium (NiV) Catalyst->NiV NiCo Nickel Cobalt (NiCo) Catalyst->NiCo Overpotential Overpotential (η) NiV->Overpotential Compare TafelSlope Tafel Slope NiV->TafelSlope Compare Stability Long-term Stability NiV->Stability Compare NiCo->Overpotential Compare NiCo->TafelSlope Compare NiCo->Stability Compare Kinetics Reaction Kinetics TafelSlope->Kinetics

Key parameters for comparing NiV and NiCo OER catalysts.

Conclusion

References

A Comparative Guide to the Corrosion Resistance of Nickel-Based Alloys and Stainless Steel

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the corrosion resistance of nickel-based alloys and stainless steel, supported by experimental data and detailed methodologies. While specific data on Nickel-Vanadium (NiV) alloys is limited in the readily available scientific literature, this guide focuses on well-documented nickel-based superalloys to provide a robust comparative framework.

Executive Summary

Nickel-based alloys generally exhibit superior corrosion resistance compared to stainless steels, particularly in aggressive environments characterized by high temperatures, acidity, and chloride concentrations. This enhanced performance is attributed to the inherent nobility of nickel and the synergistic effects of alloying elements such as chromium and molybdenum. However, it is crucial to note that under certain conditions, some nickel-based alloys can be more susceptible to crevice corrosion than their stainless steel counterparts. The selection of an appropriate alloy, therefore, necessitates a thorough understanding of the specific service environment.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data on the corrosion performance of representative nickel-based alloys and stainless steels in various corrosive media.

Table 1: Corrosion Rates in Acidic Environments

AlloyEnvironmentTemperature (°C)Corrosion Rate (mm/year)
Nickel-Based Alloy (Representative)10% Sulfuric AcidAmbient~0.005
304 Stainless Steel10% Sulfuric AcidAmbient~0.1
Nickel-Based Alloy (B-3® alloy)Boiling Sulfuric Acid (>70%)BoilingIncreases significantly
316L Stainless SteelBoiling Sulfuric AcidBoilingHigh

Note: Data is compiled from multiple sources and represents typical values. Actual corrosion rates can vary with specific alloy composition and environmental conditions.

Table 2: Pitting and Crevice Corrosion Resistance

AlloyTest MethodEnvironmentCritical Pitting Temperature (CPT)Critical Crevice Corrosion Temperature (CCCT)
Nickel-Based Alloy (Alloy 625)ASTM G486% Ferric Chloride> 85°CLower than CPT
316L Stainless SteelASTM G486% Ferric Chloride~25-30°CLower than CPT
Nickel-Based Alloy (C-276)ASTM G486% Ferric Chloride> 85°CLower than CPT
Duplex Stainless Steel (2205)ASTM G486% Ferric Chloride~50°CLower than CPT

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

ASTM G48: Pitting and Crevice Corrosion Resistance of Stainless Steels and Related Alloys by Use of Ferric Chloride Solution

This standard outlines several methods to assess the resistance of stainless steels and related alloys to pitting and crevice corrosion.

  • Test Solution: 6% ferric chloride (FeCl₃) solution.

  • Specimen Preparation: Test specimens are cleaned and weighed before immersion. For crevice corrosion testing (Method B), crevice formers (e.g., TFE-fluorocarbon blocks) are attached to the specimen.

  • Procedure (Method A - Pitting Resistance):

    • Immerse the specimen in the ferric chloride solution.

    • Maintain the solution at a constant temperature (e.g., 22°C or 50°C) for a specified duration (typically 24 or 72 hours).

    • After exposure, clean the specimen and examine for pitting under magnification.

    • Measure the weight loss to determine the corrosion rate.

  • Procedure (Method E - Critical Pitting Temperature):

    • Expose a series of specimens to the test solution at different temperatures in 5°C increments for 24 hours.

    • The CPT is the lowest temperature at which pitting is observed.

ASTM G150: Standard Test Method for Electrochemical Critical Pitting Temperature Testing of Stainless Steels

This electrochemical method provides a more rapid determination of the CPT.

  • Electrolyte: 1 M sodium chloride (NaCl) solution.

  • Apparatus: A potentiostat, a temperature-controlled electrochemical cell with a reference electrode (e.g., Saturated Calomel Electrode - SCE) and a counter electrode.

  • Procedure:

    • The specimen is placed in the electrochemical cell, and the temperature is ramped up at a controlled rate (e.g., 1°C/min).

    • A constant potential (e.g., +700 mV vs. SCE) is applied to the specimen.

    • The current is monitored as the temperature increases.

    • The CPT is defined as the temperature at which the current density exceeds a critical value (e.g., 10 µA/cm²), indicating the initiation of pitting.

Potentiodynamic Polarization

This technique is used to evaluate the overall corrosion behavior of a material in a specific environment.

  • Apparatus: A potentiostat and an electrochemical cell with a three-electrode setup (working electrode - the specimen, reference electrode, and counter electrode).

  • Procedure:

    • The specimen is immersed in the test electrolyte, and the open-circuit potential (OCP) is allowed to stabilize.

    • The potential is then scanned from a cathodic value to an anodic value at a constant scan rate (e.g., 0.167 mV/s).

    • The resulting current is measured and plotted against the applied potential (Tafel plot).

  • Data Analysis: The polarization curve provides key parameters such as:

    • Corrosion Potential (Ecorr): The potential at which the net current is zero. A more noble (positive) Ecorr generally indicates better corrosion resistance.

    • Corrosion Current Density (icorr): The current density at the corrosion potential, which is directly related to the corrosion rate.

    • Pitting Potential (Epit): The potential at which a sharp increase in current is observed, signifying the onset of pitting corrosion. A higher Epit indicates greater resistance to pitting.

The Role of Vanadium in Nickel Alloys

While specific experimental data for NiV alloys is scarce, the potential effects of vanadium as an alloying element in nickel can be inferred from fundamental corrosion principles. Vanadium is a reactive metal that can form a stable passive oxide layer. In nickel-based alloys, small additions of vanadium could potentially enhance the stability of the passive film, particularly in certain acidic environments. However, the exact impact would depend on the concentration of vanadium, the presence of other alloying elements, and the specific corrosive medium. Further research is needed to fully characterize the corrosion behavior of NiV alloys.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for corrosion assessment.

ExperimentalWorkflow cluster_prep Specimen Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Comparison start Start prep Material Selection (NiV Alloy / Stainless Steel) start->prep machining Machining & Grinding prep->machining polishing Polishing machining->polishing cleaning Cleaning & Degreasing polishing->cleaning astm_g48 ASTM G48 (Immersion Test) cleaning->astm_g48 astm_g150 ASTM G150 (Electrochemical CPT) cleaning->astm_g150 potentiodynamic Potentiodynamic Polarization cleaning->potentiodynamic visual_inspection Visual Inspection (Pitting/Crevice) astm_g48->visual_inspection weight_loss Weight Loss Measurement astm_g48->weight_loss electrochemical_data Electrochemical Data (Ecorr, icorr, Epit) astm_g150->electrochemical_data potentiodynamic->electrochemical_data comparison Comparative Analysis visual_inspection->comparison weight_loss->comparison electrochemical_data->comparison end End comparison->end Conclusion

Caption: Experimental workflow for assessing corrosion resistance.

PotentiodynamicPolarization cluster_setup Electrochemical Cell Setup cluster_measurement Measurement Process cluster_output Data Output we Working Electrode (Alloy Sample) potentiostat Potentiostat we->potentiostat re Reference Electrode (e.g., SCE) re->potentiostat ce Counter Electrode (e.g., Platinum) ce->potentiostat electrolyte Corrosive Electrolyte ocp Stabilize Open Circuit Potential potentiostat->ocp scan Apply Potential Scan ocp->scan record Record Current Response scan->record tafel_plot Generate Potentiodynamic Polarization Curve record->tafel_plot

Caption: Potentiodynamic polarization experimental setup.

Conclusion

benchmarking nickel vanadium supercapacitors against graphene-based ones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Nickel-Vanadium and Graphene-Based Supercapacitors for High-Performance Energy Storage

An in-depth comparison between nickel-vanadium (NiV) and graphene-based supercapacitors reveals distinct advantages and trade-offs in their electrochemical performance. While NiV-based materials often exhibit superior specific capacitance and energy density due to their pseudocapacitive nature, graphene-based supercapacitors typically excel in power density and cycling stability, attributed to their electrical double-layer capacitance (EDLC) mechanism. The choice between these materials is contingent upon the specific application requirements, balancing the need for high energy storage capacity with the demand for rapid charge-discharge capabilities and long-term durability.

Performance Metrics: A Quantitative Comparison

The electrochemical performance of supercapacitors is primarily evaluated based on specific capacitance, energy density, power density, and cycling stability. The following tables summarize the key performance indicators for nickel-vanadium and graphene-based supercapacitors as reported in recent literature.

Table 1: Performance Comparison of Nickel-Vanadium and Graphene-Based Supercapacitors

Performance MetricNickel-Vanadium (NiV) BasedGraphene-Based
Specific Capacitance Up to 1437 F g⁻¹[1][2]Typically 100 - 250 F g⁻¹[3], can reach up to 931 F g⁻¹ in composites[4]
Energy Density Up to 74.7 W h kg⁻¹[1][2]64.18 - 85.6 Wh/kg[3][5]
Power Density ~0.8 kW kg⁻¹[1][2]8.75 - 13.12 kW kg⁻¹[5]
Cycling Stability ~91.2% retention after 10,000 cycles[1][2]92% - 98% retention after 10,000 cycles[4][5], up to 95.3% after 60,000 cycles[6]

Table 2: Detailed Performance Data for Select Supercapacitor Systems

Electrode MaterialSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Energy Density (W h kg⁻¹)Power Density (kW kg⁻¹)Cycling Stability (% retention/cycles)Reference
NVS/G-2 Composite 1437174.70.891.2 / 10,000[1][2]
V-doped Ni-Mo selenide/RGO 1220260.51.4783.4% retention at 12.12 kW/kg[7]
Nickel Vanadium Oxide 41231653.01589.5 / 500[8]
Porous Graphene 150.9564.188.7598 / 10,000[5]
Curved Graphene 154.1185.6--[3]
FMS/G Composite 931164.70.892 / 10,000[4]
Graphene Acid -3--95.3 / 60,000[6]

Experimental Protocols

The synthesis and electrochemical characterization of supercapacitor electrodes are critical to their performance. The following sections detail the typical methodologies employed for both NiV and graphene-based materials.

Synthesis of Nickel-Vanadium Sulfide Encapsulated on Graphene (NVS/G)

A common method for synthesizing NVS/G composites is a one-pot solvothermal process[1][2].

  • Preparation of Precursor Solution: Nickel acetate (B1210297) tetrahydrate and ammonium (B1175870) metavanadate are dissolved in a solvent, typically ethylene (B1197577) glycol. Graphene oxide (GO) is dispersed in the solution via ultrasonication.

  • Solvothermal Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 160 °C) for a designated period[1].

  • Product Recovery: After cooling, the resulting black precipitate is washed with distilled water and ethanol (B145695) and then dried in an oven.

Fabrication of Graphene-Based Electrodes

Graphene-based electrodes can be fabricated through various methods, including the reduction of graphene oxide.

  • Graphene Oxide Synthesis: A modified Hummers' method is often employed, starting with natural graphite (B72142) powder[9].

  • Electrode Slurry Preparation: The synthesized graphene material is mixed with a conductive additive (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., N-methyl-2-pyrrolidinone) to form a slurry[1].

  • Electrode Coating: The slurry is then coated onto a current collector, such as nickel foam or copper foil, and dried in an oven[1][10].

Electrochemical Characterization

The performance of the supercapacitor electrodes is evaluated using a three-electrode or two-electrode system with a potentiostat[11]. The key techniques include:

  • Cyclic Voltammetry (CV): Used to determine the capacitive behavior and operating voltage window of the electrode material.

  • Galvanostatic Charge-Discharge (GCD): Employed to calculate the specific capacitance, energy density, and power density from the charge-discharge curves[11].

  • Electrochemical Impedance Spectroscopy (EIS): Provides insights into the internal resistance and ion diffusion kinetics of the supercapacitor.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the fabrication and testing of NiV and graphene-based supercapacitors.

experimental_workflow cluster_NiV Nickel-Vanadium Supercapacitor Fabrication cluster_Graphene Graphene Supercapacitor Fabrication cluster_Testing Electrochemical Testing NiV_Precursors Ni & V Precursors + GO NiV_Solvothermal Solvothermal Synthesis NiV_Precursors->NiV_Solvothermal NiV_Washing Washing & Drying NiV_Solvothermal->NiV_Washing NiV_Slurry Electrode Slurry Preparation NiV_Washing->NiV_Slurry NiV_Coating Coating on Ni Foam NiV_Slurry->NiV_Coating NiV_Electrode NiV Electrode NiV_Coating->NiV_Electrode Assembly Cell Assembly (Two/Three Electrode) NiV_Electrode->Assembly G_Graphite Graphite G_GO Graphene Oxide (GO) Synthesis G_Graphite->G_GO G_Reduction Reduction of GO G_GO->G_Reduction G_Slurry Electrode Slurry Preparation G_Reduction->G_Slurry G_Coating Coating on Current Collector G_Slurry->G_Coating G_Electrode Graphene Electrode G_Coating->G_Electrode G_Electrode->Assembly CV Cyclic Voltammetry (CV) Assembly->CV GCD Galvanostatic Charge-Discharge (GCD) Assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Assembly->EIS Performance Performance Analysis CV->Performance GCD->Performance EIS->Performance

Caption: Experimental workflow for fabrication and testing.

Signaling Pathways and Logical Relationships

The charge storage mechanisms in these two types of supercapacitors are fundamentally different, which dictates their performance characteristics.

charge_storage_mechanism cluster_NiV Nickel-Vanadium (Pseudocapacitance) cluster_Graphene Graphene (EDLC) NiV_Mechanism Faradaic Redox Reactions (Ni²⁺/Ni³⁺, V³⁺/V⁴⁺/V⁵⁺) NiV_Performance High Specific Capacitance High Energy Density NiV_Mechanism->NiV_Performance leads to G_Mechanism Ion Adsorption at Electrode-Electrolyte Interface G_Performance High Power Density Excellent Cycling Stability G_Mechanism->G_Performance results in

Caption: Charge storage mechanisms and their outcomes.

References

A Comparative Guide to the Synthesis of Nickel-Vanadium (NiV) Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bimetallic nanoparticles with tailored properties is a burgeoning field of research, driven by their potential applications in catalysis, materials science, and nanomedicine. Among these, Nickel-Vanadium (NiV) nanoparticles are of increasing interest. This guide provides a comparative analysis of four common synthesis methods for NiV and related bimetallic nanoparticles: hydrothermal synthesis, solvothermal synthesis, co-precipitation, and the sol-gel method. The performance of each method is evaluated based on key parameters such as particle size, yield, purity, and catalytic activity, supported by experimental data from scientific literature.

Performance Comparison of Synthesis Methods

The selection of a synthesis method significantly influences the physicochemical properties and subsequent performance of the resulting nanoparticles. Below is a summary of quantitative data for different synthesis methods. Note: Due to the limited availability of comprehensive comparative data specifically for NiV nanoparticles across all methods, representative data from closely related nickel-based bimetallic nanoparticle systems are included for solvothermal, co-precipitation, and sol-gel methods to provide a comparative context.

Synthesis MethodNanoparticle System & PrecursorsParticle Size (nm)Yield (%)Purity/CompositionCatalytic Activity/PerformanceReference
Hydrothermal NiVO₃ from Nickel Nitrate and Ammonium Metavanadate44 (average, range 18-110)Not ReportedCrystalline NiVO₃ phase confirmed by XRDStable and well-dispersed nanoparticles with a high negative zeta potential (-63.3 mV), indicating good colloidal stability.[1][1]
Solvothermal Ni from Nickel(II) acetylacetonate (B107027)30 - 40~97Face-centered cubic (fcc) NiShowed soft ferromagnetic behavior.[2][2][3]
Co-precipitation Fe-Ni from Ferrous Sulfate and Nickel Nitrate10 - 100 (irregular shape)Not ReportedBimetallic nature confirmed by XRD and EDXEffective photocatalyst for the degradation of methylene (B1212753) blue.[4][4]
Sol-Gel Ni₀.₆Mn₀.₄Fe₂O₄ in SiO₂ matrix~10-20 (embedded in matrix)Not ReportedSingle-phase crystalline structure at 300°CMagnetic properties are tunable with synthesis parameters.[5]

Experimental Protocols

Detailed methodologies for the synthesis of NiV and related nanoparticles are crucial for reproducibility and further development.

Hydrothermal Synthesis of NiVO₃ Nanoparticles[1]

Materials:

  • Nickel Nitrate (Ni(NO₃)₂·6H₂O)

  • Ammonium Metavanadate (NH₄VO₃)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of Nickel Nitrate and Ammonium Metavanadate.

  • Mix the precursor solutions in a stoichiometric ratio.

  • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a designated period (e.g., 24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product with deionized water and ethanol (B145695) several times to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a specified temperature (e.g., 80°C).

Solvothermal Synthesis of Ni Nanoparticles[2][3]

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Organic solvent (e.g., ethanol, oleylamine)

  • Reducing agent (e.g., hydrazine, sodium borohydride) - optional, depending on the precursor

Procedure:

  • Dissolve Nickel(II) acetylacetonate in the chosen organic solvent in a reaction vessel.

  • If required, add a reducing agent to the solution.

  • Seal the vessel and place it in a solvothermal reactor.

  • Heat the reactor to a specific temperature (e.g., 200°C) for a defined duration (e.g., 12 hours).

  • After the reaction, cool the reactor to room temperature.

  • Separate the nanoparticles from the solution by centrifugation.

  • Wash the nanoparticles with a suitable solvent (e.g., ethanol) to remove residual reactants.

  • Dry the purified nanoparticles under vacuum.

Co-precipitation Synthesis of Fe-Ni Bimetallic Nanoparticles[4]

Materials:

  • Ferrous Sulfate (FeSO₄·7H₂O)

  • Nickel Nitrate (Ni(NO₃)₂·6H₂O)

  • Sodium Borohydride (NaBH₄)

  • Ethanol

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of Ferrous Sulfate and Nickel Nitrate.

  • Mix the two solutions in the desired molar ratio.

  • Prepare a solution of Sodium Borohydride in deionized water.

  • Add the Sodium Borohydride solution dropwise to the mixed metal salt solution under vigorous stirring.

  • Continue stirring for a specified time (e.g., 1 hour) to ensure complete reaction.

  • Collect the precipitate using a centrifuge.

  • Wash the nanoparticles repeatedly with deionized water and ethanol.

  • Dry the final product in an oven at a suitable temperature (e.g., 120°C).

Sol-Gel Synthesis of Ni₀.₆Mn₀.₄Fe₂O₄ Nanoparticles in SiO₂ Matrix[5]

Materials:

  • Nickel Nitrate (Ni(NO₃)₂·6H₂O)

  • Manganese Nitrate (Mn(NO₃)₂·4H₂O)

  • Iron Nitrate (Fe(NO₃)₃·9H₂O)

  • Tetraethyl Orthosilicate (TEOS)

  • Citric Acid

  • Ethylene (B1197577) Glycol

Procedure:

  • Dissolve the metal nitrates in a mixture of deionized water and ethanol.

  • Add citric acid to the solution as a chelating agent, followed by ethylene glycol.

  • Stir the solution at a slightly elevated temperature (e.g., 60-80°C) to form a sol.

  • Add TEOS to the sol to initiate the formation of the silica (B1680970) network.

  • Continue heating and stirring until a viscous gel is formed.

  • Dry the gel in an oven to remove the solvent.

  • Calcify the dried gel at a high temperature (e.g., 500-800°C) to obtain the final nanocomposite.

Visualization of Synthesis Workflows

The following diagrams illustrate the general workflows for each synthesis method.

Hydrothermal_Synthesis cluster_prep Precursor Preparation Ni_precursor Nickel Precursor Solution Mix Mixing Ni_precursor->Mix V_precursor Vanadium Precursor Solution V_precursor->Mix Autoclave Hydrothermal Reaction (High T & P) Mix->Autoclave Cooling Cooling Autoclave->Cooling Separation Separation (Centrifugation/Filtration) Cooling->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying NiV_NP NiV Nanoparticles Drying->NiV_NP

Caption: Hydrothermal synthesis workflow.

Solvothermal_Synthesis cluster_prep Precursor Preparation Metal_precursors Ni & V Precursors Mix Mixing Metal_precursors->Mix Solvent Organic Solvent Solvent->Mix Reactor Solvothermal Reaction (High T & P) Mix->Reactor Cooling Cooling Reactor->Cooling Separation Separation (Centrifugation) Cooling->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying NiV_NP NiV Nanoparticles Drying->NiV_NP

Caption: Solvothermal synthesis workflow.

Co_Precipitation_Synthesis cluster_prep Reactant Preparation Metal_salts Aqueous Metal Salts (Ni & V) Precipitation Co-precipitation (Stirring) Metal_salts->Precipitation Reducing_agent Reducing Agent Solution Reducing_agent->Precipitation Separation Separation (Centrifugation) Precipitation->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying NiV_NP NiV Nanoparticles Drying->NiV_NP

Caption: Co-precipitation synthesis workflow.

Sol_Gel_Synthesis cluster_prep Precursor Preparation Metal_alkoxides Metal Alkoxides/Salts (Ni & V) Hydrolysis Hydrolysis & Condensation (Sol Formation) Metal_alkoxides->Hydrolysis Solvent_catalyst Solvent & Catalyst Solvent_catalyst->Hydrolysis Gelation Gelation Hydrolysis->Gelation Aging Aging Gelation->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination NiV_NP NiV Nanoparticles Calcination->NiV_NP

Caption: Sol-Gel synthesis workflow.

References

Validating DFT Predictions of Nickel-Vanadium Catalytic Activity for Oxygen Evolution

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The quest for efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER) is a critical frontier in renewable energy research. Density Functional Theory (DFT) has emerged as a powerful tool for predicting the catalytic activity of novel materials, guiding experimental efforts toward promising candidates. This guide provides a comparative analysis of DFT predictions and experimental validations for nickel-vanadium layered double hydroxides (NiV-LDHs) as OER catalysts, offering researchers a comprehensive overview of the synthesis, theoretical underpinnings, and performance of this promising material class.

Unveiling the Potential of NiV-LDHs: A Synergy of Theory and Experiment

Recent studies have highlighted the potential of NiV-LDHs as highly active OER electrocatalysts. A notable investigation into designing and tuning the electronic structure of these materials has demonstrated a strong correlation between DFT predictions and experimental outcomes. The study focused on a specific composition, Ni₀.₇₅V₀.₂₅-LDH, and showcased its superior performance, which was rationalized through detailed computational analysis.[1]

The synergistic effect between nickel and vanadium is believed to be key to the enhanced catalytic activity. DFT calculations suggest that the incorporation of vanadium modulates the electronic structure of the nickel sites, optimizing the adsorption energies of OER intermediates and thereby lowering the overpotential required for the reaction to proceed.[1]

Performance Benchmarking: NiV-LDHs vs. Alternatives

Experimental validation has confirmed the high OER activity of NiV-LDHs. The performance of these catalysts is often compared against benchmark materials like iridium oxide (IrO₂) and other transition metal-based catalysts.

CatalystOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)Reference
Ni₀.₇₅V₀.₂₅-LDH 28038[1]
NiCo-LDH32255[2]
Ni(OH)₂~400Not Reported[3]
Ir/CNot explicitly stated, but NiVIr-LDH outperforms itNot Reported[3]

The data clearly indicates that Ni₀.₇₅V₀.₂₅-LDH exhibits a significantly lower overpotential and a smaller Tafel slope compared to NiCo-LDH and Ni(OH)₂, signifying more favorable OER kinetics.

Experimental Protocols: A Guide to Reproducible Synthesis and Testing

The validation of DFT predictions relies on robust and well-documented experimental procedures. Below are the detailed methodologies for the synthesis and electrochemical evaluation of NiV-LDH catalysts.

Synthesis of Ni₀.₇₅V₀.₂₅-LDH via Hydrothermal Method
  • Precursor Solution Preparation: A mixed metal solution is prepared by dissolving stoichiometric amounts of nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and vanadium(III) chloride (VCl₃) in deionized water. The molar ratio of Ni to V is maintained at 3:1.

  • Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 12 hours) to facilitate the crystallization of the LDH structure.

  • Product Recovery and Purification: After the hydrothermal reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and impurities, and finally dried in a vacuum oven.

Electrochemical Characterization of OER Activity
  • Working Electrode Preparation: The catalyst ink is prepared by dispersing a known amount of the synthesized NiV-LDH powder in a mixture of deionized water, ethanol, and a binder (e.g., Nafion®). The mixture is sonicated to ensure a homogeneous dispersion. A specific volume of the ink is then drop-casted onto a conductive substrate (e.g., glassy carbon electrode, carbon paper) and dried to form the working electrode.

  • Electrochemical Measurements: All electrochemical measurements are conducted in a three-electrode cell configuration using a potentiostat. A platinum wire or graphite (B72142) rod serves as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or a mercury/mercury oxide (Hg/HgO) electrode is used as the reference electrode. The electrolyte is typically a 1 M potassium hydroxide (B78521) (KOH) solution.

  • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve for the OER. The potential is swept from the open-circuit potential towards more positive values. The overpotential required to achieve a current density of 10 mA/cm² is a key performance metric.

  • Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is fitted to the Tafel equation (η = b log|j| + a), where 'b' is the Tafel slope. A smaller Tafel slope indicates faster reaction kinetics.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer kinetics at the electrode-electrolyte interface. The measurements are typically performed at a specific overpotential in a frequency range from, for example, 100 kHz to 0.1 Hz. The resulting Nyquist plot can be used to determine the charge transfer resistance (Rct).

Visualizing the Workflow and Theoretical Framework

To better understand the process of validating DFT predictions with experimental data, the following diagrams illustrate the experimental workflow and the logical relationship between the theoretical calculations and the observed catalytic activity.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing s1 Prepare Precursor Solution (Ni(NO₃)₂·6H₂O + VCl₃) s2 Hydrothermal Reaction (e.g., 120°C, 12h) s1->s2 s3 Collect, Wash, and Dry NiV-LDH Powder s2->s3 e1 Prepare Catalyst Ink (NiV-LDH, Water, Ethanol, Nafion) s3->e1 e2 Drop-cast on Substrate (e.g., Glassy Carbon) e1->e2 e3 Dry to Form Working Electrode e2->e3 t1 Three-Electrode Cell Setup (1M KOH) e3->t1 t2 Linear Sweep Voltammetry (LSV) t1->t2 t4 Electrochemical Impedance Spectroscopy (EIS) t1->t4 t3 Tafel Analysis t2->t3

Experimental Workflow for NiV-LDH Synthesis and Testing.

dft_experiment_link cluster_dft DFT Calculations cluster_exp Experimental Validation d1 Model NiV-LDH Surface Structure d2 Calculate Adsorption Energies of OER Intermediates (*OH, *O, *OOH) d1->d2 d3 Determine Rate-Determining Step d2->d3 d4 Predict Theoretical Overpotential d3->d4 e2 Measure OER Performance (Overpotential, Tafel Slope) d4->e2 Prediction vs. Observation e1 Synthesize NiV-LDH Catalyst e1->e2

Connecting DFT Predictions with Experimental Observations.

References

A Comparative Analysis of the Electrochemical Stability of NiV-LDH and NiFe-LDH for Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for efficient and durable electrocatalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production, nickel-vanadium layered double hydroxide (B78521) (NiV-LDH) and nickel-iron layered double hydroxide (NiFe-LDH) have emerged as promising candidates. While NiFe-LDH is widely recognized for its high initial activity, concerns regarding its long-term stability have prompted investigations into alternatives like NiV-LDH. This guide provides an objective comparison of the electrochemical stability of these two materials, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate catalyst for their applications.

Data Presentation: Quantitative Comparison of Electrochemical Performance

The following table summarizes key performance metrics for NiV-LDH and NiFe-LDH based on reported experimental data. These parameters are crucial for evaluating their efficiency and stability as OER electrocatalysts.

CatalystOverpotential @ 10 mA·cm⁻² (mV)Tafel Slope (mV·dec⁻¹)Stability TestDuration (hours)Voltage/Current Retention
NiFeV LTH 158102.3ChronopotentiometryNot Specified96.2% voltage retention[1]
NiFe LDH 202197.4ChronopotentiometryNot Specified86.5% voltage retention[1]
NiV LDH High OER onset potential165.2Not SpecifiedNot SpecifiedNot Specified[1]
NiVIr LDH 180Not SpecifiedChronopotentiometry400Stable OER performance at 200 mA cm⁻²[2]
NiFe LDH Not SpecifiedNot SpecifiedChronopotentiometry900Potential increased from 1.41 V to 1.48 V[3]
d-NiFe-LDH Not SpecifiedNot SpecifiedChronopotentiometry900Slight rise in potential from 1.41 V to 1.48 V[3]
NiFeGa-LDH@NF 258 (at 100 mA cm⁻²)Not SpecifiedChronopotentiometry72Voltage change of only 1.3% at 50 mA cm⁻²[4]
NiFe-LDH@NF 301 (at 100 mA cm⁻²)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
NiFe@NiB 75 mV lower than NiFe-LDHNot SpecifiedDurability Test120One-fifth degradation rate compared to NiFe-LDH[5]

Insights into Stability Mechanisms

The stability of LDH-based OER catalysts is a complex issue influenced by factors such as the dissolution of active metal sites and phase transformations.[3][6] For NiFe-LDH, a primary cause of deactivation is the leaching of iron from the catalyst structure, particularly from highly active edge sites.[6] This can lead to the formation of a ferrihydrite by-product and a sharp loss of activity.[6] The layered structure of NiFe-LDH can also impede the diffusion of hydroxide ions, creating a localized acidic microenvironment that promotes the dissolution of active sites.[3]

Strategies to enhance the stability of NiFe-LDH include doping with other metals, creating vacancies, and forming heterostructures.[5] For instance, the incorporation of gallium (Ga) into NiFe-LDH has been shown to improve stability, with a voltage change of only 1.3% after 72 hours of operation.[4] Similarly, a NiFe-LDH/NiB heterostructure exhibited a significantly reduced degradation rate and iron leaching over a 120-hour durability test compared to pristine NiFe-LDH.[5]

On the other hand, the introduction of vanadium (V) to form NiV-LDH has been shown to modulate the electronic structure and enhance OER performance.[7] Doping NiV-LDH with iridium (Ir) has resulted in a catalyst with stable OER performance for 400 hours at a high current density of 200 mA cm⁻².[2] The rapid dissolution of vanadium under open-circuit potentials in alkaline conditions can also be beneficial, as it can expose more active sites and form a stable, dense layer that protects the active components from further dissolution.[1] A study on a highly defective NiFeV layered triple hydroxide (LTH) demonstrated superior stability with a 96.2% voltage retention compared to 86.5% for NiFe-LDH in a chronopotentiometry test.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of NiV-LDH and NiFe-LDH electrochemical stability.

Catalyst Synthesis (Hydrothermal Method)

A common method for synthesizing these LDH materials is the hydrothermal method. For instance, to synthesize NiFeV LTH on nickel foam (NF), a precursor solution containing nickel nitrate, iron nitrate, and vanadyl sulfate (B86663) in deionized water is prepared. The nickel foam is then immersed in this solution and heated in a Teflon-lined autoclave. After cooling, the resulting material is washed with deionized water and ethanol (B145695) and dried. A similar procedure is followed for NiFe-LDH and NiV-LDH, omitting the respective metal precursors.[1]

Electrochemical Measurements

All electrochemical tests are typically performed in a three-electrode setup using a potentiostat. The working electrode is the synthesized LDH material on a substrate like nickel foam, a platinum wire or graphite (B72142) rod serves as the counter electrode, and a reference electrode such as a saturated calomel (B162337) electrode (SCE) or a mercury/mercury oxide (Hg/HgO) electrode is used. The electrolyte is commonly a 1.0 M potassium hydroxide (KOH) solution.

Linear Sweep Voltammetry (LSV): LSV is used to evaluate the OER activity of the catalysts. The potential is swept from a lower to a higher value at a slow scan rate (e.g., 5 mV/s), and the resulting current is measured. The overpotential required to reach a specific current density (e.g., 10 mA·cm⁻²) is a key metric for catalytic activity.

Tafel Slope Analysis: The Tafel slope is derived from the LSV data and provides insight into the OER reaction kinetics. It is calculated by plotting the overpotential against the logarithm of the current density. A smaller Tafel slope indicates more favorable reaction kinetics.

Chronopotentiometry (CP): This is a crucial technique for assessing long-term stability. A constant current density is applied to the working electrode, and the potential required to maintain this current is monitored over an extended period (e.g., 24 to over 100 hours). A stable catalyst will show minimal change in potential over time.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of NiV-LDH and NiFe-LDH electrochemical stability.

G cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochemistry Electrochemical Evaluation cluster_analysis Data Analysis & Comparison S1 Prepare Precursor Solutions (Ni, Fe, V salts) S2 Hydrothermal Synthesis on Nickel Foam S1->S2 S3 Washing and Drying S2->S3 C1 Structural Analysis (XRD, SEM, TEM) S3->C1 C2 Compositional Analysis (XPS, EDX) S3->C2 E1 Three-Electrode Setup (1M KOH) S3->E1 E2 Linear Sweep Voltammetry (LSV) (Activity Assessment) E1->E2 E4 Chronopotentiometry (CP) (Long-Term Stability Test) E1->E4 E3 Tafel Slope Analysis (Kinetics) E2->E3 A1 Compare Overpotential and Tafel Slopes E3->A1 A2 Analyze Stability from CP Curves E4->A2 A3 Post-Mortem Characterization of Catalysts E4->A3 A1->A2

References

A Comparative Performance Analysis of Nickel-Vanadium and Nickel-Molybdenum Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of nickel-vanadium (Ni-V) and nickel-molybdenum (B8610338) (Ni-Mo) alloys, focusing on properties relevant to scientific research and development. The information presented is supported by experimental data from various studies, offering an objective overview of their respective strengths and weaknesses in key performance areas, including corrosion resistance, catalytic activity, mechanical properties, and biocompatibility.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data for key performance metrics of Ni-V and Ni-Mo alloys. It is important to note that direct comparative studies under identical conditions are limited; therefore, data has been compiled from various sources.

Performance MetricNickel-Vanadium (Ni-V) AlloysNickel-Molybdenum (Ni-Mo) AlloysKey Observations
Corrosion Resistance General high-temperature and corrosion resistance.[1]Excellent resistance in reducing environments.[2] Corrosion rate of Hastelloy® B-3 (a Ni-Mo alloy) in liquid Bi-Li alloy at 650 °C was 14 mm/year.[3]Ni-Mo alloys are particularly effective in resisting non-oxidizing acids. Molybdenum content is a key determinant of corrosion rate in acidic chloride solutions.[4]
Catalytic Activity Used in catalysis.[5][6]High activity for the hydrogen evolution reaction (HER).[7][8] Ni-Mo alloys show higher catalytic activity than pure nickel.[7]Alloying nickel with molybdenum enhances catalytic performance for hydrogenation reactions.[7]
Mechanical Properties High-temperature strength.[1]Significant solid solution strengthening effect from molybdenum.[9] Ni-2Mo alloy shows notable creep strength at high temperatures (1000-1100 °C).[10]Molybdenum is a potent solid solution strengthener in nickel at high temperatures, with its effectiveness correlating with its low diffusivity.[10]
Biocompatibility Information not readily available.The alloy itself is less toxic than pure cobalt or nickel.[3]The biocompatibility of nickel alloys is a significant concern due to nickel's potential to cause allergic reactions and inflammation.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are outlines of standard protocols used to evaluate the key performance aspects of these alloys.

Corrosion Testing: Immersion Method (ASTM G31)

This standard practice outlines the procedure for laboratory immersion corrosion testing of metals.

  • Specimen Preparation: Test specimens are cleaned and weighed to an accuracy of 0.1 mg.

  • Apparatus: A glass vessel equipped with a condenser to prevent evaporation of the test solution is typically used.

  • Test Conditions: The test solution, temperature, and duration are selected based on the intended application. The specimens are fully immersed in the solution.

  • Evaluation: After the exposure period, the specimens are removed, cleaned of corrosion products, and re-weighed. The mass loss is used to calculate the corrosion rate.

  • Reporting: The corrosion rate is typically reported in millimeters per year (mm/year) or mils per year (mpy).[2][11][12][13]

Catalytic Activity Testing: Hydrogenation Reaction

The following is a general experimental setup for testing the catalytic performance of alloys in a hydrogenation reaction.

  • Catalyst Preparation: The alloy catalyst is typically in a powdered form and is activated prior to the reaction.

  • Reaction Setup: A high-pressure reactor is charged with the substrate, a solvent, and the catalyst.

  • Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is heated to the specified temperature and stirred.

  • Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing them using techniques like gas chromatography (GC).

  • Data Analysis: The conversion of the reactant and the selectivity towards the desired product are calculated to determine the catalyst's efficiency.

Biocompatibility Assessment: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human or animal cells are cultured in a 96-well plate.

  • Material Exposure: Extracts from the test alloys (prepared by incubating the alloy in a culture medium) or the alloys themselves are added to the cell cultures.

  • Incubation: The cells are incubated with the test material for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: The formazan crystals are dissolved, and the absorbance of the solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[14][15][16][17]

Mandatory Visualizations

Experimental Workflow for Corrosion Testing

Corrosion_Testing_Workflow cluster_prep Specimen Preparation cluster_exposure Corrosion Exposure (ASTM G31) cluster_eval Evaluation cluster_report Reporting prep_start Start cleaning Initial Cleaning & Weighing prep_start->cleaning immersion Immersion in Test Solution cleaning->immersion control Controlled Temperature & Duration immersion->control post_cleaning Post-Exposure Cleaning control->post_cleaning reweighing Final Weighing post_cleaning->reweighing calc Calculate Corrosion Rate reweighing->calc report Report Results (mm/year or mpy) calc->report

Workflow for immersion corrosion testing.
Nickel-Induced Hypoxia Signaling Pathway

Nickel compounds have been shown to activate the hypoxia-inducible signaling pathway, which plays a role in carcinogenesis.[18] This pathway is initiated by the stabilization of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein.

Hypoxia_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ni Nickel (Ni²⁺) HIF1a HIF-1α Ni->HIF1a stabilizes HIF1 HIF-1 Complex HIF1a->HIF1 pVHL pVHL HIF1a->pVHL hydroxylation-dependent binding (inhibited by Ni²⁺) Proteasome Proteasome HIF1a->Proteasome degradation HIF1b HIF-1β (ARNT) HIF1b->HIF1 HRE Hypoxia Response Element (HRE) in DNA HIF1->HRE binds to pVHL->Proteasome ubiquitination TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) HRE->TargetGenes activates transcription

Nickel's role in the HIF-1 signaling pathway.

Conclusion

Both nickel-vanadium and nickel-molybdenum alloys offer significant performance advantages over pure nickel, particularly in demanding environments requiring high strength and corrosion resistance.

  • Nickel-Molybdenum alloys are well-documented for their exceptional corrosion resistance in reducing environments, making them suitable for applications in the chemical processing industry. The addition of molybdenum also provides a substantial solid solution strengthening effect at high temperatures.

  • Nickel-Vanadium alloys are recognized for their high-temperature strength and corrosion resistance, finding applications in the energy and aerospace sectors. However, there is a comparative lack of detailed, quantitative performance data for Ni-V alloys in publicly available literature, which makes direct, evidence-based comparisons with Ni-Mo alloys challenging.

For researchers and professionals in drug development, the biocompatibility of any nickel-containing alloy is a primary concern. The potential for nickel to leach from the alloy and trigger adverse biological responses, such as the activation of the hypoxia-inducible signaling pathway, necessitates thorough biocompatibility testing for any application involving contact with biological systems.

Further direct comparative studies are warranted to provide a more definitive and quantitative comparison of the performance of Ni-V and Ni-Mo alloys under identical experimental conditions.

References

A Guide to Cross-Validation of Characterization Techniques for Nickel-Vanadium Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key characterization techniques for Nickel-Vanadium (NiV) materials, offering objective performance analysis and supporting experimental data. A focus is placed on the importance of cross-validation to ensure data accuracy and reliability, a critical aspect in materials science and for applications in the biomedical field.

Cross-Validation in NiV Material Characterization: An Overview

Cross-validation in analytical chemistry is the process of critically assessing data generated from two or more different methods to ensure the reliability of the results.[1] For NiV materials, which are utilized in semiconductor, magnetic, and superconducting applications, accurate characterization of their composition, structure, and thermal properties is paramount. While specific cross-validation studies on NiV alloys are not extensively documented, the principles can be applied by comparing complementary techniques. For instance, compositional analysis by Energy Dispersive X-ray Spectroscopy (EDS) can be cross-validated with Wavelength Dispersive X-ray Spectroscopy (WDS) for higher accuracy, especially in resolving peak overlaps.[2][3]

A logical workflow for the characterization and validation of a novel material, such as a NiV alloy intended for potential biomedical use, is essential. This workflow ensures that the material's properties are well-understood and reproducible.

G cluster_0 Material Synthesis & Processing cluster_1 Primary Characterization cluster_2 Cross-Validation of Composition cluster_3 Biocompatibility & Pathway Analysis Synthesis NiV Alloy Synthesis Processing Annealing / Heat Treatment Synthesis->Processing SEM SEM (Morphology) Processing->SEM XRD XRD (Phase ID) Processing->XRD DSC DSC/TGA (Thermal Properties) Processing->DSC EDS EDS (Initial Composition) SEM->EDS WDS WDS (High-Resolution Composition) EDS->WDS Validate ICP_OES ICP-OES (Bulk Composition) EDS->ICP_OES Validate InVitro In Vitro Cytotoxicity Assays Pathway Signaling Pathway Analysis InVitro->Pathway Final Final Pathway->Final Final Material Assessment

A logical workflow for the characterization and validation of NiV materials.

Comparative Analysis of Characterization Techniques

The selection of appropriate characterization techniques is crucial for understanding the structure-property relationships in NiV materials. Below is a comparative summary of common techniques.

TechniqueInformation ProvidedAdvantagesLimitationsBest For
Scanning Electron Microscopy (SEM) Surface morphology, microstructure, grain size.High-resolution imaging, wide range of magnifications.Provides surface information only, requires vacuum.Visualizing microstructural features.
Energy Dispersive X-ray Spectroscopy (EDS) Elemental composition (qualitative and semi-quantitative).Fast elemental mapping, integrated with SEM.Lower energy resolution, peak overlaps can occur.Rapid compositional survey.
Wavelength Dispersive X-ray Spectroscopy (WDS) Elemental composition (highly quantitative).Superior energy resolution, resolves peak overlaps, lower detection limits.[4]Slower than EDS, requires standards for quantification.Accurate quantification of elemental composition.
X-ray Diffraction (XRD) Crystal structure, phase identification, lattice parameters, crystallite size.Non-destructive, provides detailed crystallographic information.Requires crystalline material, can be difficult to interpret for complex structures.Identifying crystalline phases and determining crystal structure.
Differential Scanning Calorimetry (DSC) Phase transition temperatures (e.g., melting, crystallization), heat flow.Quantitative thermodynamic data, high sensitivity to thermal events.Limited to thermally active materials.Determining transition temperatures and enthalpies.[5]
Thermogravimetric Analysis (TGA) Mass changes as a function of temperature (e.g., oxidation, decomposition).Quantitative measurement of mass change, information on thermal stability.Does not identify the products of mass change.Studying thermal stability and decomposition kinetics.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data.

Scanning Electron Microscopy (SEM) of NiV Alloys
  • Sample Preparation :

    • Mount the NiV alloy sample in an epoxy resin.

    • Grind the surface using successively finer silicon carbide papers (e.g., P100, P200, P400, P600).

    • Polish the ground surface with diamond slurries of decreasing particle size (e.g., 15, 6, and 3 microns), followed by a final polish with colloidal silica (B1680970) to achieve a mirror-like finish.[6]

    • Clean the sample ultrasonically in ethanol (B145695) or acetone (B3395972) to remove any polishing residue and dry it thoroughly.

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater.

  • Imaging :

    • Load the prepared sample into the SEM chamber.

    • Evacuate the chamber to the required vacuum level.

    • Apply an accelerating voltage typically in the range of 5-20 kV.

    • Use a working distance appropriate for the desired resolution and depth of field (e.g., 10 mm).[6]

    • Obtain images using secondary electron (SE) mode for surface topography and backscattered electron (BSE) mode for compositional contrast.

X-ray Diffraction (XRD) of NiV Thin Films
  • Sample Preparation :

    • Ensure the NiV thin film on a substrate is clean and free of contaminants.

    • Mount the sample on the XRD sample holder, ensuring it is flat and at the correct height.

  • Data Acquisition :

    • Use a diffractometer with a copper K-alpha radiation source.

    • For thin films, a grazing incidence XRD (GIXRD) setup can be used to enhance the signal from the film.[7]

    • Set the scan parameters, including the start and end angles (e.g., 20-100 degrees 2θ), step size (e.g., 0.02 degrees), and scan speed.

    • Initiate the scan and collect the diffraction pattern.

  • Data Analysis :

    • Identify the peaks in the diffractogram.

    • Compare the peak positions and intensities to a crystallographic database (e.g., the Powder Diffraction File) to identify the crystalline phases present in the NiV material.

Thermal Analysis (DSC/TGA) of NiV Powders
  • Sample Preparation :

    • Accurately weigh a small amount of the NiV powder (typically 5-10 mg) into an inert crucible (e.g., alumina).

    • Place the crucible in the DSC/TGA instrument.

  • Data Acquisition :

    • Purge the furnace with an inert gas (e.g., argon or nitrogen) to prevent oxidation.

    • Heat the sample at a constant rate (e.g., 10 K/min) over the desired temperature range.[8]

    • Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • Data Analysis :

    • Analyze the DSC curve to identify the temperatures of endothermic and exothermic events, such as melting and phase transitions.

    • Analyze the TGA curve to determine the onset temperature of any mass loss or gain, indicating decomposition or oxidation.

Biocompatibility and Signaling Pathway Interactions

For NiV materials being considered for biomedical applications, understanding their interaction with biological systems is critical. While NiV alloys are not extensively studied in this context, the constituent elements have known biological effects. Nickel ions, for example, can be released from alloys and are known to potentially cause allergic reactions and cytotoxicity.[9]

Recent research has shown that a nickel-doped vanadium pentoxide (Ni@V2O5) nanocomposite can induce apoptosis in skin cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.[10] This pathway is a critical regulator of cell proliferation, survival, and growth. The nanocomposite was found to suppress the oncogenic marker proteins PI3K, Akt, and mTOR in skin cancer cells.[10]

G NiV Ni@V2O5 Nanocomposite PI3K PI3K NiV->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Inhibition of the PI3K/AKT/mTOR pathway by a NiV nanocomposite.

This finding suggests that NiV-based materials could be engineered for specific therapeutic applications, but also highlights the need for thorough biocompatibility testing and understanding of their interactions with cellular signaling pathways. Cross-validation of cytotoxicity data from multiple assay types (e.g., MTT, LDH, live/dead staining) is crucial in this context.

References

A Comparative Tafel Analysis of Nickel-Based Electrocatalysts for Water Splitting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrocatalytic performance of various nickel-based materials for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), key processes in water splitting for hydrogen production. The performance of these electrocatalysts is evaluated based on Tafel analysis, a fundamental method for assessing the efficiency and reaction kinetics of electrocatalytic materials.

Data Presentation

The following tables summarize the key performance parameters of different nickel-based electrocatalysts for HER and OER in alkaline media. These parameters include the Tafel slope (b), which indicates the rate at which the reaction rate increases with applied potential, and the overpotential (η) required to achieve a current density of 10 mA cm⁻², a benchmark for efficient catalytic activity. A lower Tafel slope and a lower overpotential are indicative of a more efficient electrocatalyst.

Table 1: Comparative Tafel Analysis for Hydrogen Evolution Reaction (HER) in 1 M KOH

ElectrocatalystSubstrateTafel Slope (mV dec⁻¹)Overpotential (η) @ 10 mA cm⁻² (mV)
Ni FoamNi Foam130217[1]
NiSₓStainless Steel100Not specified
NiFeSNi Foam53Not specified
NiCoPNi Foam84.2144
NiO@Ni/WS₂Carbon ClothNot specified40[2]
Ni-Fe-Co nanostructureNot specified8691[3]

Table 2: Comparative Tafel Analysis for Oxygen Evolution Reaction (OER) in 1 M KOH

ElectrocatalystSubstrateTafel Slope (mV dec⁻¹)Overpotential (η) @ 10 mA cm⁻² (mV)
Stainless Steel MeshStainless Steel51277[1]
NiFe LDHNi Foam31 - 71.1210 - 247
NiCo LDHNi Foam72271
Ni-Fe-OH@Ni₃S₂Ni Foam39.5120
NiO@Ni/WS₂Carbon Cloth108.9Not specified
Ni-Fe-Co nanostructureNot specified43316[3]

Experimental Protocols

The following is a generalized experimental protocol for conducting Tafel analysis of nickel-based electrocatalysts in alkaline media, based on methodologies cited in the literature.

1. Electrode Preparation:

  • Substrate Cleaning: The substrate (e.g., nickel foam, carbon cloth) is typically cleaned to remove any surface impurities. This often involves sonication in a sequence of solvents such as acetone, ethanol, and deionized water, followed by an acid treatment (e.g., with HCl) to remove any oxide layer.

  • Catalyst Deposition: The nickel-based electrocatalyst is then deposited onto the cleaned substrate. This can be achieved through various methods, including electrodeposition, hydrothermal synthesis, or chemical bath deposition.[4] The loading of the catalyst is often controlled to ensure uniformity and comparability between different samples.

2. Electrochemical Cell Setup:

  • A standard three-electrode electrochemical cell is used.

  • Working Electrode: The prepared catalyst-coated substrate.

  • Counter Electrode: A platinum wire or graphite (B72142) rod is commonly used.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically employed. All potentials are then converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(ref) + 0.059 × pH + E⁰(ref).

  • Electrolyte: For alkaline HER and OER, a 1.0 M potassium hydroxide (B78521) (KOH) solution is a common electrolyte.

3. Tafel Plot Measurement:

  • Linear Sweep Voltammetry (LSV): The primary technique used to generate the data for a Tafel plot. The potential is swept at a slow scan rate (typically 1-5 mV s⁻¹) in the desired potential range for either HER or OER.

  • Data Analysis: The Tafel plot is constructed by plotting the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is fitted to the Tafel equation: η = b log|j| + a, where 'b' is the Tafel slope.

  • iR Correction: The measured potentials are often corrected for the ohmic drop (iR) of the solution, where 'i' is the current and 'R' is the solution resistance. This resistance is typically determined by Electrochemical Impedance Spectroscopy (EIS).

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows involved in the comparative Tafel analysis of nickel-based electrocatalysts.

Experimental_Workflow cluster_prep Electrode Preparation cluster_electrochem Electrochemical Measurement cluster_analysis Data Analysis A Substrate Cleaning B Catalyst Synthesis A->B C Catalyst Deposition B->C D Three-Electrode Cell Setup C->D E Linear Sweep Voltammetry (LSV) D->E F Electrochemical Impedance Spectroscopy (EIS) D->F G iR Correction E->G F->G H Tafel Plot Construction (η vs. log|j|) G->H I Tafel Slope & Overpotential Determination H->I J Comparative Analysis I->J Performance Comparison

Caption: Experimental workflow for Tafel analysis of nickel-based electrocatalysts.

Logical_Relationship cluster_catalysts Nickel-Based Electrocatalysts cluster_params Key Performance Parameters cluster_reactions Electrochemical Reactions Ni_Alloys Ni Alloys (Ni-Fe, Ni-Co) Tafel_Slope Tafel Slope (b) (Reaction Kinetics) Ni_Alloys->Tafel_Slope Overpotential Overpotential (η) (Efficiency) Ni_Alloys->Overpotential Exchange_Current Exchange Current Density (j₀) (Intrinsic Activity) Ni_Alloys->Exchange_Current Ni_Sulfides Ni Sulfides (NiSₓ) Ni_Sulfides->Tafel_Slope Ni_Sulfides->Overpotential Ni_Sulfides->Exchange_Current Ni_Phosphides Ni Phosphides (Ni₂P, NiCoP) Ni_Phosphides->Tafel_Slope Ni_Phosphides->Overpotential Ni_Phosphides->Exchange_Current Ni_Oxides Ni Oxides/Hydroxides (NiO, Ni(OH)₂, NiFe LDH) Ni_Oxides->Tafel_Slope Ni_Oxides->Overpotential Ni_Oxides->Exchange_Current HER Hydrogen Evolution Reaction (HER) Tafel_Slope->HER OER Oxygen Evolution Reaction (OER) Tafel_Slope->OER Overpotential->HER Overpotential->OER Exchange_Current->HER Exchange_Current->OER

Caption: Logical relationship in comparative Tafel analysis of Ni-based electrocatalysts.

References

Assessing the Industrial Viability of Nickel-Vanadium Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel-vanadium (Ni-V) catalysts are emerging as critical components in various industrial processes, most notably in the hydrotreating of heavy crude oils and in the field of electrocatalysis. Their unique properties offer potential advantages in terms of cost and performance over traditional catalysts. This guide provides an objective comparison of Ni-V catalysts with common alternatives, supported by experimental data, detailed protocols, and visual representations of key processes to aid in assessing their industrial viability.

Hydrotreating Applications: Guarding Against Contaminants

In petroleum refining, the removal of metal contaminants, primarily nickel and vanadium, from heavy crude oil fractions is crucial to prevent the poisoning of downstream hydrodesulfurization (HDS) and hydrocracking catalysts. Ni-V catalysts are often employed in "guard beds" at the reactor inlet for this purpose, a process known as hydrodemetallization (HDM).

Performance Comparison: Ni-V vs. Co-Mo and Ni-Mo Catalysts

The primary alternatives to Ni-V catalysts in hydrotreating are cobalt-molybdenum (Co-Mo) and nickel-molybdenum (B8610338) (Ni-Mo) catalysts. While Co-Mo catalysts are highly effective for hydrodesulfurization, and Ni-Mo catalysts are proficient in both hydrodenitrogenation (HDN) and HDS, Ni-V catalysts are specifically designed for high metal uptake capacity.

CatalystPrimary ApplicationKey Performance MetricsAdvantagesDisadvantages
Ni-V Hydrodemetallization (HDM)High metal removal efficiency (especially V and Ni)Excellent as a guard bed catalyst, protecting downstream catalysts; high metal storage capacity.Lower HDS and HDN activity compared to Co-Mo and Ni-Mo.
Co-Mo Hydrodesulfurization (HDS)High sulfur removal efficiencyWell-established and highly active for HDS.Susceptible to poisoning by metals and nitrogen compounds.
Ni-Mo Hydrodenitrogenation (HDN) & HDSHigh nitrogen and sulfur removal efficiencyVersatile for both HDN and HDS.Moderate metal tolerance.

Table 1: Comparison of Hydrotreating Catalysts. This table summarizes the primary applications and performance characteristics of Ni-V, Co-Mo, and Ni-Mo catalysts in hydrotreating processes.

Experimental Protocol: Synthesis of a Supported Ni-V Catalyst

This protocol outlines a typical incipient wetness impregnation method for preparing a supported Ni-V catalyst on an alumina (B75360) support.

Materials:

  • Ammonium (B1175870) metavanadate (NH₄VO₃)

  • Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • γ-Alumina (γ-Al₂O₃) pellets

  • Deionized water

  • Drying oven

  • Calcination furnace

Procedure:

  • Support Preparation: The γ-Al₂O₃ pellets are dried in an oven at 120°C for 4 hours to remove any adsorbed water.

  • Impregnation Solution Preparation:

    • Calculate the required amounts of ammonium metavanadate and nickel nitrate to achieve the desired metal loading (e.g., 2 wt% Ni and 8 wt% V).

    • Dissolve the calculated amount of ammonium metavanadate in a minimal amount of hot deionized water with constant stirring.

    • In a separate beaker, dissolve the calculated amount of nickel nitrate in deionized water.

    • Combine the two solutions and stir until a homogeneous solution is obtained. The total volume of the solution should be equal to the pore volume of the alumina support.

  • Impregnation: Slowly add the impregnation solution to the dried γ-Al₂O₃ pellets, ensuring even distribution. Allow the mixture to stand for 24 hours at room temperature to ensure complete impregnation.

  • Drying: Dry the impregnated pellets in an oven at 120°C for 12 hours.

  • Calcination: Calcine the dried pellets in a furnace under a flow of air. The temperature is ramped up to 500°C at a rate of 5°C/min and held for 4 hours.

  • Characterization: The final catalyst can be characterized using techniques such as BET for surface area analysis, XRD for phase identification, and ICP-OES for elemental composition.

Experimental Workflow: Hydrodemetallization (HDM) and Hydrodesulfurization (HDS)

The following diagram illustrates a typical workflow for an industrial hydrotreating unit incorporating a Ni-V guard bed.

G cluster_0 Feed Preparation cluster_1 Reactor Section cluster_2 Separation & Product Recovery Heavy_Oil_Feed Heavy Oil Feed Mixing Mixing Heavy_Oil_Feed->Mixing Hydrogen_Gas Hydrogen Gas Hydrogen_Gas->Mixing Heating Heating Mixing->Heating Guard_Bed Ni-V Guard Bed (HDM) Heating->Guard_Bed HDS_Reactor Co-Mo/Ni-Mo Reactor (HDS/HDN) Guard_Bed->HDS_Reactor High_Pressure_Separator High-Pressure Separator HDS_Reactor->High_Pressure_Separator Low_Pressure_Separator Low-Pressure Separator High_Pressure_Separator->Low_Pressure_Separator Sour_Gas Sour Gas (H2S) High_Pressure_Separator->Sour_Gas Stripper Stripper Low_Pressure_Separator->Stripper Clean_Fuel Clean Fuel Product Stripper->Clean_Fuel

Industrial Hydrotreating Unit Workflow.

Electrocatalysis: A Cost-Effective Alternative for Hydrogen Production

Nickel-vanadium based materials are also gaining attention as efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. They offer a promising alternative to expensive platinum-based catalysts.

Performance Comparison: Ni-V vs. Pt/C Electrocatalysts

Platinum supported on carbon (Pt/C) is the benchmark catalyst for HER due to its excellent activity. However, its high cost and scarcity are major drawbacks for large-scale applications. Ni-V based catalysts have shown competitive performance at a fraction of the cost.

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)CostStability
Ni-V based 50 - 15040 - 80LowGood in alkaline media
Pt/C < 50~30HighExcellent in acidic and alkaline media

Table 2: Comparison of HER Electrocatalysts. This table presents a comparison of the electrocatalytic performance of Ni-V based catalysts and the commercial Pt/C benchmark. Lower overpotential and Tafel slope values indicate higher catalytic activity.

Experimental Protocol: Evaluation of HER Electrocatalyst Activity

This protocol describes a standard three-electrode electrochemical setup to evaluate the HER activity of a catalyst.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon electrode coated with the Ni-V catalyst)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Electrolyte (e.g., 1.0 M KOH solution)

  • Nitrogen gas for deaeration

Procedure:

  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing a known amount of the Ni-V catalyst powder in a solution of deionized water, isopropanol, and a binder (e.g., Nafion®).

    • Sonnicate the mixture to form a homogeneous ink.

    • Drop-cast a specific volume of the ink onto the surface of the glassy carbon electrode and let it dry.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.

    • Fill the cell with the electrolyte (1.0 M KOH).

    • Purge the electrolyte with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Electrochemical Measurements:

    • Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) in the cathodic potential range to obtain the polarization curve.

    • The overpotential required to achieve a current density of 10 mA/cm² is a key metric for catalyst activity.

    • Construct the Tafel plot (overpotential vs. log of current density) to determine the Tafel slope, which provides insight into the reaction mechanism.

    • Conduct chronoamperometry or chronopotentiometry at a constant potential or current density, respectively, to evaluate the long-term stability of the catalyst.

Signaling Pathway: Hydrogen Evolution Reaction (HER) Mechanism

The following diagram illustrates the two primary pathways for the hydrogen evolution reaction in alkaline media.

G cluster_0 Volmer Step cluster_1 Heyrovsky Step cluster_2 Tafel Step H2O H₂O M-H_ads M-H_ads H2O->M-H_ads + M + e⁻ e- e⁻ M Catalyst Surface (M) OH- OH⁻ M-H_ads->OH- H2O_2 H₂O e-_2 e⁻ M-H_ads_2 M-H_ads H2 H₂ M-H_ads_2->H2 + H₂O + e⁻ M_2 M H2->M_2 OH-_2 OH⁻ M_2->OH-_2 M-H_ads_3 2 M-H_ads H2_2 H₂ M-H_ads_3->H2_2 M_3 2 M H2_2->M_3

HER Mechanism in Alkaline Media.

Industrial Viability and Future Outlook

The industrial viability of nickel-vanadium catalysts is promising, particularly in niche applications where their specific properties provide a distinct advantage.

  • In Hydrotreating: As guard bed catalysts, Ni-V formulations are economically attractive for processing heavy, metal-rich feedstocks. By extending the life of more expensive downstream catalysts, they contribute to significant cost savings in refinery operations. The initial investment in a Ni-V guard bed is often offset by the extended operational cycles and reduced catalyst replacement costs for the main HDS and hydrocracking units.

  • In Electrocatalysis: The significantly lower cost of nickel and vanadium compared to platinum makes Ni-V based electrocatalysts a highly attractive option for large-scale hydrogen production via water electrolysis. While their intrinsic activity may be lower than platinum, ongoing research is focused on improving their performance through nanostructuring and the development of advanced composite materials. Their good stability in alkaline media makes them suitable for use in commercially available alkaline electrolyzers.

validation of long-term performance of NiV coatings in harsh environments

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the long-term performance of Nickel-Vanadium (NiV) coatings in corrosive, high-wear, and high-temperature environments, benchmarked against established alternatives such as Hard Chromium, Nickel-Phosphorus (Ni-P), and Nickel-Chromium (NiCr) coatings.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of NiV coatings against other common protective layers. The information is compiled from various studies to offer an objective overview supported by experimental data.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance of NiV coatings in comparison to other widely used industrial coatings under various harsh conditions.

Table 1: Wear Resistance in Sliding Wear Conditions

Coating MaterialTest MethodWear Rate (x 10⁻⁶ mm³/Nm)Hardness (HV)Coefficient of Friction
NiV Alloy Pin-on-Disk (ASTM G99)Data not available in cited sourcesData not available in cited sourcesData not available in cited sources
Hard ChromiumPin-on-Disk (ASTM G99)4-7 times higher than heat-treated Co-Ni-P[1]900-1100[2]~0.6[1]
Nickel-Based (Ni-W-P)Ball-on-RingLower than Hard Chromium[2]500-600[2]Data not available in cited sources
Heat-Treated Ni-PPin-on-DiskData not available in cited sourcesHigher than Hard Chromium[3]Data not available in cited sources
Ni-B-W (annealed)Pin-on-Disk0.09[4]15.9 GPa0.34[4]

Table 2: Corrosion Resistance in Saline and Acidic Environments

Coating MaterialEnvironmentCorrosion Current Density (i corr) (µA/cm²)Corrosion Potential (E corr) (V vs. SCE)
NiV Alloy 3.5% NaClData not available in cited sourcesData not available in cited sources
NiV Alloy H₂SO₄ solutionData not available in cited sourcesData not available in cited sources
Ni-P3.5% NaCl5.022 (decreases with Sn addition)[5]-0.423 (shifts positively with Sn addition)[5]
Ni-PH₂SO₄ solutionData not available in cited sourcesData not available in cited sources
Ni-Mo-WNaCl solutionImproved resistance over Ni-W[6]Data not available in cited sources
Nanocrystalline Zinc3.5% NaClLower than polycrystalline Zinc[7]Data not available in cited sources

Table 3: High-Temperature Oxidation Resistance

Coating MaterialTest ConditionsParabolic Rate Constant (k p)Oxidation Mechanism
NiV Alloy Data not available in cited sourcesData not available in cited sourcesData not available in cited sources
Ni-based Superalloys900°C in airVaries by alloy and processing[8]Formation of protective oxide scales[8][9]
Ni-Cr-Al1373 KDependent on composition[10]Formation of Al₂O₃ and Cr₂O₃ protective layers[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Wear Resistance Testing (Pin-on-Disk Method - ASTM G99)

The sliding wear rate of coatings is commonly determined using the pin-on-disk method as specified in ASTM G99.[11][12][13][14]

  • Apparatus : A stationary pin or ball is brought into contact with a rotating coated disk. The pin is typically made of a hard material like steel or ceramic.

  • Procedure :

    • The coated disk is mounted on a rotating platform.

    • The pin is pressed against the disk with a specified load.

    • The disk rotates at a constant speed for a set duration or number of cycles.

    • The frictional force is continuously monitored during the test.

    • Wear is quantified by measuring the volume of material lost from both the pin and the disk. This is often done by analyzing the wear track profile using a profilometer.

  • Calculations : The wear rate is typically expressed as the volume loss per unit of sliding distance and per unit of applied load (mm³/Nm).[15]

Corrosion Resistance Testing (Potentiodynamic Polarization - ASTM G59)

Electrochemical methods, such as potentiodynamic polarization, are used to evaluate the corrosion resistance of coatings.[16][17]

  • Apparatus : An electrochemical cell containing the coated sample (working electrode), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Procedure :

    • The coated sample is immersed in the corrosive electrolyte (e.g., 3.5% NaCl solution or a specific acid).

    • The open-circuit potential (OCP) is monitored until it stabilizes.

    • A potential is applied to the working electrode and swept at a constant rate (e.g., 0.6 V/h) from a cathodic potential to an anodic potential relative to the OCP.[16]

    • The resulting current is measured as a function of the applied potential.

  • Data Analysis : The polarization curve (a plot of log(current density) vs. potential) is used to determine the corrosion potential (Ecorr) and the corrosion current density (icorr). A lower icorr value indicates better corrosion resistance.[2][18]

High-Temperature Oxidation Testing

The resistance of coatings to high-temperature oxidation is evaluated by exposing them to elevated temperatures in a controlled atmosphere.

  • Apparatus : A high-temperature furnace with a controlled atmosphere (e.g., laboratory air).

  • Procedure :

    • Coated samples are placed in the furnace.

    • The temperature is ramped up to the desired testing temperature (e.g., 900°C) and held for a specific duration.[8]

    • For cyclic oxidation tests, the samples are periodically cooled to room temperature and then reheated.

    • The weight change of the samples is measured at regular intervals using a high-precision balance.

  • Data Analysis : The oxidation kinetics are often analyzed by plotting the square of the weight gain per unit area against time. If the plot is linear, the oxidation follows a parabolic rate law, and the slope of the line gives the parabolic rate constant (kp).[10] The composition of the oxide scale is typically analyzed using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS).[8]

Mandatory Visualization

CoatingValidationProcess cluster_prep Sample Preparation cluster_testing Performance Evaluation in Harsh Environments cluster_analysis Data Analysis and Comparison Substrate Substrate Selection Deposition NiV Coating Deposition Substrate->Deposition Surface Preparation Wear Wear Resistance Test (e.g., ASTM G99) Deposition->Wear Corrosion Corrosion Resistance Test (e.g., Potentiodynamic Polarization) Deposition->Corrosion Oxidation High-Temperature Oxidation Test Deposition->Oxidation WearData Wear Rate, Hardness, Coefficient of Friction Wear->WearData CorrosionData Corrosion Current & Potential Corrosion->CorrosionData OxidationData Oxidation Kinetics (kp) Oxidation->OxidationData Comparison Benchmark against Alternatives WearData->Comparison CorrosionData->Comparison OxidationData->Comparison Conclusion Conclusion on Long-Term Performance Comparison->Conclusion Performance Assessment

Caption: Workflow for validating the long-term performance of NiV coatings.

References

Comparative Life Cycle Assessment: Nickel-Vanadium vs. Noble Metal Catalysts in Hydrodesulfurization

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

A critical evaluation of the environmental performance of nickel-vanadium (NiV) and noble metal catalysts, with a focus on their application in hydrodesulfurization (HDS), reveals a significant disparity in their cradle-to-gate environmental impacts. This guide synthesizes available life cycle inventory data to provide a comparative analysis, offering insights for catalyst selection and development in research and industrial applications.

The selection of a catalyst extends beyond its immediate performance in a chemical reaction; its environmental footprint from raw material extraction to final production is a crucial factor in sustainable technology. This guide presents a comparative life cycle assessment (LCA) of nickel-vanadium (NiV) catalysts against noble metal catalysts, such as those based on platinum (Pt) and palladium (Pd), often employed in demanding hydrodesulfurization processes.

Quantitative Environmental Impact Comparison

The production of the constituent metals is a primary driver of the overall environmental impact of a catalyst. The following table provides an indicative summary of the cradle-to-gate environmental impacts associated with the production of one kilogram of each metal.

Table 1: Indicative Cradle-to-Gate Environmental Impacts of Key Catalyst Metals

MetalGlobal Warming Potential (kg CO₂ eq./kg of metal)Primary Energy Demand (MJ/kg of metal)
Nickel (Class 1) 12 - 25147 - 250
Vanadium 33.1516[1]
Platinum 18,000 - 35,000300,000 - 600,000
Palladium 10,000 - 20,000200,000 - 400,000[2]

Note: The ranges in these values reflect variations in ore grades, mining techniques, and processing technologies.

The data clearly indicates that the environmental burden associated with the production of noble metals is orders of magnitude higher than that of nickel and vanadium. This is primarily due to the extremely low natural abundance of platinum and palladium, which necessitates the mining and processing of vast quantities of ore for their extraction.

Life Cycle Assessment: Experimental Protocol

A comprehensive comparative LCA of NiV and noble metal catalysts for a specific application such as hydrodesulfurization would adhere to the principles outlined in ISO 14040 and 14044. The key stages of such an assessment are detailed below.

1. Goal and Scope Definition:

  • Functional Unit: A standardized measure of performance, such as "the desulfurization of one metric ton of a specific crude oil fraction to a legally mandated sulfur level."

  • System Boundary: A "cradle-to-grave" analysis is ideal, encompassing raw material acquisition, catalyst synthesis, the use phase in the hydrodesulfurization reactor, and end-of-life management (recycling or disposal). Due to data limitations in the public domain, this guide focuses on a "cradle-to-gate" assessment.

2. Life Cycle Inventory (LCI): This stage involves the meticulous collection of data for all inputs (raw materials, energy, water) and outputs (emissions, waste) for each process within the system boundary. This includes:

  • Mining and Refining: Data on energy consumption, water usage, and emissions from the mining and refining of nickel, vanadium, platinum, and palladium ores.

  • Precursor Synthesis: Inputs and outputs for the chemical processes that convert the refined metals into catalyst precursor compounds (e.g., nickel nitrate, ammonium (B1175870) metavanadate, hexachloroplatinic acid).

  • Catalyst Manufacturing: Energy and material consumption during the catalyst preparation steps, such as impregnation of a support material (e.g., alumina), followed by drying, calcination, and sulfidation.

3. Life Cycle Impact Assessment (LCIA): The LCI data is then used to model potential environmental impacts. Key impact categories relevant to catalyst production include:

  • Global Warming Potential (GWP): A measure of greenhouse gas emissions.

  • Acidification Potential (AP): The potential for emissions to cause acid rain.

  • Eutrophication Potential (EP): The potential for emissions to cause excessive nutrient enrichment in water bodies.

  • Resource Depletion: The consumption of non-renewable resources.

4. Interpretation: The final stage involves analyzing the LCIA results to identify the most significant environmental "hotspots" in the life cycle of each catalyst and to draw conclusions that inform the comparative assessment.

Visualizing the Catalyst Life Cycle and Synthesis

The following diagrams illustrate the key stages in the life cycle of a catalyst and a typical synthesis workflow.

Cradle_to_Gate_Catalyst_LCA cluster_cradle Cradle cluster_processing Processing cluster_gate Gate Raw_Material_Extraction Raw Material Extraction & Mining Ore_Processing Ore Processing & Metal Refining Raw_Material_Extraction->Ore_Processing Ore Precursor_Synthesis Precursor Compound Synthesis Ore_Processing->Precursor_Synthesis Purified Metal Catalyst_Manufacturing Catalyst Manufacturing Precursor_Synthesis->Catalyst_Manufacturing Metal Salts Final_Catalyst Final Catalyst Product Catalyst_Manufacturing->Final_Catalyst

Caption: Key stages in the cradle-to-gate life cycle of a catalyst.

Catalyst_Synthesis_Workflow Support_Material Support Material (e.g., Al₂O₃) Impregnation Impregnation with Metal Precursor Solution Support_Material->Impregnation Drying Drying Impregnation->Drying Calcination Calcination (High Temperature) Drying->Calcination Sulfidation Sulfidation (Activation for HDS) Calcination->Sulfidation Active_Catalyst Active HDS Catalyst Sulfidation->Active_Catalyst

Caption: A generalized experimental workflow for catalyst synthesis.

Concluding Remarks for the Scientific Community

For researchers and professionals engaged in catalyst design and drug development, where catalytic processes are often integral, a life cycle perspective is indispensable for advancing sustainable science. While the intrinsic performance of a catalyst—its activity, selectivity, and stability—remains a primary focus, the environmental implications of its composition cannot be overlooked.

The significantly lower cradle-to-gate environmental impact of nickel and vanadium compared to platinum and palladium presents a compelling argument for the continued research and development of catalysts based on more earth-abundant elements. However, a complete environmental assessment must also consider the "use phase" of the catalyst's life cycle. A highly active and durable noble metal catalyst that operates under milder conditions and has a longer operational life could potentially offset its higher initial environmental burden over its lifetime.

Future research should aim to conduct comprehensive, comparative LCAs that encompass the entire life cycle of different catalyst systems. This will enable a more nuanced understanding of the trade-offs between manufacturing impacts and use-phase benefits, ultimately guiding the scientific community toward the development of truly sustainable catalytic technologies. Furthermore, a focus on enhancing the recyclability of all catalyst components will be crucial in mitigating the environmental impact of these essential industrial materials.

References

Safety Operating Guide

Safe Disposal of Nickel and Vanadium Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of nickel and vanadium compounds is critical for ensuring laboratory safety, protecting human health, and preventing environmental contamination. These heavy metals can be toxic and pose significant risks if not handled according to strict protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of nickel and vanadium waste safely and effectively.

Core Principles of Hazardous Waste Management

Before handling specific chemical waste, it is essential to adhere to fundamental safety and handling principles. All hazardous waste disposal must comply with local, state, and federal regulations.[1] Your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) is the primary resource for specific guidance and collection services.[2]

  • Waste Segregation : Never mix incompatible wastes.[3] Keep different classes of chemicals, such as heavy metals, organic solvents, and corrosive wastes, in separate containers.[2][4] Specifically, keep nickel and vanadium waste streams separate from other metals like mercury and lead.[5]

  • Labeling : All waste containers must be clearly and accurately labeled. Use official hazardous waste tags provided by your institution, which typically require listing the chemical constituents, concentrations, and accumulation start date.[2][6] The word "Waste" should be clearly written on the container.[7]

  • Containment : Use sturdy, leak-proof, and chemically compatible containers for waste collection.[3][4] All liquid waste containers should be kept in secondary containment trays to prevent the spread of spills.[3][4] Keep containers closed at all times except when adding waste.[3]

  • Prohibited Disposal Methods : Hazardous chemical wastes, including nickel and vanadium compounds, must never be disposed of down the sink or in the regular trash.[2][8] Evaporation is not an acceptable method of disposal.[3]

Disposal Procedures for Nickel Compounds

Nickel and its compounds are classified as hazardous and may be carcinogenic.[9][10] Proper handling and disposal are paramount to avoid exposure and environmental harm.

1. Aqueous Nickel Waste (Solutions):

  • Collection : Pour all aqueous solutions containing nickel into a designated, clearly labeled, and robust waste container (e.g., a high-density polyethylene (B3416737) carboy).

  • Labeling : The container must be labeled "Hazardous Waste: Aqueous Nickel Waste." List all chemical components, including water, and their approximate percentages.

  • Storage : Store the sealed container in a secondary containment tray in a designated satellite accumulation area.

2. Solid Nickel Waste (Salts, Contaminated Debris):

  • Collection : Place contaminated items such as gloves, weighing papers, and paper towels into a dedicated, sealed plastic bag or a wide-mouth container.[5] For solid nickel salts, use appropriate tools to place the material into a designated waste container.

  • Labeling : Label the container "Hazardous Waste: Solid Nickel Waste." List the specific nickel compounds and other contaminated materials. For items with trace contamination, be accurate in your description (e.g., "Solid waste 99%, nickel chloride 1%").[5]

  • Storage : Ensure the container is sealed to prevent the release of dust.

3. Nickel-Contaminated Sharps:

  • Collection : Needles, broken glass, and other sharp objects contaminated with nickel must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[5]

  • Labeling : Clearly label the sharps container "Hazardous Waste: Sharps with Nickel Contamination."

4. Nickel-Cadmium (Ni-Cd) Batteries:

  • Ni-Cd batteries are considered hazardous waste due to their cadmium content and must not be thrown in the regular trash.[11][12]

  • These should be taken to a designated battery recycling or household hazardous waste collection point.[11]

Disposal Procedures for Vanadium Compounds

Vanadium and its compounds, particularly vanadium pentoxide, are toxic and require careful handling to prevent inhalation and contact.[13][14]

1. Aqueous Vanadium Waste (Solutions):

  • Collection : Collect all solutions containing vanadium in a dedicated, leak-proof, and clearly labeled container.

  • Labeling : The container must be labeled "Hazardous Waste: Aqueous Vanadium Waste." List all chemical constituents and their approximate percentages.

  • Storage : Store the sealed container in a secondary containment tray within a designated satellite accumulation area. Do not pour any vanadium solutions down the drain.[8]

2. Solid Vanadium Waste (Salts, Dust, Contaminated Debris):

  • Cleanup : When cleaning up vanadium dust or spills, use wet methods or a HEPA-filtered vacuum to minimize airborne particles.[8]

  • Collection : Place all contaminated materials, including spill cleanup debris, gloves, and wipes, into a heavy-duty (e.g., 7-mil) polyethylene bag or a designated solid waste container.[8]

  • Labeling : Label the container "Hazardous Waste: Solid Vanadium Waste" and list the specific vanadium compounds.[14]

  • Storage : Store in a cool, well-ventilated area away from incompatible materials like oxidizing agents.[15]

Quantitative Disposal and Storage Limits

Laboratories must adhere to specific limits for the accumulation of hazardous waste. These are general guidelines, and local regulations may vary.

ParameterLimitDescription
Maximum Hazardous Waste Storage 55 gallonsNo laboratory should exceed this total volume of hazardous waste stored at one time.[2][16]
Maximum Acutely Hazardous Waste (P-List) 1 quartFor wastes containing "P-listed" chemicals, the storage limit is significantly lower.[16]
pH Range for Sink Disposal 6.0 - 9.0 S.U.This applies only to non-hazardous aqueous solutions explicitly permitted for drain disposal. Heavy metal wastes like nickel and vanadium are forbidden from sink disposal regardless of pH.[2]
Reportable Quantity (RQ) for Vanadium Pentoxide 1,000 poundsThis is the amount that, if released into the environment, must be reported to the appropriate federal agency.[17]

Experimental Protocol: Small Spill Cleanup

This protocol outlines the procedure for cleaning up a small spill (less than 25 g or 25 mL) of a solid nickel or vanadium compound within a chemical fume hood.

1. Immediate Response and Preparation:

  • Alert personnel in the immediate area.

  • Ensure the fume hood is operating correctly.

  • Don appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves. For vanadium spills, a respirator may be necessary if there is a risk of dust inhalation.[6][8]

2. Spill Control and Cleanup:

  • To prevent dust formation, gently cover the spilled solid with a damp paper towel or use a wet cleaning method.[8][9]

  • For larger spills of powder, use an absorbent material like vermiculite (B1170534) or dry sand to contain it.[14]

  • Carefully scoop the contaminated material using appropriate tools (e.g., spark-resistant scoops).

3. Waste Collection and Decontamination:

  • Place the collected spill debris and any contaminated cleaning materials (e.g., paper towels, gloves) into a heavy-duty plastic bag or a designated hazardous waste container.[6][8]

  • Seal the container and affix a completed hazardous waste label.

  • Wipe the spill area with soap and water.[14] Collect the cleaning materials as hazardous waste.

4. Final Steps:

  • Remove and dispose of all contaminated PPE in the designated solid hazardous waste container.

  • Wash hands thoroughly with soap and water.

  • Notify your laboratory supervisor and/or EHS office of the spill, even if it was managed internally.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of nickel and vanadium waste streams in a laboratory setting.

Figure 1. Decision workflow for handling laboratory waste.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.